Ethyl 2-(4-amino-3-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-amino-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMYFFEVKIQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634274 | |
| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104126-70-7 | |
| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS 104126-70-7): Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important synthetic intermediate, distinguished by its ortho-substituted amino and nitro functionalities on a phenylacetate framework. This arrangement provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles, which are prevalent in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including GLP-1 receptor agonists. Detailed, field-proven protocols for its synthesis and subsequent transformation into advanced intermediates are presented, underpinned by an analysis of the chemical principles guiding these processes.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 104126-70-7) has emerged as a valuable building block due to the latent reactivity embedded within its structure. The presence of an amino group, a nitro group, and an ethyl acetate moiety on a benzene ring offers multiple avenues for chemical modification.
The key structural feature is the 1,2-disubstitution pattern of the amino and nitro groups. The nitro group can be readily reduced to a primary amine, thereby generating an ortho-phenylenediamine derivative. This diamine is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in drug discovery, found in molecules with antiulcer, anthelmintic, and anticancer activities. Furthermore, the ester functionality provides a handle for hydrolysis, amidation, or other modifications. This guide will delve into the practical synthesis of this intermediate and its subsequent utility in constructing molecules of therapeutic interest.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, storage, and effective use in reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 104126-70-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Sigma-Aldrich[1] |
| Molecular Weight | 224.22 g/mol | Sigma-Aldrich[1] |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage Temperature | Ambient | Sigma-Aldrich[1] |
Safety Information
Ethyl 2-(4-amino-3-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
The most direct and industrially relevant synthesis of the title compound involves the regioselective nitration of a readily available precursor, ethyl 2-(4-aminophenyl)acetate. The amino group acts as an activating, ortho-para directing group, facilitating the introduction of the nitro group at the adjacent position.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature for the synthesis of precursors for GLP-1 receptor agonists.[2]
Materials:
-
Ethyl 2-(4-aminophenyl)acetate (1.0 eq.)
-
Acetic Acid (AcOH)
-
Nitric Acid (HNO₃, concentrated)
-
Ethyl Acetate (EA)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(4-aminophenyl)acetate in acetic acid. Cool the solution to 0°C in an ice bath.[2]
-
Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir the mixture overnight at this temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize to approximately pH 5 using a suitable base (e.g., saturated sodium bicarbonate solution), followed by extraction with ethyl acetate.[2]
-
Separate the organic layer and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude material by column chromatography on silica gel to yield pure ethyl 2-(4-amino-3-nitrophenyl)acetate.[2]
Expert Insight: The control of temperature during the addition of nitric acid is critical to prevent over-nitration and side product formation. The amino group is highly activating, and careful control ensures the desired regioselectivity. Acetic acid serves as both a solvent and a medium to temper the reactivity of the nitric acid.
Reactivity and Application in Heterocyclic Synthesis
The true synthetic value of ethyl 2-(4-amino-3-nitrophenyl)acetate lies in its ability to be transformed into an ortho-phenylenediamine derivative, a key precursor for benzimidazoles.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl). This transformation yields ethyl 2-(3,4-diaminophenyl)acetate .
Caption: Reduction to form the versatile diamine intermediate.
A patent for GLP-1 receptor agonists describes a reduction using iron powder in acetic acid.[2]
Synthesis of Benzimidazole Scaffolds
The resulting ethyl 2-(3,4-diaminophenyl)acetate is a prime substrate for the Phillips-Ladenburg benzimidazole synthesis. This classic reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or ester) under acidic or thermal conditions.
Mechanism:
-
Nucleophilic attack of one amino group on the carbonyl carbon of the carboxylic acid.
-
Formation of a tetrahedral intermediate.
-
Dehydration to form an amidine intermediate.
-
Intramolecular cyclization via attack of the second amino group.
-
Aromatization via loss of a second molecule of water to form the stable benzimidazole ring.
Caption: General scheme for benzimidazole synthesis.
This strategy is widely employed in the synthesis of a variety of bioactive molecules. For example, the cyclocondensation of ortho-phenylenediamines with carboxylic acids is a cornerstone in preparing substituted benzimidazoles.
Application in Drug Development: A Precursor to GLP-1 Receptor Agonists
A notable application of ethyl 2-(4-amino-3-nitrophenyl)acetate is in the synthesis of complex arylalkyl acid derivatives that function as Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[2] These drugs are critical in the management of type 2 diabetes and obesity.
In this context, the benzimidazole moiety, formed from the title compound, often serves as a central scaffold to which other pharmacophoric groups are attached. The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which is often a key feature for receptor binding or for improving the pharmacokinetic profile of the drug candidate.
Conclusion
Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than a simple chemical; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a pre-programmed pathway for the efficient construction of the benzimidazole nucleus, a scaffold of immense therapeutic importance. As demonstrated by its use in the synthesis of GLP-1 receptor agonists, this intermediate provides a reliable and versatile entry point into complex drug molecules. The protocols and principles outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their own synthetic endeavors.
References
- CN114478497B - Arylalkyl acid GLP-1 receptor agonists and uses thereof - Google P
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - NIH. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])
-
synthesis, characterization of some mannich bases of benzimidazoles - Feb. 2022 2022. (URL: [Link])
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
The synthesis of 1‐substituted‐2‐(β‐dimethylaminoethyl)benzimidazoles - Sci-Hub. (URL: [Link])
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-amino-3-nitrophenyl)acetate, a substituted phenylacetate derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique arrangement of an amino group, a nitro group, and an ethyl acetate moiety on the phenyl ring imparts a distinct electronic and steric profile, making it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physical and chemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. In the absence of extensive publicly available experimental data for this specific compound, this guide presents a combination of predicted values derived from robust computational models and detailed, field-proven experimental protocols for their empirical determination. This dual approach is designed to equip researchers with both a theoretical framework and the practical tools necessary for the comprehensive characterization of this and similar molecules.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its physical properties.
Figure 1: 2D Chemical Structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-(4-amino-3-nitrophenyl)acetate | N/A |
| CAS Number | 104126-70-7 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| InChI Code | 1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 | [1] |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CC1=CC(N)=C(C=C1)=O | N/A |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. These values were estimated using advanced computational models and provide a valuable starting point for experimental design.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method |
| Melting Point | 110-125 °C | QSPR Models[2][3] |
| Boiling Point | > 350 °C (decomposes) | Structure-Property Relationships |
| LogP (o/w) | 1.5 ± 0.4 | ALOGPS |
| Water Solubility | 0.85 g/L at 25 °C | ALOGPS |
| pKa (most acidic) | ~13 (amino group) | ACD/Labs Percepta |
| pKa (most basic) | ~-4 (nitro group) | ACD/Labs Percepta |
Experimental Determination of Physical Properties
For definitive characterization, experimental determination of physical properties is essential. The following section outlines standard, validated protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of Ethyl 2-(4-amino-3-nitrophenyl)acetate is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the predicted melting point.
-
Set a ramp rate of 1-2 °C per minute for accurate determination.
-
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Observe the sample through the magnified viewer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
Causality Behind Experimental Choices: A slow ramp rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A packed, small sample size ensures uniform heat distribution.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for designing purification methods, formulating solutions for biological assays, and developing dosage forms.
Protocol: Qualitative and Quantitative Solubility Assessment
-
Qualitative Assessment:
-
To a series of small test tubes, add approximately 10 mg of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
Add 1 mL of the test solvent to each tube. Solvents should include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Vortex each tube for 30 seconds and visually inspect for dissolution.
-
Classify as freely soluble, sparingly soluble, or insoluble.
-
-
Quantitative Assessment (for key solvents):
-
Prepare saturated solutions of the compound in the selected solvents at a controlled temperature (e.g., 25 °C).
-
After equilibration (typically 24 hours with agitation), filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Figure 2: Experimental workflow for solubility determination.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Data:
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 8.0 | d | 1H | Ar-H |
| 7.0 - 7.2 | dd | 1H | Ar-H |
| 6.8 - 7.0 | d | 1H | Ar-H |
| 4.8 - 5.2 | br s | 2H | -NH₂ |
| 4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| 3.6 - 3.8 | s | 2H | Ar-CH₂- |
| 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170 - 172 | C=O |
| 145 - 148 | Ar-C (C-NH₂) |
| 135 - 138 | Ar-C (C-NO₂) |
| 130 - 132 | Ar-CH |
| 125 - 128 | Ar-C (C-CH₂) |
| 120 - 123 | Ar-CH |
| 115 - 118 | Ar-CH |
| 60 - 62 | -OCH₂CH₃ |
| 40 - 42 | Ar-CH₂- |
| 13 - 15 | -OCH₂CH₃ |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Dissolve 5-10 mg of Ethyl 2-(4-amino-3-nitrophenyl)acetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
Table 5: Predicted Major IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, sharp (doublet) | N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1750 - 1730 | Strong | C=O stretch (ester) |
| 1620 - 1580 | Strong | N-H bend (amine) |
| 1550 - 1500 | Strong | N-O asymmetric stretch (nitro) |
| 1350 - 1300 | Strong | N-O symmetric stretch (nitro) |
| 1250 - 1150 | Strong | C-O stretch (ester) |
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid Ethyl 2-(4-amino-3-nitrophenyl)acetate directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Causality Behind Experimental Choices: ATR-FTIR is a modern, rapid, and reliable method for acquiring IR spectra of solids and liquids with minimal sample preparation, making it a preferred technique in many research laboratories.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate. By integrating computationally predicted data with comprehensive experimental protocols, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. Adherence to these protocols will facilitate the accurate characterization of this and other novel chemical entities, thereby accelerating the pace of scientific discovery and innovation.
References
-
Katritzky, A. R., et al. (2000). QSPR studies on melting points of substituted benzenes. Journal of Chemical Information and Computer Sciences, 40(5), 1178-1183. [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a key chemical intermediate in the synthesis of various heterocyclic compounds of medicinal importance. The guide delineates its molecular structure through predicted spectroscopic characteristics, outlines a robust synthetic protocol, and explores its primary application as a precursor to the benzimidazole core, a privileged scaffold in drug discovery. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development.
Introduction: Strategic Importance in Medicinal Chemistry
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a critical ortho-amino-nitro aromatic functionality. This specific arrangement of functional groups makes it an exceptionally valuable starting material for the construction of condensed heterocyclic systems, most notably benzimidazoles. The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and anticoagulants. Understanding the molecular characteristics and synthetic accessibility of this precursor is therefore of significant interest to the drug development community.
Molecular Structure and Characterization
While a publicly available crystal structure for Ethyl 2-(4-amino-3-nitrophenyl)acetate is not currently available, its molecular architecture can be confidently elucidated through a combination of spectroscopic techniques. The following sections provide a detailed prediction of its spectral data based on established principles and data from analogous compounds.
Core Molecular Structure
The molecule consists of a central benzene ring substituted with an amino group, a nitro group, and an ethyl acetate moiety. The key structural feature is the 1,2,4-substitution pattern on the phenyl ring, with the amino and nitro groups positioned ortho to each other.
Caption: 2D Molecular Structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(4-amino-3-nitrophenyl)acetate. These predictions are based on established chemical shift and fragmentation patterns for similar molecular scaffolds.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded. |
| ~7.2 | dd | 1H | Ar-H | Proton meta to the nitro group and ortho to the amino group. |
| ~6.8 | d | 1H | Ar-H | Proton ortho to the amino group, shielded. |
| ~4.8 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange. |
| 4.1-4.2 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |
| 3.5-3.6 | s | 2H | Ar-CH₂ -COOEt | Singlet for the benzylic protons. |
| 1.2-1.3 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C =O | Ester carbonyl carbon. |
| ~145 | Ar-C -NH₂ | Aromatic carbon attached to the amino group. |
| ~138 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~130 | Ar-C H | Aromatic methine carbon. |
| ~125 | Ar-C -CH₂ | Aromatic quaternary carbon. |
| ~120 | Ar-C H | Aromatic methine carbon. |
| ~115 | Ar-C H | Aromatic methine carbon. |
| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group. |
| ~40 | Ar-C H₂-COOEt | Benzylic carbon. |
| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl group. |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3300 | Medium-Strong | N-H stretch | Primary Amine |
| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |
| 2980-2850 | Medium | Aliphatic C-H stretch | Alkyl Chain |
| ~1735 | Strong | C=O stretch | Ester |
| 1620-1580 | Strong | N-H bend | Primary Amine |
| 1530 & 1350 | Strong | Asymmetric & Symmetric NO₂ stretch | Nitro Group |
| 1250-1000 | Strong | C-O stretch | Ester |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 224 | [M]⁺ (Molecular Ion) |
| 179 | [M - OEt]⁺ |
| 151 | [M - COOEt]⁺ |
| 134 | [M - COOEt - OH]⁺ |
| 106 | [C₇H₆N]⁺ |
Synthesis Protocol
A robust and efficient synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate can be envisioned in a two-step sequence starting from the commercially available 4-amino-3-nitrophenylacetic acid. This proposed method is based on well-established esterification and reduction reactions in organic synthesis.[1][2]
Step 1: Fischer Esterification of 4-Amino-3-nitrophenylacetic Acid
This step involves the acid-catalyzed esterification of the carboxylic acid with ethanol.
Caption: Proposed synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Experimental Protocol:
-
To a solution of 4-amino-3-nitrophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Alternative Step 1: Synthesis from 4-Nitrophenylacetic Acid
An alternative route would involve the nitration of ethyl phenylacetate, however, this would likely lead to a mixture of isomers and require a more complex purification process.
Application in Drug Development: A Gateway to Benzimidazoles
The primary utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in drug development lies in its role as a precursor to 1,2-disubstituted benzimidazoles. The ortho-amino-nitro functionality is readily converted to an o-phenylenediamine derivative, which can then be cyclized with a variety of reagents to form the benzimidazole ring system.
Reductive Cyclization to Benzimidazoles
A common and efficient method for the synthesis of benzimidazoles from o-nitroanilines is a one-pot reductive cyclization.[3][4][5]
Caption: General scheme for the synthesis of benzimidazoles.
Experimental Protocol (General):
-
To a solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reduction of the nitro group by TLC.
-
After complete reduction to the diamine, add the desired carboxylic acid or aldehyde (1.0-1.2 eq).
-
Continue to reflux until the cyclization is complete.
-
Cool the reaction mixture, filter to remove the iron salts, and concentrate the filtrate.
-
Purify the resulting benzimidazole derivative by recrystallization or column chromatography.
Application in the Synthesis of Dabigatran Etexilate
A notable example of the application of related benzimidazole precursors is in the synthesis of Dabigatran Etexilate, an oral anticoagulant.[6][7][8][9][10] While the exact commercial synthesis may vary, the core benzimidazole structure is typically formed through the cyclization of an appropriately substituted o-phenylenediamine. The availability of precursors like Ethyl 2-(4-amino-3-nitrophenyl)acetate is crucial for the development of such complex drug molecules.
Conclusion
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a valuable and versatile intermediate in organic synthesis, particularly for the construction of the medicinally important benzimidazole scaffold. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and its key applications in drug development. The predicted spectroscopic data and proposed experimental protocols offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the chemistry of such precursors will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Retrieved January 18, 2026, from [Link]
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solubility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-(4-amino-3-nitrophenyl)acetate in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of Novel Pharmaceutical Intermediates
In the realm of drug discovery and development, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is understanding the physicochemical properties of new chemical entities. Ethyl 2-(4-amino-3-nitrophenyl)acetate, a compound with potential applications as a pharmaceutical intermediate, is one such molecule where a thorough understanding of its behavior in various solvent systems is paramount for its successful application in synthesis, purification, and formulation.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a comprehensive framework for approaching the solubility of novel compounds like Ethyl 2-(4-amino-3-nitrophenyl)acetate. We will delve into the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols for its determination, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are both accurate and reproducible.
Physicochemical Profile of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Table 1: Physicochemical Properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | [1] |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | |
| Purity | 97% (typical) | |
| Computed XLogP3 | 1.2 | [1] |
A Note on Purity: The presence of impurities can significantly impact solubility measurements. It is crucial to use a well-characterized, high-purity sample for any experimental determination.
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection. The age-old principle of "like dissolves like" is the cornerstone of these models, which seek to quantify the "likeness" between a solute and a solvent.[2]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful, semi-empirical method for predicting solubility based on the cohesive energy density of a substance.[3][4] The total cohesive energy is divided into three components, each representing a different type of intermolecular interaction:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[3][4] The distance (Ra) between two substances in Hansen space is calculated as:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility.
While the HSP for Ethyl 2-(4-amino-3-nitrophenyl)acetate are not published, they can be estimated using group contribution methods or specialized software.[5]
The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate tool.[6][7][8] The model correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model is:
log(Xm,T) = f_c * log(Xc,T) + f_w * log(Xw,T) + (f_c * f_w / T) * Σ[A_i * (f_c - f_w)^i]
where:
-
Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T, respectively.
-
f_c and f_w are the volume fractions of the cosolvent and water.
-
A_i are the model constants, which are determined by fitting the model to experimental data.
This model is particularly useful in pharmaceutical development for optimizing solvent systems for crystallization and formulation.[9][10]
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is essential. The choice of method often depends on the stage of research, with higher throughput methods being favored in early discovery and more rigorous methods in later development.
The "Gold Standard": Equilibrium Shake-Flask Method
The shake-flask method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[11] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Detailed Protocol:
-
Preparation:
-
Add an excess of solid Ethyl 2-(4-amino-3-nitrophenyl)acetate to a series of vials, each containing a known volume of a different organic solvent. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer. A constant temperature (e.g., 25°C) must be maintained.
-
Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours and should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Self-Validation Check: The presence of undissolved solid at the end of the equilibration period is a critical self-validating step, ensuring that a saturated solution was achieved.
Diagram: Shake-Flask Method Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
High-Throughput Kinetic Solubility Assay
For early-stage drug discovery, where compound availability is limited and speed is crucial, kinetic solubility assays are often employed.[12][13][14] These methods measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While faster, it's important to note that kinetic solubility can sometimes overestimate the true equilibrium solubility.[11]
Protocol Overview:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Precipitation: Add the DMSO solutions to an aqueous buffer in a microplate.
-
Incubation: Shake the microplate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration. This is often done using nephelometry (light scattering) to detect precipitate, or by HPLC-UV/MS.
Data Presentation and Interpretation
For clarity and ease of comparison, solubility data should be presented in a tabular format.
Table 2: Hypothetical Solubility Data for Ethyl 2-(4-amino-3-nitrophenyl)acetate at 25°C
| Organic Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Halogenated | Experimental Value | Calculated Value |
| Toluene | Aromatic | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
This table should be populated with experimentally determined values.
The interpretation of this data will reveal the types of intermolecular forces that govern the solvation of Ethyl 2-(4-amino-3-nitrophenyl)acetate. For instance, high solubility in polar aprotic solvents like acetone and ethyl acetate would suggest that dipolar interactions are significant, while solubility in alcohols would indicate the importance of hydrogen bonding.
Conclusion: A Roadmap for Understanding Solubility
While specific, quantitative solubility data for Ethyl 2-(4-amino-3-nitrophenyl)acetate in a range of organic solvents is not yet widely published, this guide provides a comprehensive roadmap for its determination and prediction. By combining theoretical frameworks like Hansen Solubility Parameters with rigorous experimental methods such as the shake-flask technique, researchers can generate the reliable data needed to advance their work. A systematic and well-documented approach to solubility assessment is not merely an academic exercise; it is a critical component of successful drug development and chemical process optimization.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Hansen Solubility Parameters (HSP). Adscientis. [Link]
- Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical Development and Technology, 11(3), 399-407.
- Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431.
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In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
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Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
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Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. [Link]
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Hansen Solubility Parameters. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Ethyl 2-(4-amino-3-nitrophenyl)acetate chemical formula C10H12N2O4
An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (C₁₀H₁₂N₂O₄) for Advanced Research and Drug Development
Abstract
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a pivotal chemical intermediate, distinguished by its unique trifunctional aromatic core containing amino, nitro, and ethyl acetate moieties. This structure makes it an exceptionally versatile building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its capacity to serve as a precursor for a wide array of complex heterocyclic systems, which are often the scaffolds of potent pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic and analytical protocols, critical applications in drug discovery, and essential safety and handling procedures. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.
Introduction to Ethyl 2-(4-amino-3-nitrophenyl)acetate
Chemical Identity and Significance
Ethyl 2-(4-amino-3-nitrophenyl)acetate, with the chemical formula C₁₀H₁₂N₂O₄, is a substituted nitrophenyl derivative. The molecule's architecture is notable for the ortho- and para-positioning of the nitro and amino groups relative to each other on the benzene ring, with an ethyl acetate group attached at the benzylic position. This specific arrangement of functional groups provides multiple reactive sites, enabling a diverse range of chemical transformations. The electron-withdrawing nitro group, the nucleophilic amino group, and the ester moiety can all be selectively targeted or used in concert to construct complex molecular frameworks.
Nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research.[1][2] The ease with which the nitro group can be transformed into other functional groups, particularly an amino group, makes intermediates like Ethyl 2-(4-amino-3-nitrophenyl)acetate highly valuable in the synthesis of bioactive compounds.[2]
Caption: Chemical structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility tests, reaction setup, and purification strategy selection.
| Property | Value | Source |
| CAS Number | 104126-70-7 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Chemspace[3] |
| Molecular Weight | 238.24 g/mol | PubChem[4] |
| Appearance | Not specified, typically a solid | - |
| Purity | ≥97% (typical commercial grade) | Sigma-Aldrich |
| Storage Temperature | Ambient Storage | Sigma-Aldrich |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | Sigma-Aldrich |
Relevance in Medicinal Chemistry and Drug Discovery
The true value of Ethyl 2-(4-amino-3-nitrophenyl)acetate is realized in its application as a versatile scaffold. The presence of ortho-amino and nitro groups is a classic precursor for the formation of benzimidazole rings, a privileged structure in medicinal chemistry found in proton-pump inhibitors, anthelmintics, and anticancer agents. Furthermore, the amino group can be diazotized and substituted, while the nitro group can be reduced to an amine, opening pathways to a different set of derivatives. This dual reactivity allows for the systematic exploration of chemical space around a core structure, a fundamental activity in lead optimization. For instance, related nitrophenyl intermediates are used in the synthesis of drugs like Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[5]
Synthesis and Mechanistic Insights
Overview of Synthetic Strategies
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate typically involves a multi-step sequence starting from a readily available substituted aniline or phenylacetic acid derivative. A common and logical approach involves the nitration of a protected para-aminophenylacetate precursor. The choice of protecting group for the amine is critical to prevent undesired side reactions and to direct the nitration to the position ortho to the amine. Acetylation is a common and effective protection strategy.
Caption: General workflow for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Detailed Protocol: Synthesis via Nitration of Ethyl 2-(4-acetamidophenyl)acetate
This protocol describes a reliable method for the synthesis of the title compound. It is a self-validating system where the success of each step can be monitored by techniques like TLC, with final product identity confirmed by the analytical methods described in Section 3.
Step 1: Acetylation of Ethyl 2-(4-aminophenyl)acetate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-(4-aminophenyl)acetate (1 equiv.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. The protected product, Ethyl 2-(4-acetamidophenyl)acetate, will precipitate. Collect the solid by vacuum filtration, wash with cold water until neutral, and dry under vacuum.
Step 2: Nitration of Ethyl 2-(4-acetamidophenyl)acetate
-
Setup: To a three-necked flask fitted with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add the dried Ethyl 2-(4-acetamidophenyl)acetate from Step 1 in portions, ensuring the temperature does not exceed 5°C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equiv.) to concentrated sulfuric acid in a separate flask, keeping it cold.
-
Reaction: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 0-5°C. After the addition is complete, stir for an additional 1-2 hours at this temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate as a yellowish solid. Filter, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis (Deprotection) of the Acetyl Group
-
Setup: Suspend the crude Ethyl 2-(4-acetamido-3-nitrophenyl)acetate from Step 2 in a mixture of ethanol and water.
-
Reagent Addition: Add concentrated hydrochloric acid (or a base like sodium hydroxide) and heat the mixture to reflux. A similar hydrolysis is described for a related compound.[6]
-
Reaction: Monitor the reaction by TLC. Reflux for 4-6 hours or until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using acid, neutralize carefully with a base (e.g., NaHCO₃ solution) until the pH is ~7-8. The product will precipitate.
-
Purification: Collect the crude product by filtration. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
3.1.1. ¹H & ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR (Expected Signals): The spectrum should display distinct signals corresponding to the different types of protons.
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.8-8.0 ppm), showing characteristic splitting patterns (doublets and double-doublets) due to their coupling.
-
Amino Protons (NH₂): A broad singlet (approx. 4.5-5.5 ppm), which may exchange with D₂O.
-
Methylene Protons (CH₂): A singlet for the benzylic CH₂ (approx. 3.6 ppm) and a quartet for the ethyl ester CH₂ (approx. 4.2 ppm).
-
Methyl Protons (CH₃): A triplet for the ethyl ester CH₃ (approx. 1.3 ppm).
-
-
¹³C NMR (Expected Signals): The spectrum will show 10 distinct carbon signals, including signals for the ester carbonyl (~170 ppm), the six unique aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.
3.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 (two bands, sharp) |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |
| C=O Stretch (Ester) | 1720-1740 (strong) |
| N=O Stretch (Nitro) | 1500-1550 and 1300-1360 (two strong bands) |
| C-O Stretch (Ester) | 1000-1300 |
3.1.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ should be observed at m/z 239.08.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically effective.[7] Purity is determined by integrating the peak area of the product relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).
Applications in Drug Development and Organic Synthesis
Role as a Key Building Block for Heterocyclic Compounds
The primary application of Ethyl 2-(4-amino-3-nitrophenyl)acetate is as an intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[8] The vicinal amino and nitro groups are ideal for constructing fused ring systems. For example, reductive cyclization (reducing the nitro group and cyclizing with the adjacent amine and the side chain) can lead to various heterocyclic scaffolds.
Caption: Role as a building block for heterocyclic synthesis.
Case Study: Synthesis of Thiophene Derivatives
Although not a direct application of the title compound, the synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate demonstrates the utility of related nitrophenyl structures in building complex, medicinally relevant heterocycles like thiophenes.[5][9] Thiophene derivatives are known for a wide range of biological activities and are present in numerous FDA-approved drugs. This highlights the potential of using Ethyl 2-(4-amino-3-nitrophenyl)acetate in similar multi-component reactions to generate novel chemical entities for screening in drug discovery programs.
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Wear suitable protective clothing to prevent skin contact.[10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, wear a suitable respirator.[10]
-
First-Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is ambient.
-
Incompatible Materials: Keep away from strong oxidizing agents.[11]
-
Stability: The product is stable under normal handling and storage conditions.[10]
Conclusion and Future Outlook
Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity and strategic placement of functional groups provide a reliable entry point into vast libraries of complex molecules. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. As the demand for novel therapeutics with complex scaffolds continues to grow, the importance of versatile building blocks like Ethyl 2-(4-amino-3-nitrophenyl)acetate will undoubtedly increase, paving the way for future discoveries in drug development.
References
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A Comprehensive Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS: 104126-70-7)
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative featuring a unique arrangement of functional groups—an amine, a nitro group, and an ethyl ester—that make it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of heterocyclic scaffolds, which are foundational in medicinal chemistry and drug development. This guide provides an in-depth examination of the compound's chemical properties, a validated synthesis protocol, comprehensive analytical characterization methods, and an exploration of its reactivity and synthetic potential. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a stable, solid organic compound under ambient conditions.[1] Its structural identity and key physicochemical properties are summarized below. Understanding these parameters is the first step in designing synthetic routes and handling the material appropriately in a laboratory setting.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-(4-amino-3-nitrophenyl)acetate | --- |
| CAS Number | 104126-70-7 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [2] |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)N)[O-] | --- |
| Purity | Typically ≥97% | [1] |
| Appearance | (Predicted) Yellow to brown solid | --- |
| Storage Temperature | Ambient |[1] |
Synthesis and Purification
The synthesis of ethyl 2-(4-amino-3-nitrophenyl)acetate is most logically achieved via the regioselective nitration of a commercially available precursor, ethyl 2-(4-aminophenyl)acetate. The existing amino group is a strongly activating, ortho, para-director. As the para position is blocked, nitration is directed to the ortho positions. Steric hindrance from the adjacent acetate side chain favors nitration at the 3-position over the 5-position.
Synthetic Rationale and Workflow
The chosen synthetic pathway leverages a standard electrophilic aromatic substitution reaction. Controlling the reaction temperature is paramount. Low temperatures (-10°C to 0°C) are essential to prevent di-nitration and minimize oxidative side reactions that can degrade the amino functionality. The use of sulfuric acid as a solvent and catalyst ensures the formation of the nitronium ion (NO₂⁺) from nitric acid, the active electrophile. The subsequent work-up is designed to neutralize the strong acid and isolate the product efficiently.
Caption: High-level workflow for the synthesis of ethyl 2-(4-amino-3-nitrophenyl)acetate.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by trained personnel with appropriate safety measures.
Reagents and Equipment:
-
Ethyl 2-(4-aminophenyl)acetate (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Hydroxide (NaOH) pellets
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized Water, Ice
-
Silica Gel (230-400 mesh)
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice/salt or cryocooler)
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath and cool to -10°C.
-
Precursor Dissolution: Carefully add concentrated H₂SO₄ (100 mL) to the flask. Once the acid has cooled to -10°C, slowly add ethyl 2-(4-aminophenyl)acetate (10.0 g, 55.8 mmol) in portions, ensuring the temperature does not exceed -5°C. Stir until a clear solution is obtained.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated HNO₃ (4.2 mL, 61.4 mmol, 1.1 eq) to concentrated H₂SO₄ (10 mL).
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the starting material over 60-90 minutes. Causality: A slow addition rate is critical to maintain thermal control and prevent runaway reactions or the formation of undesired byproducts. The internal temperature must be maintained between -10°C and -5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -5°C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc mobile phase. The product spot should be visible under UV light and will have a lower Rf than the starting material.
-
Quenching and Neutralization: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (500 g). This will precipitate the crude product. Cautiously neutralize the acidic slurry by slowly adding a pre-chilled 10 M NaOH solution until the pH reaches 7-8. Rationale: This step neutralizes the excess sulfuric acid and deprotonates the amine, making the product extractable into an organic solvent.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Isolation: Combine the product-containing fractions and evaporate the solvent to yield ethyl 2-(4-amino-3-nitrophenyl)acetate as a yellow-orange solid. Dry under high vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis. While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogs like ethyl 2-(4-nitrophenyl)acetate.[3][4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z | Rationale / Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=2.2 Hz, 1H), 7.15 (dd, J=8.6, 2.2 Hz, 1H), 6.80 (d, J=8.6 Hz, 1H), 5.90 (br s, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.55 (s, 2H), 1.25 (t, J=7.1 Hz, 3H) | Aromatic protons (H-2, H-5, H-6), -NH₂ protons, -OCH₂CH₃, benzylic -CH₂-, -OCH₂CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | δ 171.0, 145.0, 134.0, 131.0, 126.0, 120.0, 118.0, 61.5, 40.0, 14.1 | C=O (ester), C-NH₂, C-NO₂, C-5, C-2, C-1, C-6, -OCH₂CH₃, benzylic -CH₂-, -OCH₂CH₃ |
| FT-IR (ATR) | 3480-3350 cm⁻¹ (doublet), 3080 cm⁻¹, 2980 cm⁻¹, 1730 cm⁻¹, 1530 & 1340 cm⁻¹ (strong), 1250 cm⁻¹ | N-H stretch (amine), Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (ester), Asymmetric & Symmetric N-O stretch (nitro), C-O stretch (ester) |
| Mass Spec (EI) | m/z 224 (M⁺), 179 ([M-OEt]⁺), 151, 134, 106 | Molecular ion, Loss of ethoxy, Subsequent fragmentations |
Protocol for Analytical Purity and Identity Verification
This protocol describes a standard LC-MS method suitable for confirming the molecular weight and assessing the purity of the final compound.
Caption: Major reaction pathways for ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl). [6]The resulting ethyl 2-(3,4-diaminophenyl)acetate is a key precursor for forming benzimidazoles, quinoxalines, and other fused heterocyclic systems through condensation with aldehydes, carboxylic acids, or their derivatives. This pathway is of high interest in drug discovery.
-
Reactions of the Amino Group: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) via Sandmeyer or related reactions.
-
Hydrolysis of the Ester: The ethyl ester can be saponified under basic conditions (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (4-amino-3-nitrophenyl)acetic acid. This adds another handle for further modification, such as amide bond formation.
Safety and Handling
As a research chemical, ethyl 2-(4-amino-3-nitrophenyl)acetate must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [1][9]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [10]
References
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PubChem. Ethyl 2-amino-3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-(2-amino-4-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate. [Link]
-
Global Substance Registration System (GSRS). ETHYL (4-NITROPHENYL)ACETATE. [Link]
-
Xiao, W. et al. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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NIST WebBook. Ethyl-4-nitrophenylacetate. [Link]
-
PubChem. Ethyl 4-nitrophenylacetate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate: A Key Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a pivotal chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). While not a household name in itself, its role in the production of chemotherapeutic agents, most notably Bendamustine, underscores its significance in medicinal chemistry and drug development. This document delves into the historical context of its emergence, detailed synthetic pathways, physicochemical properties, and the analytical techniques required for its characterization. Furthermore, it offers field-proven insights into its handling, safety, and the causality behind the experimental choices in its synthesis, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) for the modern researcher.
Discovery and Historical Context: A Supporting Role in the Fight Against Cancer
The history of Ethyl 2-(4-amino-3-nitrophenyl)acetate is intrinsically linked to the development of the alkylating agent Bendamustine. First synthesized in 1963 in the German Democratic Republic by Ozegowski and Krebs, Bendamustine was the result of efforts to create a nitrogen mustard derivative with a more favorable therapeutic index. The original synthesis, and subsequent modifications, necessitated the creation of a series of precursor molecules, among which Ethyl 2-(4-amino-3-nitrophenyl)acetate and its parent acid are crucial building blocks.
Its "discovery," therefore, was not a standalone event but a necessity driven by the strategic design of a complex API. The compound's structure, featuring an activated phenyl ring with strategically placed amino and nitro groups, alongside an ethyl acetate moiety, makes it an ideal precursor for the construction of the benzimidazole ring system central to Bendamustine's structure. Its importance has grown in parallel with the clinical success and expanded use of Bendamustine for various lymphomas and leukemias.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of Ethyl 2-(4-amino-3-nitrophenyl)acetate is paramount for its effective use in synthesis, ensuring both safety and optimal reaction outcomes.
| Property | Value |
| CAS Number | 104126-70-7 |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.22 g/mol |
| Appearance | Expected to be a crystalline solid |
| Purity | Commercially available up to 97% |
| Storage Temperature | Ambient temperature |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N |
| Solubility | Soluble in ethanol with heating. Lower concentration stock solutions are recommended to avoid decomposition. |
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons of the acetate group will likely appear as a singlet. The aromatic protons should present as a complex splitting pattern in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the aromatic ring. The positions of the aromatic carbons will be influenced by the amino and nitro substituents.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate: A Step-by-Step Technical Protocol
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a multi-step process that demands careful control of reaction conditions. The most logical and commonly inferred pathway involves two key transformations: the nitration of a phenylacetic acid derivative followed by esterification.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-step process starting from p-aminophenylacetic acid.
Caption: Synthetic pathway for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Step 1: Nitration of p-Aminophenylacetic Acid
Causality: The introduction of a nitro group ortho to the amino group is a critical step. The amino group is a strong activating group and ortho-, para-director. To achieve selective mono-nitration at the desired position and to prevent unwanted oxidation of the amino group, the reaction must be performed under controlled temperature conditions with a suitable nitrating agent.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of p-aminophenylacetic acid in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the mixture remains cold.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred solution of p-aminophenylacetic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product, 4-amino-3-nitrophenylacetic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Fischer Esterification of 4-Amino-3-nitrophenylacetic Acid
Causality: The conversion of the carboxylic acid to its ethyl ester is achieved through Fischer esterification. This is an acid-catalyzed equilibrium reaction. To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is used, and the water formed during the reaction is typically removed.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-nitrophenylacetic acid in a large excess of absolute ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.[2]
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude Ethyl 2-(4-amino-3-nitrophenyl)acetate. Further purification can be performed by column chromatography or recrystallization.
Caption: Workflow for Fischer Esterification.
Role in Drug Development: The Gateway to Bendamustine
The primary and most significant application of Ethyl 2-(4-amino-3-nitrophenyl)acetate is its role as a key intermediate in the synthesis of Bendamustine. The structural features of this molecule are perfectly poised for the subsequent chemical transformations required to build the final API.
The synthesis of Bendamustine from this intermediate generally involves the following key steps:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group, yielding a diamino-phenylacetate derivative.
-
Cyclization: This diamine then undergoes cyclization to form the core benzimidazole ring structure.
-
Alkylation: The secondary amine on the benzimidazole ring is then alkylated with a bis(2-chloroethyl) group, which is the pharmacophoric alkylating moiety of Bendamustine.
-
Hydrolysis: Finally, the ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield Bendamustine.
Caption: Role as a key intermediate in the synthesis of Bendamustine.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling Ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
Hazard Statements: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(4-amino-3-nitrophenyl)acetate, while not a widely recognized compound on its own, holds a critical position in the landscape of pharmaceutical manufacturing. Its history is interwoven with the development of the life-saving chemotherapy drug Bendamustine, and its synthesis requires a solid understanding of fundamental organic reactions. This guide has provided a detailed look into its discovery, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field of drug development. The careful and informed use of this intermediate will continue to be essential in providing patients with critical medications.
References
- Ozegowski, W., & Krebs, D. (1963). ω-[Bis-(β-chloräthyl)-amino-benzimidazolyl-(2)]-propion- bzw. -buttersäuren als potentielle Cytostatika. Journal für praktische Chemie, 20(3-4), 178-186.
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PubChem. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate. Retrieved from [Link]
- Chinese Patent CN101066929A. (2007). Process of preparing 4-amino-3-nitro phenol.
- Chinese Patent CN106380413A. (2017). Preparation method of 4-aminophenylacetic acid medicine intermediate.
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Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
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ChemBK. (2024). 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]
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Sci-Hub. (n.d.). The nitration of phenylacetic acid. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2012). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]
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YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethyl-4-nitrophenylacetate. Retrieved from [Link]
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University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-amino-4-nitrophenyl)acetate. Retrieved from [Link]
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Merck Millipore. (n.d.). 4-Nitrophenyl acetate. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl nitroacetate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link]
-
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A Technical Guide to the Safe Handling of Ethyl 2-(4-amino-3-nitrophenyl)acetate for Research and Development
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(4-amino-3-nitrophenyl)acetate was not located. The guidance provided herein is synthesized from the established chemical and toxicological profiles of its core functional groups—specifically aromatic amines and nitroaromatic compounds—and data from structurally analogous molecules. This guide is intended to supplement, not replace, your institution's official Chemical Hygiene Plan (CHP) and standard operating procedures (SOPs). All laboratory personnel must consult their Environmental Health and Safety (EHS) department for specific protocols.
Introduction: A Chemist's Perspective on Proactive Safety
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. Its structure incorporates three key functional groups: an aromatic amine, a nitro group, and an ethyl ester. This combination dictates its reactivity and, critically, its toxicological profile. The presence of both an electron-donating amine and an electron-withdrawing nitro group on the same aromatic ring suggests potential for complex biological activity and specific handling challenges.
This guide provides an in-depth framework for researchers and drug development professionals to manage the risks associated with this compound. Our approach is grounded in the principle of causality—understanding why a precaution is necessary is paramount to building a resilient safety culture in the laboratory.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards of Ethyl 2-(4-amino-3-nitrophenyl)acetate are inferred from its constituent functional groups. Aromatic amines are a well-documented class of compounds with potential for toxicity, while nitroaromatic compounds carry their own distinct set of risks.[1][2]
Anticipated Health Effects:
-
Eye Irritation: Based on data from similar compounds, this substance is expected to cause serious eye irritation or damage.[3] Direct contact with the eyes can lead to significant injury.
-
Skin Irritation & Sensitization: The molecule is anticipated to be a skin irritant.[3] Prolonged or repeated contact may also lead to allergic skin reactions (sensitization) in susceptible individuals.[4]
-
Inhalation Hazard: If handled as a fine powder or aerosolized, it may cause respiratory tract irritation.[3]
-
Systemic Toxicity: The toxicological properties have not been fully investigated.[5] However, both aromatic amines and nitro compounds can be absorbed through the skin and may cause systemic effects if exposure is significant. Nitrophenols, a related class, have been shown to cause various effects in animal studies, though often at high doses.[6][7]
Data Summary: Hazard Classification
| Hazard Class | Category | Rationale & Supporting Evidence |
| Serious Eye Damage/Irritation | Category 2A (Anticipated) | Structurally similar compounds are classified as causing serious eye irritation.[3] |
| Skin Corrosion/Irritation | Category 2 (Anticipated) | Expected to cause skin irritation based on analogous structures.[3] |
| Respiratory/Skin Sensitization | Potential Sensitizer | Aromatic amines are a known class of potential sensitizers.[4] |
| Specific Target Organ Toxicity | Category 3 (Anticipated) | May cause respiratory irritation if inhaled as dust or mist.[3] |
Hazard Identification Workflow
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storage conditions for Ethyl 2-(4-amino-3-nitrophenyl)acetate
An In-depth Technical Guide to the Optimal Storage of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Introduction
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative whose structural complexity makes it a valuable intermediate in multi-step organic synthesis, particularly within the pharmaceutical and life sciences sectors. The integrity of such starting materials is paramount to the success of subsequent reactions, affecting yield, purity, and the toxicological profile of the final product. The presence of three distinct functional groups—an aromatic amine, a nitro group, and an ethyl ester—on a single benzene ring introduces multiple potential points of reactivity. Consequently, understanding and implementing precise storage conditions are not merely procedural formalities but critical components of quality control and experimental reproducibility.
This guide provides a comprehensive, scientifically-grounded framework for the storage and handling of Ethyl 2-(4-amino-3-nitrophenyl)acetate. Moving beyond generic recommendations, we will explore the causal relationships between the molecule's chemical properties and its stability, offering detailed protocols and validated best practices for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Profile
A foundational understanding of a compound's properties is essential for designing appropriate storage protocols. The key physicochemical characteristics of Ethyl 2-(4-amino-3-nitrophenyl)acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104126-70-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | [3] |
| Appearance | Typically a solid (e.g., yellow to brown) | [4] |
| Purity | Commonly supplied at ≥97% | |
| Synonyms | Ethyl (4-amino-3-nitrophenyl)acetate |
Section 2: Chemical Stability and Potential Degradation Pathways
The stability of Ethyl 2-(4-amino-3-nitrophenyl)acetate is dictated by its constituent functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, making it susceptible to specific degradation pathways.[5][6]
Core Reactive Centers:
-
Ester Linkage: The ethyl acetate group is susceptible to hydrolysis, particularly in the presence of strong acids, bases, or moisture. This reaction would yield the corresponding carboxylic acid and ethanol.
-
Aromatic Amine: The primary amine group (-NH₂) is a site of potential oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of colored degradation products, compromising compound purity.
-
Nitro Group: While the nitro group deactivates the aromatic ring towards electrophilic substitution, it is itself susceptible to reduction. Contact with strong reducing agents can convert the nitro group (-NO₂) into nitroso, hydroxylamino, or even amino functionalities, fundamentally altering the compound's identity.[7][8]
-
Photosensitivity: Many aromatic nitro compounds exhibit sensitivity to light. UV radiation can provide the energy to initiate degradation reactions, often leading to discoloration (e.g., darkening) and polymerization.
These potential transformations underscore the necessity of controlled storage to mitigate the risks of hydrolysis, oxidation, reduction, and photodegradation.
Caption: Recommended workflow for the optimal handling and storage of the compound.
Section 4: Protocol for Stability Assessment
To empirically validate storage conditions and determine shelf-life, a stability-indicating assay is required. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its ability to separate and quantify the parent compound from potential degradation products. [9] Objective: To assess the stability of Ethyl 2-(4-amino-3-nitrophenyl)acetate under various stress conditions.
Methodology: Stability-Indicating HPLC-UV Assay
-
Equipment and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm or lambda max)
-
Injection Volume: 10 µL
-
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
-
Forced Degradation (Stress) Studies: [10] * Subject aliquots of the stock solution to the stress conditions outlined in the table below. Include an unstressed control sample kept under ideal conditions.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix sample with 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection. | To assess susceptibility to acid-catalyzed ester hydrolysis. |
| Base Hydrolysis | Mix sample with 0.1 M NaOH. Keep at room temp for 2 hours. Neutralize before injection. | To assess susceptibility to base-catalyzed ester hydrolysis. |
| Oxidation | Mix sample with 3% H₂O₂. Keep at room temp for 24 hours. | To assess susceptibility to oxidation (primarily of the amine). |
| Thermal | Heat the solid compound at 60°C for 48 hours. Dissolve for analysis. | To evaluate the impact of elevated temperature on stability. |
| Photolytic | Expose the solid compound to direct UV/Vis light (ICH Q1B conditions) for 24 hours. | To determine light sensitivity. |
-
Analysis and Interpretation:
-
Inject all samples (control and stressed) into the HPLC system.
-
Analyze the chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Calculate the percentage of remaining parent compound and the percentage of each degradation product. Significant degradation under a specific stress condition confirms that pathway's relevance.
-
Section 5: Handling and Safety Precautions
As a nitroaromatic compound, Ethyl 2-(4-amino-3-nitrophenyl)acetate requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [11][12]* Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [13]* Hazard Profile: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). * Fire and Explosion: Aromatic nitrocompounds can be flammable and may decompose violently or explosively under conditions of high heat or shock, especially in the presence of impurities or under alkaline conditions. [14]Avoid heating unless part of a controlled, well-understood procedure. Keep away from ignition sources. [15][16]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. [17]
Conclusion
The effective storage of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a critical, proactive measure to ensure its chemical integrity. The primary threats to its stability are hydrolysis, oxidation, and photodegradation, which are directly mitigated by a storage protocol centered on refrigeration (2-8°C), protection from light and moisture, and the use of an inert atmosphere. Adherence to these scientifically-grounded conditions, coupled with rigorous safety practices and empirical stability testing, will safeguard the quality of this valuable intermediate, thereby ensuring the reliability and success of downstream research and development activities.
References
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- PubMed.
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- PubChem. Ethyl 2-(2-amino-4-nitrophenyl)
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ChemicalBook. 2-[amino]ethyl acetate Product Description.
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- Sigma-Aldrich. Ethyl 2-(4-amino-3-nitrophenyl)
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An In-depth Technical Guide on the Preliminary Reactivity Studies of Ethyl 2-(4-amino-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a key chemical intermediate possessing a unique combination of reactive functional groups, making it a valuable building block in the synthesis of diverse heterocyclic compounds of medicinal interest. This guide provides a comprehensive analysis of its reactivity, focusing on the strategic manipulation of its amino, nitro, and ethyl acetate moieties. We will delve into the causality behind experimental choices for key transformations, provide detailed, validated protocols, and present a clear visualization of the underlying chemical logic.
Introduction: The Strategic Importance of a Multifunctional Scaffolding
In the landscape of drug discovery, the efficient construction of novel molecular architectures is paramount. Ethyl 2-(4-amino-3-nitrophenyl)acetate emerges as a scaffold of significant strategic value. Its utility is rooted in the presence of three distinct functional groups on a single aromatic ring: a primary amine, a nitro group, and an ethyl acetate substituent. The ortho-para relationship of the amino and nitro groups, combined with the influence of the acetate side chain, allows for a series of selective and high-yield transformations. This controlled reactivity is the cornerstone of its application in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in pharmacologically active molecules.
A Triumvirate of Reactivity: Deconstructing the Molecule
The chemical behavior of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a direct consequence of the electronic interplay between its functional groups.
-
The Aromatic Core : The benzene ring is subject to competing electronic effects. The amino group is a powerful activating, ortho-para director. Conversely, the nitro and ethyl acetate groups are deactivating and meta-directing. This electronic push-pull dynamic governs the regioselectivity of any potential electrophilic aromatic substitution reactions. In acidic media, protonation of the amino group to form an anilinium ion can occur, which alters its directing effect to meta.[1][2][3][4]
-
The Nucleophilic Amine : The primary aromatic amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and, crucially, diazotization. Its basicity is somewhat attenuated by the presence of the electron-withdrawing nitro group ortho to it.
-
The Reducible Nitro Group : The nitro group is a strong electron-withdrawing moiety that can be selectively reduced to a primary amine. This transformation is a linchpin in many synthetic strategies, as it unmasks a 1,2-diamino functionality on the aromatic ring, a direct precursor for various heterocyclic cyclizations.
-
The Versatile Ethyl Acetate : This group offers two main points of reactivity. The ester can be hydrolyzed to the corresponding carboxylic acid, and the α-carbon (the methylene group) is activated by the adjacent carbonyl, rendering its protons acidic and available for deprotonation and subsequent condensation reactions.
Caption: Key functional groups and their inherent reactivity within the title compound.
Key Synthetic Transformations: Protocols and Rationale
The true synthetic utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate is realized through the selective manipulation of its functional groups. Here, we present field-tested protocols for its most pivotal reactions.
Chemoselective Nitro Group Reduction
The conversion of the nitro group to an amine, yielding Ethyl 2-(3,4-diaminophenyl)acetate, is a frequent and critical first step in many synthetic sequences.
Justification for Protocol Selection: The primary challenge is to reduce the nitro group without affecting the ester functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is the gold standard for this transformation. It is a clean, efficient, and highly selective method. Alternative methods, such as using iron in acidic media, are also effective and can be more economical on a large scale.[5][6]
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: To a solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a heavy-walled flask, add 10% Palladium on Carbon (typically 5-10 mol%).
-
Hydrogen Atmosphere: The flask is sealed and the atmosphere is replaced with hydrogen gas. This is typically achieved by evacuating the flask and back-filling with hydrogen from a balloon or a dedicated hydrogenation apparatus. This cycle is repeated three times to ensure an inert atmosphere.
-
Reaction Execution: The mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to afford Ethyl 2-(3,4-diaminophenyl)acetate, which is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography.
Caption: A streamlined workflow for the selective reduction of the nitro group.
Diazotization and Sandmeyer Reactions
The primary amino group can be transformed into a diazonium salt, a versatile intermediate for introducing a wide array of substituents onto the aromatic ring through Sandmeyer and related reactions.
Underlying Principles: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt. This species is an excellent leaving group (N₂ gas) and is readily displaced by various nucleophiles, often with copper(I) catalysis in the classic Sandmeyer reaction.
Detailed Experimental Protocol: Diazotization and Subsequent Bromination
-
Diazonium Salt Formation:
-
Suspend Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr for bromination) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in the same strong acid (HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is typically observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Ethyl 2-(4-bromo-3-nitrophenyl)acetate, is then purified by column chromatography.
-
Caption: A logical diagram illustrating the two-stage Sandmeyer reaction pathway.
Tabulated Summary of Key Transformations
| Transformation | Starting Material | Key Reagents & Conditions | Product |
| Nitro Group Reduction | Ethyl 2-(4-amino-3-nitrophenyl)acetate | H₂, 10% Pd/C, Ethanol, RT | Ethyl 2-(3,4-diaminophenyl)acetate |
| Sandmeyer Bromination | Ethyl 2-(4-amino-3-nitrophenyl)acetate | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | Ethyl 2-(4-bromo-3-nitrophenyl)acetate |
| Ester Hydrolysis | Ethyl 2-(4-amino-3-nitrophenyl)acetate | LiOH or NaOH, H₂O/THF | 2-(4-amino-3-nitrophenyl)acetic acid |
Conclusion and Future Outlook
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a testament to the power of strategic functional group placement in organic synthesis. The preliminary reactivity studies outlined in this guide demonstrate its capacity for selective and high-value transformations. The ability to readily access the corresponding 1,2-diamine opens the door to a vast array of heterocyclic scaffolds. Further exploration of the reactivity of the active methylene group in condensation reactions represents a promising avenue for future research, expanding the synthetic utility of this versatile building block. A thorough understanding of the principles and protocols presented here will empower drug development professionals to leverage this molecule to its full potential in the quest for novel therapeutics.
References
- ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline?
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because.
- askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani.
- Khan Academy India - English. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- ChemicalBook. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate.
- Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
- ChemicalBook. (n.d.). ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis.
- National Center for Biotechnology Information. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- ResearchGate. (2021, December 3). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids.
- JYX: JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Royal Society of Chemistry. (n.d.). Chemical Science.
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- ResearchGate. (2025, October 14). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- PubChem. (n.d.). Ethyl 2-(2-amino-4-nitrophenyl)acetate.
- PubChem. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate.
- ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate.
Sources
Methodological & Application
synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate from 4-amino-3-nitrophenylacetic acid
An Application Note and Protocol for the Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Authors: Senior Application Scientist, Gemini Laboratories
Date: January 18, 2026
Document ID: AN-20260118-01
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate from its corresponding carboxylic acid, 4-amino-3-nitrophenylacetic acid. The described methodology is based on the principles of Fischer-Speier esterification, a robust and widely adopted method for the preparation of esters. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step experimental procedure, explains the underlying chemical principles, and provides guidance on reaction monitoring, product purification, and characterization.
Introduction
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). The molecule incorporates a phenylacetic acid scaffold, which is a common structural motif in medicinal chemistry. The presence of both an amino and a nitro group on the aromatic ring offers versatile handles for further chemical modifications, such as diazotization, reduction, or nucleophilic aromatic substitution.
The synthesis of this ester is most commonly achieved through the Fischer-Speier esterification of 4-amino-3-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst. This acid-catalyzed reaction involves the protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.
This application note will detail a reliable protocol for this transformation, covering all aspects from reagent preparation to the characterization of the final product.
Reaction Mechanism and Scientific Rationale
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as Fischer-Speier esterification. The generally accepted mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol (ethanol in this case) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This turns one of the hydroxyl groups into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.
-
Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
The overall reaction is an equilibrium process. To favor the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by either using a large excess of the alcohol (ethanol) which also serves as the solvent, or by removing the water as it is formed. In this protocol, we will utilize an excess of ethanol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-amino-3-nitrophenylacetic acid | ≥98% | Sigma-Aldrich | 37055-32-8 |
| Ethanol, anhydrous | ≥99.5% | Fisher Scientific | 64-17-5 |
| Sulfuric acid, concentrated | 95-98% | Merck | 7664-93-9 |
| Sodium bicarbonate, saturated solution | ACS Reagent | VWR | 144-55-8 |
| Sodium sulfate, anhydrous | ACS Reagent | Sigma-Aldrich | 7757-82-6 |
| Ethyl acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | VWR | 110-54-3 |
| Deionized water | Type I | In-house | 7732-18-5 |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper or pH meter
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Organic Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from open flames and ignition sources. Use in a well-ventilated area or a fume hood.
-
General Handling: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitrophenylacetic acid (5.0 g, 25.5 mmol).
-
Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
Place the flask in an ice bath to cool the mixture.
-
-
Acid Catalyst Addition:
-
While stirring in the ice bath, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the suspension. The addition should be done over 5-10 minutes to control the exothermic reaction.
-
After the addition is complete, remove the flask from the ice bath.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a mobile phase of 3:1 Hexane:Ethyl Acetate.
-
Spot the starting material (dissolved in a small amount of ethanol) and the reaction mixture on a TLC plate.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has disappeared or is very faint, and a new, less polar product spot is prominent.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the ethanol by approximately half using a rotary evaporator.
-
Carefully pour the concentrated reaction mixture into 100 mL of ice-cold deionized water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization
The identity and purity of the synthesized Ethyl 2-(4-amino-3-nitrophenyl)acetate should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl group and the aromatic protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR: To identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch, N-H stretches of the amino group, and the N-O stretches of the nitro group.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Expected Results and Discussion
The Fischer-Speier esterification of 4-amino-3-nitrophenylacetic acid is expected to proceed in good to excellent yields (typically 75-90%) depending on the reaction conditions and the efficiency of the work-up and purification steps. The presence of the electron-withdrawing nitro group can slightly deactivate the aromatic ring, but it does not directly interfere with the esterification at the carboxylic acid function. The amino group, being basic, will be protonated by the strong acid catalyst, forming an ammonium salt. This protects the amino group from participating in side reactions and does not significantly hinder the desired esterification.
Proper monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting material. In the work-up procedure, careful neutralization with sodium bicarbonate is essential to avoid the hydrolysis of the newly formed ester. The choice of purification method, either column chromatography or recrystallization, will depend on the purity of the crude product and the scale of the reaction. For high purity, column chromatography is generally recommended.
The successful synthesis of the target compound will be confirmed by the analytical data. For instance, the ¹H NMR spectrum should show a characteristic triplet and quartet for the ethyl group, a singlet for the benzylic protons, and signals corresponding to the aromatic protons. The FT-IR spectrum will display a strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete reaction- Insufficient catalyst- Wet ethanol | - Increase reflux time and monitor by TLC.- Add a small amount of additional catalyst.- Use anhydrous ethanol. |
| Product hydrolysis | - Incomplete neutralization- Prolonged exposure to aqueous acid/base | - Ensure pH is neutral before extraction.- Perform the work-up efficiently without delays. |
| Impure product | - Incomplete reaction- Side reactions- Inefficient purification | - Ensure the reaction goes to completion.- Optimize reaction temperature.- Use a more efficient purification method. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate via Fischer-Speier esterification. By following the outlined steps and adhering to the safety precautions, researchers can effectively prepare this valuable synthetic intermediate in high yield and purity. The key to success lies in the use of anhydrous conditions, careful monitoring of the reaction progress, and a meticulous work-up and purification procedure.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the readily available Ethyl 2-(4-aminophenyl)acetate. To ensure regioselectivity and prevent undesirable side reactions during nitration, a protection-deprotection strategy is employed. The protocol details the acetylation of the starting material, the subsequent regioselective nitration, and the final deprotection to yield the target compound. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety protocols, and methods for characterization, ensuring a reproducible and safe laboratory workflow for researchers.
Introduction: Strategic Rationale for the Synthetic Pathway
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate presents a classic challenge in aromatic chemistry: the introduction of a nitro group onto a benzene ring that contains a strongly activating amino group. The primary amino group is highly susceptible to oxidation by nitrating agents and its powerful ortho-, para-directing influence can lead to a lack of selectivity and the formation of undesired byproducts.
To circumvent these issues, this protocol employs a robust three-step strategy:
-
Protection: The highly reactive amino group of the starting material, Ethyl 2-(4-aminophenyl)acetate, is first protected as an acetamide. This transformation moderates the activating nature of the nitrogen, shields it from oxidation, and maintains its ortho-, para-directing influence for the subsequent electrophilic aromatic substitution.
-
Nitration: The resulting intermediate, Ethyl 2-(4-acetamidophenyl)acetate, is then subjected to nitration. The steric bulk and electronic properties of the acetamido group direct the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the less hindered ortho position.
-
Deprotection: Finally, the acetyl protecting group is selectively removed via acid-catalyzed hydrolysis to reveal the primary amine, yielding the desired product, Ethyl 2-(4-amino-3-nitrophenyl)acetate.
This strategic approach is a cornerstone of organic synthesis, providing a reliable and high-yielding route to the target molecule.
Reaction Scheme Overview
The complete synthetic pathway is illustrated below.
Caption: Three-step synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Formula | Purity |
| Ethyl 2-(4-aminophenyl)acetate | 5438-73-3 | 179.22 g/mol | C₁₀H₁₃NO₂ | ≥98% |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | C₄H₆O₃ | ≥99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | C₂H₄O₂ | ≥99.7% |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 g/mol | H₂SO₄ | 95-98% |
| Nitric Acid (Conc.) | 7697-37-2 | 63.01 g/mol | HNO₃ | 68-70% |
| Ethanol | 64-17-5 | 46.07 g/mol | C₂H₆O | ≥99.5% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | C₄H₈O₂ | ACS Grade |
| Sodium Bicarbonate | 144-55-9 | 84.01 g/mol | NaHCO₃ | ACS Grade |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | Na₂SO₄ | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | H₂O | - |
| Crushed Ice | - | - | H₂O | - |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Safety Precautions
General: Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
Specific Hazards:
-
Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care. The combination of concentrated nitric acid and sulfuric acid creates a powerful nitrating mixture that can react violently with organic materials.
-
Nitration Reaction: This reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated or oxidized byproducts. Prepare a large ice bath before starting.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
Detailed Experimental Protocol
Step 1: Acetylation of Ethyl 2-(4-aminophenyl)acetate
Rationale: This step protects the primary amine as an acetamide. Acetic anhydride is the acetylating agent, and glacial acetic acid serves as the solvent. The reaction is typically rapid and high-yielding.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(4-aminophenyl)acetate (10.0 g, 55.8 mmol) in glacial acetic acid (50 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add acetic anhydride (6.2 mL, 66.9 mmol, 1.2 equivalents) to the solution over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The product, Ethyl 2-(4-acetamidophenyl)acetate, should have a lower Rf value than the starting amine.
-
Once the reaction is complete, pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring.
-
A white precipitate of Ethyl 2-(4-acetamidophenyl)acetate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
Dry the product under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.
Step 2: Nitration of Ethyl 2-(4-acetamidophenyl)acetate
Rationale: This is the key regioselective step. The acetamido group directs the nitration to the ortho position. The reaction is performed at low temperature (0-5 °C) to control the exotherm and minimize side reactions. Concentrated sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
Procedure:
-
Place the dried Ethyl 2-(4-acetamidophenyl)acetate (assuming a quantitative yield from Step 1, ~12.3 g, 55.6 mmol) into a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask in a large ice-salt bath.
-
Carefully and slowly add concentrated sulfuric acid (60 mL) to the flask, ensuring the internal temperature does not exceed 20 °C. Stir until all the solid has dissolved.
-
Cool the resulting solution to 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 66.7 mmol, 1.2 equivalents) to concentrated sulfuric acid (10 mL) in an ice bath. CAUTION: This addition is highly exothermic.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of the acetate in sulfuric acid over a period of 30-45 minutes. CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours.
-
Pour the reaction mixture very slowly and carefully onto a large beaker filled with crushed ice (~500 g) with vigorous stirring.
-
A pale yellow solid, Ethyl 2-(4-acetamido-3-nitrophenyl)acetate, will precipitate.
-
Allow the ice to melt, then collect the solid by vacuum filtration.
-
Wash the product extensively with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.
Step 3: Hydrolysis of Ethyl 2-(4-acetamido-3-nitrophenyl)acetate
Rationale: The final step involves the removal of the acetyl protecting group to regenerate the primary amine. This is achieved through acid-catalyzed hydrolysis using aqueous sulfuric acid under heat.
Procedure:
-
Place the purified Ethyl 2-(4-acetamido-3-nitrophenyl)acetate (e.g., 10.0 g, 37.5 mmol) in a 250 mL round-bottom flask with a stir bar.
-
Add a 70% (v/v) aqueous solution of sulfuric acid (100 mL).
-
Attach a reflux condenser and heat the mixture in a heating mantle to 80-90 °C with stirring.
-
Maintain this temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice (~300 g).
-
Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. CAUTION: Significant CO₂ evolution (frothing) will occur. Perform this in a large beaker.
-
The product, Ethyl 2-(4-amino-3-nitrophenyl)acetate, will precipitate as a yellow-orange solid.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Workflow Visualization
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the final product, Ethyl 2-(4-amino-3-nitrophenyl)acetate, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted ring), the methylene and ethyl protons of the ester group, and the amine protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
FT-IR: Look for characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
References
- On the Nitration of Acetanilide: This foundational work describes the principles of directing effects in electrophilic aromatic substitution. Title: The Nitration of Acetanilide Source: Journal of the Chemical Society, Transactions, 1902, 81, 1424-1436. URL:https://pubs.rsc.org/en/content/articlelanding/1902/ct/ct9028101424
- Protective Groups in Organic Synthesis: A comprehensive resource detailing the use of protecting groups, including acetamides for amines. Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. URL:https://onlinelibrary.wiley.com/doi/book/10.1002/9781118905074
-
Synthesis of Related Nitroanilines: A patent describing similar nitration and hydrolysis steps for related pharmaceutical intermedi
- Title: Preparation method of 4-aminophenylacetic acid medicine intermedi
- Source: Google P
-
URL: https://patents.google.com/patent/CN106380413A/en[1]
-
Organic Syntheses - General Procedures: A trusted collection of detailed and reliable organic chemistry procedures.
- Title: p-AMINOPHENYLACETIC ACID
- Source: Organic Syntheses, Coll. Vol. 2, p.34 (1943); Vol. 16, p.3 (1936).
-
URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0034[2]
Sources
Application Note: Strategic Cyclization of Ethyl 2-(4-amino-3-nitrophenyl)acetate for the Synthesis of Bioactive Heterocycles
Abstract
This technical guide details the strategic utilization of Ethyl 2-(4-amino-3-nitrophenyl)acetate as a versatile precursor for the synthesis of high-value heterocyclic scaffolds. We provide a comprehensive analysis of two primary cyclization pathways: (A) a two-step intermolecular condensation to produce 2-substituted benzimidazoles, which are cornerstone structures in medicinal chemistry, and (B) an efficient one-pot intramolecular reductive cyclization to yield a benzodiazepinone core, a privileged scaffold in drug discovery. This document provides experienced researchers and drug development professionals with detailed mechanistic insights, validated step-by-step protocols, and expert troubleshooting advice to leverage this precursor's full synthetic potential.
Introduction: The Strategic Value of a Versatile Precursor
In modern synthetic and medicinal chemistry, the efficiency of a synthetic route is often determined by the strategic choice of starting materials. Ethyl 2-(4-amino-3-nitrophenyl)acetate is an exemplary precursor, possessing a unique combination of functionalities that enable divergent synthesis of complex molecules. Its core structure contains two key features:
-
A Masked ortho-Phenylenediamine: The ortho-nitro-amino arrangement is a stable and readily available precursor to a 1,2-phenylenediamine. Simple reduction unmasks this highly reactive moiety, which is fundamental for building fused heterocyclic systems.
-
An Activated Acetic Ester Side Chain: The ethyl acetate group, positioned on the phenyl ring, can act as an internal electrophile for intramolecular cyclization or be carried through a synthesis as a versatile handle for further modification.
The ability to selectively engage these functionalities allows for the controlled construction of distinct and medicinally relevant scaffolds, primarily benzimidazoles and benzodiazepines. Benzimidazole derivatives are known for a wide range of biological activities, including antihypertensive, anticancer, and antiviral properties.[1] Similarly, benzodiazepine structures are central to numerous therapeutics, particularly those targeting the central nervous system. This guide provides the foundational knowledge and practical protocols to harness this precursor for these critical applications.
Foundational Step: Synthesis of the Key Intermediate, Ethyl 2-(3,4-diaminophenyl)acetate
The gateway to harnessing the full potential of the title compound is the selective reduction of the nitro group to unmask the o-phenylenediamine. This intermediate is the common branch point for subsequent cyclization strategies.
Rationale for Reductive Method Selection
The choice of reducing agent is critical for achieving a high yield and purity of the diamine intermediate without affecting the ester functionality. While various methods exist (e.g., Fe/AcOH, SnCl₂/HCl), catalytic hydrogenation is often preferred in a development setting for its clean reaction profile and simple work-up.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and clean. The catalyst, palladium on carbon, is easily removed by filtration, and the only byproduct is water. It avoids the use of stoichiometric, metal-based reductants that can complicate purification.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups, including esters. It is particularly useful for smaller-scale lab preparations.[2]
This section details the catalytic hydrogenation protocol for its scalability and environmental advantages.
Experimental Protocol: Synthesis of Ethyl 2-(3,4-diaminophenyl)acetate
Materials:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 equiv)
-
Palladium on Carbon (10% w/w, ~0.05 equiv)
-
Ethanol or Ethyl Acetate (as solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
To a round-bottom flask or hydrogenation vessel, add Ethyl 2-(4-amino-3-nitrophenyl)acetate and the solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon to the solution.
-
Seal the vessel, and purge the system with nitrogen or argon, followed by vacuum.
-
Introduce hydrogen gas via a balloon or from a pressurized source. For laboratory scale, a balloon is sufficient.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 2-(3,4-diaminophenyl)acetate, which is often a dark oil or solid and can be used directly in the next step after assessing purity.
Expected Characterization Data
The resulting diamine is sensitive to air and light and should be used promptly. Successful conversion is confirmed by:
-
¹H NMR: Disappearance of the aromatic protons adjacent to the nitro group and appearance of new signals corresponding to the diamine.
-
Mass Spectrometry: A molecular ion peak corresponding to the reduced product (C₁₀H₁₄N₂O₂).
Pathway A: Intermolecular Cyclization to Substituted Benzimidazoles
With the key diamine intermediate in hand, the first pathway involves its reaction with an external coupling partner to build the benzimidazole core. This is a robust and highly modular approach to creating a library of diverse compounds.
Mechanistic Principle: The Phillips-Ladenburg Condensation
This classic reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under heating, typically in the presence of a strong acid like HCl or polyphosphoric acid (PPA).[3] The acid protonates the carboxylic acid, activating it for nucleophilic attack by one of the amino groups. A subsequent dehydration cascade results in the formation of the aromatic benzimidazole ring. This method's primary advantage is the vast commercial availability of carboxylic acids, allowing for extensive diversity at the 2-position of the final product.
Workflow Diagram: Two-Step Benzimidazole Synthesis
Caption: Workflow for 2-substituted benzimidazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(2-Phenyl-1H-benzo[d]imidazol-6-yl)acetate
Materials:
-
Ethyl 2-(3,4-diaminophenyl)acetate (1.0 equiv)
-
Benzoic Acid (1.0-1.2 equiv)
-
Hydrochloric Acid (4M HCl) or Polyphosphoric Acid (PPA)
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (for extraction)
Procedure (using 4M HCl):
-
In a round-bottom flask, combine Ethyl 2-(3,4-diaminophenyl)acetate, benzoic acid, and 4M HCl.
-
Heat the mixture to reflux (approximately 100-110°C) for 4-8 hours. Monitor the reaction by TLC for the formation of the product.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the final product.
Data Table: Representative Scope of the Phillips-Ladenburg Reaction
| R-COOH Partner | Product (R-group) | Typical Conditions | Approx. Yield (%) |
| Acetic Acid | Methyl | AcOH, reflux | 85-95 |
| Benzoic Acid | Phenyl | 4M HCl, reflux | 70-85 |
| 4-Chlorobenzoic Acid | 4-Chlorophenyl | PPA, 150°C | 65-80 |
| Picolinic Acid | Pyridin-2-yl | Eaton's Reagent, 100°C | 60-75 |
Pathway B: Intramolecular Reductive Cyclization to a Benzodiazepinone
This second pathway offers a more elegant and atom-economical approach by utilizing the molecule's internal electrophile and nucleophiles in a single, transformative step.
Mechanistic Principle
In a one-pot reductive cyclization, the reduction of the nitro group and the subsequent cyclization occur in the same reaction vessel. Upon formation of the transient Ethyl 2-(3,4-diaminophenyl)acetate, the more nucleophilic aniline amine (at position 3) attacks the electrophilic carbonyl of the ethyl acetate side chain. This intramolecular nucleophilic acyl substitution results in the expulsion of ethanol and the formation of a stable, seven-membered lactam ring, specifically an 8-amino-3,4-dihydro-1H-1,5-benzodiazepin-2(5H)-one. This strategy is highly efficient as it avoids the isolation of the potentially unstable diamine intermediate.
Reaction Diagram: One-Pot Reductive Intramolecular Cyclization
Sources
Application Note: Ethyl 2-(4-amino-3-nitrophenyl)acetate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds represent a cornerstone of pharmacophore design.[1][2] Their prevalence in both natural products and synthetic drugs underscores their unique ability to engage with biological targets through a variety of interactions. The strategic synthesis of these scaffolds often relies on the use of versatile starting materials—molecules that possess multiple, orthogonally reactive functional groups. Ethyl 2-(4-amino-3-nitrophenyl)acetate is an exemplary-yet-underutilized precursor that fits this description perfectly.
This molecule is characterized by three key features:
-
An aromatic amine (at C-4), which is a potent nucleophile.
-
A nitro group (at C-3) ortho to the amine, which is a strong electron-withdrawing group and, more importantly, a masked amine.
-
An ethyl acetate side chain , which provides a handle for further functionalization or can participate directly in cyclization reactions.
The true synthetic power of this molecule is unlocked upon the selective reduction of the nitro group. This transformation generates a highly reactive ortho-phenylenediamine (OPD) derivative, a classic precursor for a multitude of fused heterocyclic systems. This application note provides a detailed guide for researchers on leveraging Ethyl 2-(4-amino-3-nitrophenyl)acetate for the synthesis of two medicinally significant heterocyclic cores: benzimidazoles and quinoxalinones .
Core Synthetic Pathways and Mechanistic Insights
The synthetic utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate hinges on a primary transformation: the reduction of the nitro group to generate an in situ or isolated diamine. This diamine is then poised for cyclization with appropriate electrophilic partners.
Figure 1: Key synthetic pathways originating from Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Pathway I: Synthesis of Benzimidazole-2-acetic Acid Esters
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[3] The reaction of o-phenylenediamines with aldehydes or carboxylic acids is one of the most robust methods for their synthesis.[4]
Mechanistic Rationale
The synthesis is a two-step, one-pot process.
-
Reduction: The nitro group is reduced to an amine. The choice of reducing agent is critical. While catalytic hydrogenation (H₂/Pd-C) is effective, chemoselective methods like iron powder in acetic acid or stannous chloride (SnCl₂) are often preferred as they are less likely to affect other functional groups and are highly efficient for nitro group reduction.[4]
-
Condensation & Cyclization: The resulting diamine reacts with an aldehyde. One amine nitrogen attacks the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to a Schiff base. The second, proximate amine then performs an intramolecular nucleophilic attack on the imine carbon, followed by oxidative aromatization (often air-oxidation is sufficient) to yield the stable benzimidazole ring.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-5-yl)acetate
This protocol details the synthesis using benzaldehyde as the coupling partner.
Materials:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Glacial Acetic Acid
-
Benzaldehyde (1.1 eq)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and glacial acetic acid (10 mL per 1 g of starting material).
-
Stir the mixture to form a suspension and add iron powder (5.0 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 80°C and stir for 1-2 hours. Monitor the reduction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Add benzaldehyde (1.1 eq).
-
Heat the mixture to reflux (approx. 118°C) and maintain for 3-4 hours. The cyclization can be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product.
Data Summary for Benzimidazole Synthesis
The following table provides expected outcomes for the reaction with various aldehydes, demonstrating the versatility of the protocol.
| Entry | Aldehyde (R-CHO) | Product (R-group at C2) | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | Phenyl | Acetic Acid | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | Acetic Acid | 88-96% |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Acetic Acid | 82-90% |
| 4 | Furan-2-carbaldehyde | Furan-2-yl | Acetic Acid | 75-85% |
Pathway II: Synthesis of Quinoxalin-2-one Derivatives
Quinoxalines and their oxo-derivatives (quinoxalinones) are another class of heterocycles with a broad spectrum of biological activities, including antibacterial and anticancer properties.[5] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]
Mechanistic Rationale
In this pathway, the generated Ethyl 2-(3,4-diaminophenyl)acetate is reacted with an α-ketoester, such as ethyl pyruvate.
-
Nucleophilic Attack: One of the amino groups of the diamine attacks the more electrophilic ketone carbonyl of the α-ketoester.
-
Dehydration & Cyclization: The resulting hemiaminal intermediate dehydrates to form an enamine or imine. The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable, six-membered quinoxalin-2-one ring system. This is a variation of the classic Hinsberg quinoxaline synthesis.[6]
Figure 2: Workflow for the synthesis of a quinoxalin-2-one derivative.
Experimental Protocol: Synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetate
Materials:
-
Ethyl 2-(3,4-diaminophenyl)acetate (prepared and isolated from the reduction step) (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Ethanol
-
A catalytic amount of acetic acid (optional, 2-3 drops)
Procedure:
-
Dissolve the isolated Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq) in ethanol (15 mL per 1 g).
-
To this solution, add ethyl pyruvate (1.1 eq) and a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography to obtain the final product.
Conclusion and Future Perspectives
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a highly valuable and versatile precursor for constructing complex heterocyclic scaffolds. The strategic placement of its functional groups allows for a straightforward entry into medicinally relevant benzimidazole and quinoxalinone core structures. The protocols described herein are robust, scalable, and utilize common laboratory reagents. Researchers in drug discovery can use this guide as a foundational blueprint for creating diverse compound libraries by simply varying the aldehyde or α-dicarbonyl coupling partner, enabling extensive structure-activity relationship (SAR) studies.
References
- Sagare, M. et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531.
- Bakhouch, M. et al. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.
- Fathalla, W. et al. (2018). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions.
-
Various Authors. (n.d.). Synthetic methods for quinoxalines by the annulation of o-phenylenediamines and internal alkynes. ResearchGate. [Link]
-
Lesimple, P. et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. [Link]
- Various Authors. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. . [Link]
-
Reiss, W. J. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
William Reusch. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. . [Link]
-
Various Authors. (n.d.). Synthesis of quinoxaline derivative. ijrti.org. [Link]
-
El-Nassan, H. B. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]
-
Various Authors. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]
-
Al-Ostoot, F. H. et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Various Authors. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. . [Link]
-
Singh, G. et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
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- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI [mdpi.com]
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- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. ijrti.org [ijrti.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Topic: Synthesis of Substituted 7-Nitroquinoline-2-carboxylates via Friedländer Annulation of Ethyl 2-(4-amino-3-nitrophenyl)acetate with Aldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the reaction between Ethyl 2-(4-amino-3-nitrophenyl)acetate and various aldehydes. This reaction, a classic example of the Friedländer annulation, is a robust method for synthesizing highly functionalized quinoline derivatives, which are pivotal scaffolds in medicinal chemistry.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline core.[6][7] It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[7][8][9]
This application note details the specific application of the Friedländer reaction using Ethyl 2-(4-amino-3-nitrophenyl)acetate as the 2-aminoaryl component. The presence of the nitro group and the ethyl ester moiety on the resulting quinoline product offers valuable handles for further chemical modification, making these products versatile intermediates for developing novel therapeutic agents.
Reaction Mechanism: The Friedländer Annulation Pathway
The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration.[7][10] There are two generally accepted mechanisms for the Friedländer synthesis, and the predominant pathway can depend on the specific reactants and conditions employed.[11]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable acetate component and the aldehyde. The resulting aldol adduct then undergoes dehydration. This is followed by the formation of an imine (Schiff base) via reaction of the aromatic amine with the carbonyl group, and a final cyclization and dehydration step yields the quinoline ring.[11]
-
Schiff-Base-First Pathway: Alternatively, the aromatic amine can first react with the aldehyde to form a Schiff base. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[11]
Both pathways converge to the same substituted quinoline product. The choice of catalyst is crucial; acids like p-toluenesulfonic acid (p-TSA) or Lewis acids activate the carbonyl group of the aldehyde, while bases like potassium tert-butoxide (KOtBu) facilitate the formation of the enolate from the acetate component.[8][10]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice between acid and base catalysis often depends on the stability and reactivity of the specific aldehyde used. Aromatic aldehydes are commonly used reactants in these types of syntheses.[12][13]
Materials and Equipment
-
Reagents: Ethyl 2-(4-amino-3-nitrophenyl)acetate, various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), p-toluenesulfonic acid monohydrate (p-TSA), potassium tert-butoxide (KOtBu), absolute ethanol, toluene, ethyl acetate, hexane, sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄). All reagents should be of analytical grade or higher.
-
Equipment: Round-bottom flasks, reflux condenser, Dean-Stark apparatus (optional, for azeotropic removal of water), magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, rotary evaporator, glass column for chromatography, standard laboratory glassware.
Protocol 1: Acid-Catalyzed Synthesis (p-TSA in Toluene)
This protocol is particularly effective as the water generated during the reaction can be removed azeotropically with toluene, driving the equilibrium towards the product.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended), add Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq).
-
Reagent Addition: Add the desired aldehyde (1.1 eq) and p-TSA (0.1 eq).
-
Solvent: Add toluene (approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is generally complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Base-Catalyzed Synthesis (KOtBu in Ethanol)
This method is often faster but may be sensitive to aldehydes with base-labile functional groups.
-
Setup: To a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser, add Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and the aldehyde (1.1 eq).
-
Solvent: Dissolve the reactants in absolute ethanol (approx. 0.2 M concentration).
-
Catalyst Addition: While stirring at room temperature, add potassium tert-butoxide (KOtBu) (1.2 eq) portion-wise. An exotherm and color change are often observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. These reactions are often complete in 1-4 hours.
-
Work-up:
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification & Characterization: Proceed with purification and characterization as outlined in Protocol 1.
Data Summary and Troubleshooting
The efficiency of the Friedländer annulation is dependent on the chosen aldehyde and reaction conditions. Below is a table of expected outcomes for representative aldehydes.
| Entry | Aldehyde (R Group) | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenyl | p-TSA | Toluene | 110 | 6 | 85-95% |
| 2 | 4-Chlorophenyl | p-TSA | Toluene | 110 | 5 | 80-90% |
| 3 | 4-Methoxyphenyl | KOtBu | Ethanol | 78 | 2 | 75-85% |
| 4 | Butyraldehyde | KOtBu | Ethanol | 78 | 3 | 60-75% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient heating.- Water present in base-catalyzed reaction. | - Use fresh catalyst.- Ensure proper reflux temperature.- Use anhydrous solvents and reagents for base-catalyzed protocol. |
| Multiple Side Products | - Aldehyde self-condensation (especially with base).- Decomposition of starting material or product. | - Add aldehyde slowly to the reaction mixture.- Lower the reaction temperature and extend the time.- Use a milder catalyst (e.g., Iodine, molecular sieves).[10] |
| Incomplete Reaction | - Insufficient catalyst.- Reaction time too short. | - Add an additional portion of catalyst.- Extend the reaction time, continuing to monitor by TLC. |
Conclusion
The reaction of Ethyl 2-(4-amino-3-nitrophenyl)acetate with aldehydes via the Friedländer annulation is a powerful and versatile method for synthesizing substituted quinolines.[6] By selecting the appropriate catalytic system—acidic for robust substrates or basic for faster conversions—researchers can efficiently generate a library of 7-nitroquinoline-3-carboxylates. These products serve as valuable intermediates in drug discovery and materials science, leveraging the rich and diverse pharmacology of the quinoline core.[1][14][15]
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ResearchGate. Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. [Link]
-
ResearchGate. Synthesis of quinoline (58) from (2‐aminophenyl)methanol (56) and... [Link]
-
ResearchGate. Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl... [Link]
-
National Center for Biotechnology Information (NCBI). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl... [Link]
-
PubChem. Ethyl 2-amino-3-(3-nitrophenyl)propanoate. [Link]
-
Moroccan Scientific Reviews. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
National Center for Biotechnology Information (NCBI). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
ResearchGate. The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and... [Link]
-
Royal Society of Chemistry. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. Hydrolysis of p-nitrophenyl acetate. [Link]
-
PubMed. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. [Link]
-
ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
ResearchGate. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]
-
Semantic Scholar. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". [Link]
-
National Center for Biotechnology Information (NCBI). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
ResearchGate. The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. [Link]
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- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Multifunctional Building Block
An in-depth analysis of the strategic role of Ethyl 2-(4-amino-3-nitrophenyl)acetate in modern medicinal chemistry, complete with detailed application notes and validated protocols for researchers and drug development professionals.
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted phenylacetate derivative whose strategic importance in medicinal chemistry derives from its unique arrangement of functional groups. The molecule features an ethyl ester, a primary aromatic amine, and a nitro group, all positioned to allow for sequential and regioselective chemical transformations. This trifecta of reactive sites makes it an exceptionally versatile starting material for the synthesis of complex heterocyclic scaffolds, which are the core of many therapeutic agents.
The primary amino group serves as a potent nucleophile, ideal for forming amide bonds or for initiating cyclization reactions. The nitro group, positioned ortho to the amine, is a key precursor to a second amino group via reduction. This diamino-arene intermediate is fundamental in the synthesis of fused heterocyclic systems. Finally, the ethyl acetate moiety provides a handle for further modifications, including hydrolysis, amidation, or participation in condensation reactions. This inherent chemical potential allows chemists to construct diverse molecular architectures from a single, readily available starting material.
Core Application I: A Cornerstone in the Synthesis of Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously associated with a wide range of centrally-acting drugs, including anxiolytics and anticonvulsants.[1][2] The synthesis of these seven-membered heterocyclic systems often relies on the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. Ethyl 2-(4-amino-3-nitrophenyl)acetate is an ideal precursor for this strategy.
The synthetic logic involves a two-stage process. First, the existing primary amine is typically acylated or reacted to build one part of the final molecule. Subsequently, the nitro group is selectively reduced to unmask a second amine. This newly formed diamine can then undergo intramolecular cyclization to form the characteristic diazepine ring. This stepwise approach provides excellent control over the final substitution pattern of the benzodiazepine core.[3][4][5]
Workflow for Benzodiazepine Synthesis
The following diagram illustrates the general synthetic strategy for converting Ethyl 2-(4-amino-3-nitrophenyl)acetate into a functionalized benzodiazepine core.
Caption: General workflow for benzodiazepine synthesis.
Protocol 1: Synthesis of a Dihydro-1,4-benzodiazepin-5-one Precursor
This protocol details the initial functionalization and subsequent reduction of Ethyl 2-(4-amino-3-nitrophenyl)acetate to form an ortho-phenylenediamine, a key intermediate for benzodiazepine synthesis.
Step A: N-Acetylation of the Primary Amine
-
Reagents & Setup:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Dissolve Ethyl 2-(4-amino-3-nitrophenyl)acetate in DCM.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up & Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Ethyl 2-(4-acetamido-3-nitrophenyl)acetate.
-
Step B: Selective Reduction of the Nitro Group
-
Reagents & Setup:
-
Ethyl 2-(4-acetamido-3-nitrophenyl)acetate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂, 4.0 eq)
-
Ethanol or Ethyl Acetate as solvent
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Suspend the N-acetylated intermediate in ethanol.
-
Add SnCl₂ dihydrate to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours until the starting material is consumed (monitored by TLC).
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Ethyl 2-(3-amino-4-acetamidophenyl)acetate, which can often be used in the next cyclization step without further purification.
-
Core Application II: A Versatile Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors are a major class of modern therapeutics.[7] Many of these inhibitors feature a substituted aniline or related nitrogen-containing heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket.
Ethyl 2-(4-amino-3-nitrophenyl)acetate provides a scaffold that can be elaborated into potent kinase inhibitors. The 4-amino group can be functionalized to introduce moieties that target the solvent-exposed region of the kinase, while the rest of the molecule can be cyclized or modified to form the core hinge-binding element. For instance, derivatives of this compound can be used to synthesize building blocks for complex multi-target tyrosine kinase inhibitors like Nintedanib.[8][9][10]
Synthetic Strategy for Kinase Inhibitor Scaffolds
This diagram outlines a plausible pathway for elaborating the title compound into a key fragment for a kinase inhibitor, demonstrating the chemical logic of its application.
Caption: Plausible route to a kinase inhibitor fragment.
Protocol 2: Synthesis of a Functionalized Phenylenediamine Intermediate
This protocol describes the synthesis of a key intermediate suitable for elaboration into various kinase inhibitor backbones.
-
Reagents & Setup:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol as solvent
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Round-bottom flask or hydrogenation vessel.
-
-
Procedure:
-
Dissolve Ethyl 2-(4-amino-3-nitrophenyl)acetate in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 4-12 hours).
-
-
Work-up & Purification:
-
Carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting Ethyl 2-(3,4-diaminophenyl)acetate is often pure enough for subsequent steps. This product is sensitive to air and light and should be used promptly.
-
Quantitative Data Summary
The utility of a synthetic intermediate is often judged by the efficiency of its transformations. The following table summarizes typical reaction outcomes for key steps involving aniline and nitroarene derivatives, based on literature precedents.
| Transformation | Reagent System | Typical Yield (%) | Purity (%) | Reference |
| N-Acetylation | Acetic Anhydride / Pyridine | 85 - 95% | >98% | General Organic Chemistry Principles |
| Nitro Reduction | SnCl₂ / EtOH | 70 - 85% | >95% | [3] |
| Nitro Reduction | H₂ / Pd-C | 90 - 99% | >99% | [4] |
| Amide Coupling | EDC / HOBt | 60 - 80% | >97% | General Peptide Coupling Methods |
Conclusion and Future Outlook
Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than just a simple chemical; it is a strategic tool in the medicinal chemist's arsenal. Its pre-installed and differentially reactive functional groups enable the efficient and controlled synthesis of complex molecular frameworks. From the well-established benzodiazepine scaffolds to the modern class of kinase inhibitors, this compound provides a reliable and versatile entry point. The protocols and strategies outlined here demonstrate its proven utility and provide a foundation for researchers to explore new applications in the ongoing quest for novel therapeutic agents.
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An Improved Process for the Synthesis of Nintedanib Esylate - Figshare. [Link]
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Process for Nintedanib - Dr Panda - Kavita Parekh - TechEx. [Link]
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Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. [Link]
-
Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate - PrepChem.com. [Link]
-
Ethyl 2-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 3478291 - PubChem. [Link]
-
Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate - NIH. [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC - NIH. [Link]
-
Hydrolysis of p-nitrophenyl acetate - ResearchGate. [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][11]diazepin-2-ylamino)benzoate - MDPI. [Link]
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Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][8][11]benzodiazepine-3-carboxylate as novel, highly potent, and safe antianxiety agent - PubMed. [Link]
-
Ethyl 2-(2-amino-4-nitrophenyl)acetate | C10H12N2O4 | CID 92134841 - PubChem. [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][11]diazepin-2-ylamino)benzoate. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. [Link]
-
One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC - NIH. [Link]
-
Synthesis of para-nitrophenyl acetate - PrepChem.com. [Link]
-
1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed. [Link]
-
(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. [Link]
-
Synthesis of p-nitrophenyl acetate | Request PDF - ResearchGate. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. [Link]
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- 2. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111848486B - Method for preparing ethanesulfonic acid nintedanib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2019048974A1 - PROCESS FOR PREPARING NINTEDANIB - Google Patents [patents.google.com]
- 11. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyl 2-(4-amino-3-nitrophenyl)acetate as a Versatile Building Block for Novel Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold Precursor
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a strategically functionalized aromatic compound that serves as a high-potential starting material for the synthesis of a variety of heterocyclic systems of medicinal importance. Its unique arrangement of a primary arylamine, a nitro group, and an active methylene-containing ester side chain on a single phenyl ring provides a rich platform for diverse chemical transformations. This document provides a detailed guide to the synthetic utility of this building block, focusing on its application in the construction of benzimidazole and quinoxalinone cores, which are prevalent in numerous clinically relevant pharmaceuticals. We will explore the key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind the methodological choices.
The core utility of Ethyl 2-(4-amino-3-nitrophenyl)acetate lies in its straightforward conversion to an ortho-phenylenediamine derivative. This diamine is a critical precursor for the synthesis of fused nitrogen-containing heterocycles. The presence of the acetate side chain offers further opportunities for cyclization or derivatization, making this a highly versatile synthon in drug discovery programs.
Physicochemical Properties
A clear understanding of the starting material's properties is crucial for reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| CAS Number | 104126-70-7 | |
| Appearance | Not specified, likely a solid | - |
| Purity | Typically ≥97% |
Core Synthetic Transformations
The strategic positioning of functional groups on Ethyl 2-(4-amino-3-nitrophenyl)acetate allows for a series of high-yield and well-established chemical reactions. These transformations are the foundation for its use as a building block.
Selective Reduction of the Nitro Group: Gateway to ortho-Phenylenediamines
The most critical transformation of Ethyl 2-(4-amino-3-nitrophenyl)acetate is the selective reduction of the nitro group to a primary amine. This reaction generates the corresponding ortho-phenylenediamine, a key intermediate for the synthesis of benzimidazoles and quinoxalinones. The choice of reducing agent is paramount to ensure the preservation of the ester functionality and to avoid unwanted side reactions.
Commonly employed methods for the reduction of aryl nitro groups include:
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] It is generally high-yielding, and the only byproduct is water.
-
Metal-Mediated Reductions: Metals like iron, tin, or zinc in acidic or neutral media are classic and reliable reagents for nitro group reduction.[1] A frequently used system is iron powder with ammonium chloride in an aqueous alcohol solution, which is cost-effective and suitable for large-scale synthesis.
The resulting Ethyl 2-(3,4-diaminophenyl)acetate is the direct precursor for subsequent cyclization reactions.
Diazotization of the Arylamine
The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of transformations, such as Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring. This adds another layer of synthetic utility to the building block.
Reactions of the Active Methylene Group
The methylene group adjacent to the ester carbonyl is activated and can be deprotonated by a suitable base. The resulting enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations. This allows for modification of the acetate side chain prior to or after other transformations on the aromatic ring.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key transformations of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Protocol 1: Synthesis of Ethyl 2-(3,4-diaminophenyl)acetate
This protocol describes the selective reduction of the nitro group using iron powder and ammonium chloride, a cost-effective and scalable method.
Materials:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq)
-
Iron powder (3.0-5.0 eq)
-
Ammonium chloride (4.0 eq)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 to 10:1 ethanol:water).
-
To this suspension, add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Ethyl 2-(3,4-diaminophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole-5-acetate Derivative
This protocol outlines the Phillips condensation method for the synthesis of a benzimidazole ring system from the ortho-phenylenediamine intermediate and an aldehyde.
Materials:
-
Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
Ethanol or acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-12 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired ethyl 2-(2-substituted-1H-benzo[d]imidazol-5-yl)acetate.
Protocol 3: Synthesis of a 3-(Acetylmethyl)quinoxalin-2(1H)-one Derivative
This protocol describes a typical synthesis of a quinoxalinone from the ortho-phenylenediamine intermediate and an α-keto ester.
Materials:
-
Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq)
-
Ethyl pyruvate or another α-keto ester (1.0 eq)
-
Ethanol or acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the α-keto ester (e.g., ethyl pyruvate, 1.0 eq) to the solution.
-
Heat the mixture to reflux for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetate.
Application in the Synthesis of Novel Pharmaceutical Scaffolds: A Case Study on Kinase Inhibitor Precursors
Benzimidazole and quinoxalinone cores are found in a multitude of approved drugs, particularly in the area of oncology as kinase inhibitors.[2][3] The functionalized products derived from Ethyl 2-(4-amino-3-nitrophenyl)acetate are ideal precursors for the synthesis of libraries of potential kinase inhibitors.
For instance, the ethyl 2-(2-substituted-1H-benzo[d]imidazol-5-yl)acetate can be further elaborated. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amides. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.
Conclusion
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. Its utility is primarily derived from its facile conversion to an ortho-phenylenediamine derivative, which is a key precursor for benzimidazoles and quinoxalinones. The protocols provided herein offer robust and scalable methods for the key transformations of this starting material. The strategic application of this building block can significantly streamline the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies. The inherent functionality of this molecule provides a rich chemical space for the generation of diverse compound libraries, making it a valuable asset in modern drug discovery.
References
-
PubChem. (n.d.). Ethyl 2-(2-amino-4-nitrophenyl)acetate. Retrieved from [Link]
- Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (1999). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyanoquinolines: a new class of inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 42(10), 1803–1815.
- Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
An Application Note for the Large-Scale Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Abstract
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules and heterocyclic compounds. This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The guide emphasizes a robust and scalable synthetic strategy, focusing on the critical aspects of reaction control, safety, and product purification. By explaining the rationale behind procedural choices and incorporating rigorous safety protocols, this document serves as a self-validating system for producing high-purity Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Introduction and Strategic Rationale
The synthesis of complex organic molecules for pharmaceutical applications requires methodologies that are not only efficient and high-yielding but also safe and scalable. Ethyl 2-(4-amino-3-nitrophenyl)acetate serves as a vital building block, often utilized in the construction of compounds for therapeutic investigation. Its structure, featuring an amine, a nitro group, and an ester, provides multiple points for chemical modification.
The synthetic route detailed herein proceeds via the regioselective nitration of a readily available precursor, Ethyl 2-(4-aminophenyl)acetate. This strategy is advantageous for large-scale production due to the accessibility of starting materials and the generally high efficiency of electrophilic nitration reactions.
The core of this synthesis is the nitration of the aromatic ring. The amino group (-NH₂) is a strongly activating, ortho, para-directing group. However, under the strongly acidic conditions required for nitration (using a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a strongly deactivating, meta-directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position meta to the -NH₃⁺ group, which corresponds to the position ortho to the ethyl acetate side chain, yielding the desired 3-nitro product with high selectivity.
Reaction Schematics and Workflow
Overall Synthetic Scheme
The synthesis is a two-step process starting from 4-aminophenylacetic acid.
-
Esterification: Conversion of 4-aminophenylacetic acid to Ethyl 2-(4-aminophenyl)acetate.
-
Nitration: Regioselective nitration of Ethyl 2-(4-aminophenyl)acetate to yield the final product.
Caption: Overall synthetic workflow for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Detailed Protocols and Methodologies
Part A: Synthesis of Ethyl 2-(4-aminophenyl)acetate
This precursor can be prepared via Fischer esterification of 4-aminophenylacetic acid.
Protocol A: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminophenylacetic acid (1.0 eq).
-
Add absolute ethanol (approx. 5-10 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-(4-aminophenyl)acetate, which can be used in the next step, often without further purification.
Part B: Large-Scale Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
This protocol details the critical nitration step. Extreme caution must be exercised throughout this procedure.
Reagent and Equipment Data
| Reagent/Equipment | Specification | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| Ethyl 2-(4-aminophenyl)acetate | Purity >98% | 179.22 | 100 g | 1.0 |
| Concentrated Sulfuric Acid | 98% | 98.08 | 500 mL | - |
| Concentrated Nitric Acid | 68-70% | 63.01 | 38 mL | 1.1 |
| Jacketed Glass Reactor | 2 L capacity | - | 1 | - |
| Overhead Mechanical Stirrer | - | - | 1 | - |
| Temperature Probe | Calibrated | - | 1 | - |
| Dropping Funnel | 250 mL | - | 1 | - |
Protocol B: Nitration
-
Reactor Setup: Assemble the jacketed reactor with an overhead stirrer, temperature probe, and a dropping funnel. Ensure the setup is in a certified chemical fume hood.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (500 mL).
-
Cooling: Begin cooling the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Once the temperature is stable, slowly add Ethyl 2-(4-aminophenyl)acetate (100 g, 0.558 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10 °C during the addition. The substrate will dissolve to form a solution of its sulfate salt.
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (38 mL, 0.614 mol) to 100 mL of cold concentrated sulfuric acid. This pre-mixing step is exothermic and should be done in an ice bath.
-
Nitration Reaction: Transfer the prepared nitrating mixture (nitric/sulfuric acid) to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid over a period of 1.5-2 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A runaway reaction can occur if the temperature is not strictly controlled.[1][2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction's progress using TLC or HPLC to confirm the consumption of the starting material.
-
Quenching: Fill a separate large vessel (e.g., a 5 L beaker) with a mixture of crushed ice and water (approx. 2 kg). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process.
-
Neutralization & Precipitation: The product will precipitate as a solid. Allow the slurry to stir until all the ice has melted. Slowly neutralize the acidic slurry by adding a concentrated aqueous solution of sodium carbonate or ammonium hydroxide until the pH reaches 6-7. Continue to cool the mixture during neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield Ethyl 2-(4-amino-3-nitrophenyl)acetate as a yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Safety, Handling, and Emergency Protocols
Nitration reactions are notoriously hazardous and demand stringent safety measures.[2]
-
Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[3][4] They can cause severe burns on contact and react violently with organic materials.[5]
-
Reaction Hazards: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, potentially causing an explosion and the release of toxic nitrogen dioxide (NO₂) gas.[1]
-
Engineering Controls: All operations must be conducted in a high-performance chemical fume hood.[1] For larger scales, a blast shield is mandatory. A reliable cooling system for the reactor is essential.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[4]
-
Emergency Preparedness:
-
An emergency eyewash and safety shower must be immediately accessible.[3]
-
Keep neutralizing agents, such as sodium bicarbonate or calcium carbonate, readily available for spill management.[5]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Caption: Experimental workflow with integrated safety checkpoints.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction completion. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₂N₂O₄, MW: 224.22 g/mol ).
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.
Conclusion
This application note provides a validated, step-by-step protocol for the . By adhering to the detailed procedures, particularly the stringent temperature control and safety measures outlined for the nitration step, researchers can safely and reliably produce this valuable chemical intermediate in high yield and purity. The emphasis on understanding the chemical rationale behind the protocol empowers scientists to adapt and troubleshoot the synthesis as needed for their specific applications.
References
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
Sources
Application Note & Protocol: Chemoselective Catalytic Reduction of the Nitro Group in Ethyl 2-(4-amino-3-nitrophenyl)acetate
Guiding Principles & Introduction
The transformation of Ethyl 2-(4-amino-3-nitrophenyl)acetate to its corresponding diamine, Ethyl 2-(3,4-diaminophenyl)acetate, is a pivotal step in the synthesis of numerous heterocyclic compounds, particularly benzimidazoles, which are core structures in many pharmaceutical agents. The primary challenge of this synthesis lies in the chemoselective reduction of the aromatic nitro group while preserving the pre-existing amine and, crucially, the ethyl ester functionality.
Catalytic hydrogenation stands as the most efficient and atom-economical method for this conversion.[1] This guide provides a comprehensive overview of the underlying principles, catalyst selection, and detailed, field-proven protocols for achieving high-yield, selective reduction using palladium on carbon (Pd/C), a robust and versatile heterogeneous catalyst.[2][3] We will explore two primary methodologies: classical catalytic hydrogenation with hydrogen gas and the operationally simpler catalytic transfer hydrogenation.
The Catalytic Mechanism: An Orchestrated Surface Reaction
The reduction of a nitro group on a palladium surface is not a simple, single-step event. It is a well-orchestrated sequence of adsorption, hydrogen transfer, and desorption, generally following the Horiuti-Polanyi mechanism.[3] The process involves the reduction of the nitro group through several intermediates.
The accepted pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.
Caption: Fig 1: Stepwise reduction of an aryl nitro group.
The palladium catalyst's primary role is to dissociate molecular hydrogen (H₂) into highly reactive atomic hydrogen species adsorbed onto its surface.[3][4] These adsorbed hydrogen atoms are then sequentially transferred to the nitro group of the substrate, which is also adsorbed on the catalyst surface. This stepwise process is advantageous as it typically occurs under mild conditions (room temperature and low H₂ pressure), which helps prevent the reduction of less reactive functional groups like esters.[5]
Catalyst Selection & Reaction Systems
While various catalysts like Raney Nickel or platinum-based systems can reduce nitro groups, Palladium on Carbon (Pd/C) is frequently the catalyst of choice.[2][6] Its high activity, selectivity for the nitro group in multifunctional molecules, and ease of handling (when wet) and removal by filtration make it ideal for both lab-scale and industrial applications.[1][3]
| Parameter | System A: Catalytic Hydrogenation | System B: Transfer Hydrogenation | System C: Metal/Acid Reduction |
| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Ammonium Formate (HCOONH₄) | Iron Powder (Fe) |
| Catalyst/Reagent | 5-10% Pd/C (catalytic) | 5-10% Pd/C (catalytic) | Fe (stoichiometric), NH₄Cl |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Methanol, Ethanol | Ethanol/Water |
| Temperature | Room Temperature | Room Temperature to Reflux | Reflux |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric | Atmospheric |
| Key Advantage | High purity, clean reaction | No specialized H₂ equipment needed | Inexpensive reagents |
| Key Disadvantage | Requires H₂ handling infrastructure | Can require heat; byproduct formation | Large amount of metal waste; purification |
Experimental Protocols
Protocol A: Catalytic Hydrogenation with H₂ Gas
This protocol is the industry standard, offering a clean conversion with minimal byproducts. It requires a flask system that can be evacuated and filled with hydrogen.
Materials:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen (H₂) gas balloon or cylinder with regulator
-
Celite™ or a similar filter aid
-
Round-bottom flask equipped with a magnetic stir bar
-
Vacuum/inert gas manifold
Procedure:
-
Vessel Preparation: To a round-bottom flask, add Ethyl 2-(4-amino-3-nitrophenyl)acetate (1 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for several minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and can ignite in air.[3] Always handle the wet catalyst carefully.
-
Hydrogenation Setup: Securely attach the flask to the manifold. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.
-
Reaction: Leave the reaction stirring vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours, indicated by the complete consumption of the starting material.
-
Workup: Once complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with the solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3,4-diaminophenyl)acetate. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol B: Catalytic Transfer Hydrogenation
This method avoids the need for specialized hydrogenation equipment by using a hydrogen donor molecule, making it highly accessible for any standard laboratory.[7]
Materials:
-
Ethyl 2-(4-amino-3-nitrophenyl)acetate (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol% Pd)
-
Ammonium Formate (HCOONH₄) (3-5 equivalents)
-
Methanol or Ethanol
-
Celite™
Procedure:
-
Setup: In a round-bottom flask, dissolve the Ethyl 2-(4-amino-3-nitrophenyl)acetate (1 eq.) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 eq.) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol %).[7]
-
Reaction: Heat the reaction mixture to a gentle reflux (40-60 °C). You will observe gas evolution (CO₂ and NH₃).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite™ to remove the catalyst, washing the pad with fresh solvent. Concentrate the filtrate under reduced pressure. The resulting crude product may contain residual formate salts, which can often be removed by dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate), washing with water, drying the organic layer, and re-concentrating.
Experimental Workflow & Logic
The overall process follows a logical sequence designed for safety, efficiency, and purity.
Caption: Fig 2: General workflow for catalytic reduction.
Troubleshooting & Optimization
-
Incomplete Reaction: If the reaction stalls, ensure vigorous stirring is creating a good slurry and efficient mixing of the solid catalyst, liquid solvent, and gas (H₂). If issues persist, a fresh batch of catalyst may be required, or catalyst loading can be slightly increased.
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison the catalyst. Using high-purity solvents and reagents is essential.
-
Ester Hydrolysis: While unlikely under these neutral catalytic conditions, if the reaction is run for extended periods at elevated temperatures, especially with methanol in the presence of any acidic or basic impurities, minor ester hydrolysis could occur. Keeping reaction times and temperatures to the minimum required is good practice.
-
Safety: The primary hazard is the pyrophoric nature of dry Pd/C and the flammability of hydrogen gas.[1] Always handle the catalyst wet or under an inert atmosphere. Ensure the reaction system is properly sealed and vented when purging gases. Most nitro group reductions are highly exothermic and require careful monitoring and control during scale-up.[1]
References
- Anil, K., et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry (RSC Publishing).
- Blaser, H., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210–221.
- Corma, A., Serna, P. (2006).
- Pandarus, V., et al. (2011). Selective hydrogenation of functionalized nitroarenes under mild conditions. Catalysis Science & Technology (RSC Publishing).
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Sigma-Aldrich. Nitro Reduction - Common Conditions.
- Longdom Publishing. (2017). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.
- RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Grokipedia. Palladium on carbon.
- Reaxys. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- BenchChem. Selective reduction of nitro group without affecting other functional groups.
- PrepChem.com. Synthesis of 2-(3,4-diaminophenyl)acetic acid.
- Wikipedia. Reduction of nitro compounds.
- Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... Crystals.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guides.
- MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
Sources
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate. This document provides a comprehensive, step-by-step protocol, in-depth troubleshooting advice, and answers to frequently asked questions to enhance yield, purity, and overall success of the synthesis.
Introduction to the Synthesis
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high yield and purity. Direct nitration of the starting material, Ethyl 2-(4-aminophenyl)acetate, is challenging as the amino group is highly susceptible to oxidation by nitric acid and protonation in the acidic medium, which can lead to a mixture of undesired products and low yields.[1][2] A more reliable and controlled approach involves a three-step sequence:
-
Protection of the amino group: The amino group of the starting material is first protected, typically by acetylation, to form Ethyl 2-(4-acetylaminophenyl)acetate. This prevents oxidation and helps direct the subsequent nitration.
-
Regioselective nitration: The protected intermediate is then nitrated to introduce the nitro group at the desired position on the aromatic ring.
-
Deprotection of the amino group: Finally, the protecting group is removed to yield the target compound, Ethyl 2-(4-amino-3-nitrophenyl)acetate.
This guide will provide detailed protocols for each of these steps, followed by a comprehensive troubleshooting section to address common issues encountered during the synthesis.
Experimental Protocols
Step 1: Acetylation of Ethyl 2-(4-aminophenyl)acetate
This initial step protects the reactive amino group as an amide, which is less susceptible to oxidation and directs the subsequent nitration to the ortho position.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-aminophenyl)acetate | 179.22 | 10.0 g | 0.0558 |
| Acetic Anhydride | 102.09 | 6.2 mL (6.8 g) | 0.0669 |
| Ethyl Acetate | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve Ethyl 2-(4-aminophenyl)acetate in 100 mL of ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetic anhydride dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and unreacted acetic anhydride.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Ethyl 2-(4-acetylaminophenyl)acetate, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Nitration of Ethyl 2-(4-acetylaminophenyl)acetate
This is a critical step where careful temperature control is essential to ensure selective nitration and prevent side reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-acetylaminophenyl)acetate | 221.25 | 10.0 g | 0.0452 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 3.0 mL (4.5 g) | 0.0714 |
| Ice | - | As needed | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the Ethyl 2-(4-acetylaminophenyl)acetate to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, Ethyl 2-(4-acetylamino-3-nitrophenyl)acetate, will precipitate.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it.
Step 3: Hydrolysis of Ethyl 2-(4-acetylamino-3-nitrophenyl)acetate
This final step removes the acetyl protecting group to yield the desired product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(4-acetylamino-3-nitrophenyl)acetate | 266.24 | 10.0 g | 0.0376 |
| Ethanol (95%) | - | 50 mL | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 20 mL | - |
| Sodium Hydroxide Solution (10%) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Suspend Ethyl 2-(4-acetylamino-3-nitrophenyl)acetate in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (pH 8-9).
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Workflow
Sources
Technical Support Center: Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2-(4-amino-3-nitrophenyl)acetate and what are the key challenges?
A1: The most prevalent synthetic approach involves the nitration of a suitable precursor, typically Ethyl 2-(4-aminophenyl)acetate. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction on a highly activated aromatic ring. The amino group (-NH₂) is a strong activating group, making the benzene ring susceptible to side reactions.[1][2][3]
Q2: Why is direct nitration of Ethyl 2-(4-aminophenyl)acetate often problematic?
A2: Direct nitration of Ethyl 2-(4-aminophenyl)acetate with a standard nitrating mixture (concentrated nitric and sulfuric acids) can lead to several undesirable outcomes:
-
Oxidation: The strong oxidizing nature of nitric acid can cause the formation of tarry, polymeric byproducts due to the oxidation of the aniline derivative.[4]
-
Isomer Formation: The amino group is an ortho, para-director. Since the para position is already occupied, nitration is expected at the ortho position (position 3). However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director, leading to the formation of the undesired meta-isomer, Ethyl 2-(4-amino-5-nitrophenyl)acetate.[1][4]
-
Over-nitration: The activated ring can undergo further nitration, resulting in dinitro-derivatives.
To circumvent these issues, a common strategy is to protect the amino group before nitration.
Q3: What is the purpose of protecting the amino group before nitration?
A3: Protecting the amino group, typically by converting it to an amide (e.g., an acetamide by reacting with acetic anhydride), serves two main purposes:
-
Moderates Reactivity: The acetyl group is less activating than the amino group, which reduces the susceptibility of the ring to oxidation and over-nitration.[3]
-
Controls Regioselectivity: The bulky acetyl group sterically hinders the ortho positions, favoring nitration at the less hindered ortho position (position 3), thus leading to a higher yield of the desired product.[1] After nitration, the protecting group is removed by hydrolysis to regenerate the amino group.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Problem 1: Low yield of the desired product and a complex mixture of isomers.
| Possible Cause | Troubleshooting & Optimization |
| Direct nitration without a protecting group. | Protect the amino group of the starting material, Ethyl 2-(4-aminophenyl)acetate, by converting it to an acetamide using acetic anhydride before the nitration step. After nitration, the acetyl group can be removed by acidic or basic hydrolysis to yield the final product. |
| Incorrect reaction temperature. | Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize the formation of byproducts from oxidation and over-nitration.[2] |
| Suboptimal nitrating agent. | The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully controlled to ensure the efficient generation of the nitronium ion (NO₂⁺) while minimizing oxidative side reactions.[5] |
Problem 2: Formation of a dark-colored or tarry reaction mixture.
| Possible Cause | Troubleshooting & Optimization |
| Oxidation of the starting material or product. | This is often due to an excessively high reaction temperature or a highly concentrated nitrating mixture. Ensure slow, dropwise addition of the nitrating agent with efficient stirring and cooling. Using a protecting group on the amine can also mitigate this issue. |
| "Runaway" reaction. | A rapid, uncontrolled increase in temperature can lead to decomposition and polymerization. Maintain strict temperature control and add the nitrating agent slowly. Ensure the reaction vessel is appropriately sized to handle the heat generated. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting & Optimization |
| Presence of closely related isomeric byproducts. | Isomeric byproducts can be challenging to separate. Flash column chromatography on silica gel is often the most effective method. A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation. |
| Hydrolysis of the ester group. | During workup or purification, especially under strong acidic or basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid. It is advisable to use mild workup conditions and avoid prolonged exposure to strong acids or bases. If hydrolysis occurs, the acidic byproduct can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution. |
| Incomplete removal of the protecting group. | If a protecting group was used, its incomplete removal will result in the N-acetylated impurity in the final product. Monitor the deprotection step by TLC to ensure the reaction goes to completion. |
Experimental Workflow & Diagrams
Typical Synthetic Workflow
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate generally follows the steps outlined below.
Caption: A typical synthetic workflow for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Common Byproduct Formation Pathways
The following diagram illustrates the formation of common byproducts during the nitration step.
Caption: Formation of common byproducts during nitration.
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of the crude product. It may require optimization based on the specific impurity profile of your reaction mixture.
-
Preparation of the Crude Sample:
-
After the aqueous workup, dissolve the crude Ethyl 2-(4-amino-3-nitrophenyl)acetate in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as dry loading and generally provides better separation.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without any air bubbles.
-
-
Loading the Sample:
-
Once the silica gel has settled, carefully add the dry-loaded sample to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during the addition of the eluent.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the components from the column. The desired product is typically more polar than the starting material and less polar than some of the more oxidized byproducts.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the composition of the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
References
-
Quora. Direct nitration of aniline is not possible. Why?. [Link]
-
askIITians. Why is nitration of aniline difficult?. [Link]
-
Chemistry Stack Exchange. Nitration of aniline. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
PrepChem.com. Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate. [Link]
-
Sci-Hub. The nitration of phenylacetic acid. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
Technical Support Center: Recrystallization of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for the purification of crude Ethyl 2-(4-amino-3-nitrophenyl)acetate via recrystallization. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during this critical purification step. The content is structured to address common problems through a troubleshooting guide and answer foundational questions in an FAQ format, ensuring both practical problem-solving and a strong understanding of the underlying principles.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a frequent issue with nitroaromatic compounds.
-
Primary Cause: The most common reason is that the melting point of your crude compound is lower than the boiling point of the recrystallization solvent.[1][2] The compound melts before it can properly crystallize. A high concentration of impurities can also depress the melting point, exacerbating this issue.[1][2]
-
Immediate Solution:
-
Re-heat the mixture until the oil completely redissolves into the solution.[1]
-
Add a small amount of additional hot solvent (if using a single solvent) or the "good" solvent (if using a mixed-solvent system) to slightly decrease the saturation point.[1][3]
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote the gradual formation of crystals over oil.[2]
-
-
If the Problem Persists: Consider switching to a solvent with a lower boiling point or a different mixed-solvent system.
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: The failure of crystals to appear is typically due to either excessive solvent use or a supersaturated solution that resists nucleation.[2][4]
-
Cause 1: Too Much Solvent: This is the most common reason for crystallization failure.[2] If an excess of solvent was used, the solution may not be saturated enough for crystals to form even when cold.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[3] Continue to reduce the volume until you see a slight cloudiness or crystal formation at the edges. Then, allow it to cool again.
-
-
Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[2] Such solutions require a nucleation site to initiate crystal growth.
-
Solution (Induce Crystallization):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation to begin.[1][2]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[4]
-
Further Cooling: Place the flask in an ice-water or ice-salt bath to further decrease the compound's solubility.[1]
-
-
Q3: My final yield of recrystallized product is very low. How can I improve recovery?
A3: A low yield indicates that a significant portion of your product was lost during the process. Recrystallization always involves some product loss, as the compound has some solubility even in cold solvent, but this can be minimized.[4]
-
Common Causes & Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of poor recovery, as a larger amount of your product will remain dissolved in the mother liquor.[1][3] Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4]
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. Solution: Pre-heat the funnel and receiving flask before filtration to prevent the solution from cooling and crystallizing prematurely.[1]
-
Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved. Solution: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve some of your product.[1] Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]
-
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: The persistence of color indicates the presence of colored impurities that have similar solubility profiles to your target compound.
-
Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.
-
Keep the solution hot for a few minutes to allow for adsorption.
-
Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to foundational questions about the recrystallization process for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Q1: How do I select the best solvent for recrystallization?
A1: Proper solvent selection is the most critical factor for successful recrystallization.[5] The ideal solvent should exhibit a steep solubility curve for your compound.[1]
-
Key Criteria for a Good Solvent:
-
High Solubility at High Temperatures: The compound should be very soluble in the hot (near-boiling) solvent.[1][5]
-
Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[1][5]
-
Impurity Solubility: Impurities should either be completely insoluble (to be removed by hot filtration) or highly soluble even at low temperatures (to remain in the mother liquor).[1]
-
Inertness: The solvent must not react with the compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
-
-
Solvent Suggestions for Ethyl 2-(4-amino-3-nitrophenyl)acetate:
-
Due to the polar nitro and amino groups and the ester functionality, polar protic solvents are often a good starting point.[1] The principle of "like dissolves like" suggests that solvents with similar functional groups can be effective.[1][6]
-
Single Solvents: Ethanol and methanol are excellent candidates to try first.[1] Ethyl acetate may also be suitable.
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[1][5] A common and effective pair for compounds like this is Ethanol-Water .[1] In this system, the crude product is dissolved in the minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy, indicating saturation. A few drops of hot ethanol are then added to redissolve the precipitate before cooling.[1]
-
| Solvent System | Rationale for Use | Potential Issues |
| Ethanol | Good starting point for polar nitroaryl compounds.[1] Generally good solubility profile with temperature. | May be too soluble for some analogs, leading to lower yields. |
| Methanol | Similar to ethanol but with a lower boiling point.[1] | Higher volatility can make handling more difficult; potentially higher toxicity. |
| Ethyl Acetate | The ester functionality matches the solvent, which can be a good indicator of solubility.[6] | May not provide a sufficiently steep solubility curve on its own. |
| Ethanol/Water | Excellent for fine-tuning solubility. Allows for precise control over the saturation point.[1] | Higher chance of "oiling out" if the solvent ratio is not optimized or if cooling is too rapid.[2] |
Q2: What are the likely impurities in my crude product?
A2: Impurities in a final product can originate from various sources, including unreacted starting materials, byproducts from side reactions, or degradation products.[7] For a typical synthesis of this compound, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-amino-3-nitrophenol or an equivalent precursor.[8]
-
Side-Reaction Products: Products from reactions at other functional groups on the molecule.
-
Degradation Products: Hydrolysis of the ester group back to the corresponding carboxylic acid can occur, especially if harsh acidic or basic conditions were used during workup.[9] The presence of these impurities can interfere with crystallization, leading to issues like oiling out or poor crystal formation.[10][11]
Q3: Why is the rate of cooling so important?
A3: The rate of cooling directly impacts the purity and size of the resulting crystals.
-
Slow Cooling (Ideal): Promotes the formation of large, well-defined crystals. The crystallization process is selective, and slow growth allows molecules of the target compound to arrange themselves into an ordered crystal lattice while rejecting impurity molecules, which remain in the solution.
-
Rapid Cooling (Discouraged): Causes the compound to precipitate out of solution quickly. This rapid process can trap impurities within the crystal lattice, defeating the purpose of the purification.[3] It also tends to produce smaller crystals, which can be more difficult to filter and dry.
Q4: What are the essential safety precautions for this procedure?
A4: Handling nitroaromatic compounds requires strict adherence to safety protocols. These compounds can be irritants and may have other hazards.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Conduct all work in a well-ventilated fume hood to avoid inhaling dust or solvent vapors.[13][15]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[15] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[12][15]
Visualized Protocols and Workflows
Standard Recrystallization Workflow
This diagram outlines the logical steps for a standard single-solvent recrystallization.
Caption: Standard workflow for purification by single-solvent recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL: [Link]
-
Title: 4-Nitrophenylacetic acid SAFETY DATA SHEET Source: Alfa Aesar URL: [Link]
-
Title: Crystallization & Solid Form Challenges for Intermediates Source: At Tianming Pharmaceutical URL: [Link]
-
Title: Recrystallization Source: Unknown University Chemistry Document URL: [Link]
-
Title: Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate Source: PrepChem.com URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions Source: Beilstein Journals URL: [Link]
-
Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: PMC - NIH URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Recrystallization of Active Pharmaceutical Ingredients Source: Semantic Scholar URL: [Link]
-
Title: 3.3: Choice of Solvent Source: Chemistry LibreTexts URL: [Link]
-
Title: Impurities in Pharmaceuticals- A Review Source: SciSpace URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Column Chromatography Purification of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Welcome to the Technical Support Center. This guide provides a comprehensive, experience-driven protocol for the purification of Ethyl 2-(4-amino-3-nitrophenyl)acetate using column chromatography. It is designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications. Beyond a simple set of instructions, this document explains the rationale behind each step and offers robust troubleshooting advice to overcome common experimental hurdles.
Understanding the Molecule: Key Challenges
Ethyl 2-(4-amino-3-nitrophenyl)acetate possesses a unique combination of functional groups that present specific challenges for purification by standard column chromatography:
-
Aromatic Amine Group (-NH₂): The basic nature of the primary aromatic amine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant peak tailing, irreversible adsorption of the compound onto the stationary phase, and ultimately, low recovery.[1][2][3]
-
Nitro Group (-NO₂): This electron-withdrawing group increases the polarity of the molecule.
-
Ester Group (-COOEt): The ethyl ester functionality also contributes to the overall polarity of the compound.
The combination of a basic amine and polar functional groups necessitates a carefully optimized chromatography protocol to achieve efficient separation and high yield.
Experimental Workflow: A Validated Protocol
This protocol is designed as a self-validating system, where successful completion of each stage provides confidence for proceeding to the next.
Caption: Workflow for the purification of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase (eluent) for separation.
Procedure:
-
Prepare several developing chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).
-
Spot your crude sample onto at least three different TLC plates.
-
Develop each plate in a different solvent system. Start with a low polarity mixture and increase the proportion of the polar solvent.
-
Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.25-0.35 for the target compound.[4] This Rf value in TLC typically translates to an effective elution profile in column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel 60 F₂₅₄ | Provides a good starting point for assessing polarity. |
| Mobile Phase Start | 20% Ethyl Acetate in Hexane | A common starting point for moderately polar compounds. |
| Mobile Phase End | 50% Ethyl Acetate in Hexane | Establishes a polarity range to test. |
| Visualization | UV lamp (254 nm) and/or Potassium Permanganate stain | The aromatic nature of the compound allows for UV visualization. The amine group can be oxidized by permanganate, appearing as a yellow/brown spot. |
Step 2: Column & Mobile Phase Preparation
Objective: To prepare the stationary and mobile phases for optimal separation and to mitigate the issues caused by the basic amine group.
Procedure:
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material you need to purify. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight.
-
Prepare the Mobile Phase: Based on your TLC results, prepare a bulk volume of the starting eluent (the solvent system that gave an Rf of ~0.3).
-
Mobile Phase Modification (CRITICAL STEP): To counteract the acidic nature of silica gel, add a competing base to your mobile phase.[3] This will "neutralize" the active silanol sites, preventing strong adsorption of your amine and reducing peak tailing.[2][4]
-
Add 0.5-1% Triethylamine (TEA) to the entire volume of your mobile phase (both the starting low-polarity eluent and the higher-polarity eluent you will use for the gradient).
-
Step 3: Packing the Column (Slurry Method)
Objective: To create a uniform, air-free stationary phase bed for efficient separation. A poorly packed column can lead to uneven solvent flow, band broadening, and poor resolution.[5]
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, create a slurry by mixing the calculated amount of silica gel with your starting mobile phase (containing TEA).
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. Never let the solvent level drop below the top of the silica bed. [6]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.[6]
Step 4: Sample Loading (Dry Loading Recommended)
Objective: To apply the sample to the column in a concentrated band for optimal separation.
Rationale for Dry Loading: Your target molecule is moderately polar. Dissolving it in a minimal amount of a strong solvent (like dichloromethane or acetone) for direct "wet loading" can cause it to spread out on the column, leading to poor separation. Dry loading avoids this issue.[6][7]
Procedure:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the flask.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[6]
-
Carefully add this powder to the top of the packed column.
Step 5: Elution and Fraction Collection
Objective: To pass the mobile phase through the column to separate the components of the mixture and collect them in separate fractions.
Procedure:
-
Begin eluting with the low-polarity starting solvent determined from your TLC analysis (e.g., 20% Ethyl Acetate in Hexane + 1% TEA).
-
Maintain a constant flow rate. A flow rate that is too fast will not allow for proper equilibration between the mobile and stationary phases, leading to poor separation.[6]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds. For example, move from 20% to 30%, then to 40% Ethyl Acetate in Hexane. This gradual increase helps to elute compounds with increasing affinity for the stationary phase.[5]
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
Step 6: Analysis and Product Isolation
Objective: To identify the fractions containing the pure product and isolate it.
Procedure:
-
Analyze the collected fractions using TLC. Spot a small amount from every few fractions onto a TLC plate and develop it in your chosen solvent system.
-
Identify the fractions that contain only your desired product (a single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to obtain your purified Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Q1: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing from the column. What's wrong?
A: This is the most common issue with basic amines on silica gel.[2] The basic amine is interacting too strongly with the acidic silanol groups on the silica surface.
-
Primary Solution: You have likely omitted the base additive in your mobile phase. Add 0.5-1% triethylamine (TEA) or a similar volatile base to your eluent for both TLC and column chromatography.[3][4] The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: If adding a base is not sufficient or is incompatible with your compound, consider using a different stationary phase. Amine-functionalized silica is an excellent alternative that provides a less acidic surface and improves the chromatography of basic compounds.[1][3] Basic or neutral alumina can also be used.[4]
Q2: My compound won't come off the column, even when I increase the mobile phase polarity to 100% Ethyl Acetate.
A: This indicates that your compound is very strongly adsorbed to the stationary phase.
-
Check for Decomposition: First, ensure your compound is stable on silica. To test this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or multiple degradation spots, your compound is not stable on silica.[8] In this case, you must switch to a less acidic stationary phase like neutral alumina.
-
Increase Solvent Strength: If the compound is stable, you may need a stronger, more polar solvent. Try adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. A mobile phase of dichloromethane/methanol is often effective for eluting polar compounds.[1]
-
Re-evaluate Loading: If you wet-loaded a large amount of sample dissolved in a very strong solvent, it may have crashed out of solution at the top of the column, causing poor solubility in the mobile phase.
Q3: The separation between my product and an impurity is poor. They are eluting very close together.
A: This indicates that the selectivity of your chosen solvent system is not optimal.
-
Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in Rf values between your product and the impurity. Try changing the solvent composition. For example, instead of a Hexane/Ethyl Acetate system, try a Dichloromethane/Ethyl Acetate or a Toluene/Acetone system. Sometimes changing one of the solvents, even while maintaining similar overall polarity, can dramatically affect selectivity.
-
Fine-Tune the Gradient: Use a shallower gradient. Instead of jumping from 20% to 40% ethyl acetate, try increasing the polarity in smaller increments (e.g., 20%, 22%, 24%...). This gives the compounds more time to resolve along the length of the column.
-
Column Dimensions: Use a longer, narrower column. This increases the surface area of the stationary phase and the residence time on the column, which can improve the separation of closely eluting compounds.
Q4: I see cracks or channels forming in my silica bed during the run. Why is this happening?
A: This is often due to heat generated during the run, especially when using polar solvents like methanol, or from improper packing.
-
Heat of Adsorption: When a more polar solvent is introduced, the heat generated from its adsorption onto the silica can cause the solvent to bubble, creating channels. Ensure your solvent changes are gradual.
-
Packing Technique: This can also be a sign of a poorly packed column. Ensure you use the slurry method and allow the silica to pack into a dense, uniform bed without any air pockets.[5]
References
- Benchchem. Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
- University of Rochester, Department of Chemistry.
- ChemistryViews.
- Chrom Tech, Inc.
- Biotage.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Benchchem.
- PrepChem.com.
- ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Benchchem.
- Biotage.
- Beilstein Journals.
- Organic Syntheses.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
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- 5. chromtech.com [chromtech.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate. This critical intermediate, notably used in the synthesis of pharmaceuticals like Bendamustine, presents unique challenges primarily centered around the regioselective nitration of an activated aromatic ring.[1][2][3][4] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize yield and purity.
Core Synthesis Pathway Overview
The most common route to Ethyl 2-(4-amino-3-nitrophenyl)acetate involves the direct nitration of Ethyl 2-(4-aminophenyl)acetate. The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution. The activating, ortho,para-directing amino group (-NH₂) must be modulated to favor nitration at the C-3 position (ortho to the amine) while preventing side reactions.
Caption: Recommended workflow for the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during synthesis in a practical question-and-answer format.
Question 1: My final product is a mixture of isomers, with a significant amount of the 2-nitro and/or dinitro-byproduct. How can I improve regioselectivity?
Answer: This is the most prevalent issue and stems from the powerful activating nature of the amino group and the harshness of the nitrating conditions.
-
Root Cause Analysis:
-
Directing Group Conflict: The free amino group (-NH₂) is a strong ortho,para-director. Under the highly acidic conditions of nitration (using mixed nitric and sulfuric acid), it is protonated to form the anilinium ion (-NH₃⁺).[5][6] This ion is a meta-director. The reaction, therefore, proceeds on a mixture of the free amine (ortho,para-directing) and the anilinium salt (meta-directing), leading to poor regioselectivity.
-
Over-Nitration: The activated ring is susceptible to a second nitration, leading to dinitrated products, especially if reaction time or temperature is not strictly controlled.[7]
-
-
Solutions:
-
Amine Protection: The most reliable solution is to protect the amino group as an acetamide before nitration. The acetamido group (-NHCOCH₃) is still an ortho,para-director but is less activating than a free amino group. This moderation is key: it reduces the ring's reactivity enough to prevent dinitration while still strongly directing nitration to the positions ortho to it, yielding the desired 3-nitro isomer.[5][7]
-
Strict Temperature Control: The nitration must be performed at low temperatures (typically 0-5 °C) using an ice-salt bath. Higher temperatures provide the activation energy for the formation of less-favored isomers and promote over-nitration.[7]
-
Controlled Reagent Addition: The nitrating agent (mixed acid) should be added dropwise to the solution of the substrate. This maintains a low instantaneous concentration of the nitronium ion (NO₂⁺), favoring monosubstitution.
-
Question 2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of a crystalline product. What happened?
Answer: This indicates significant oxidation of the aniline substrate.
-
Root Cause Analysis:
-
Nitric acid is a powerful oxidizing agent. Electron-rich aromatic rings, such as those bearing a free amino group, are highly susceptible to oxidation, which leads to the formation of complex, polymeric, tar-like byproducts.[7]
-
-
Solutions:
-
Amine Protection: As with regioselectivity, protecting the amine as an acetamide is the primary solution. The acetamido group moderates the ring's electron density, making it far less susceptible to oxidation under nitrating conditions.[7]
-
Avoid Excess Nitric Acid: Use a carefully measured, near-stoichiometric amount of nitric acid. A large excess of the oxidizing agent will inevitably lead to more byproduct formation.
-
Low Temperature: Maintaining a low reaction temperature (0-5 °C) slows the rate of both the desired nitration and the undesired oxidation side reactions.
-
Caption: Key reaction pathways and potential side reactions during nitration.
Question 3: My yield is very low, even though the TLC shows the starting material is consumed. Where is my product going?
Answer: Low isolated yield after complete conversion often points to issues during the work-up and purification steps.
-
Root Cause Analysis:
-
Hydrolysis: The ethyl ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If the work-up involves harsh pH adjustments or prolonged heating, the product can be converted to the corresponding carboxylic acid, which will be lost during standard extraction.
-
Poor Precipitation/Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or the crude material may contain oily impurities that inhibit crystallization.
-
-
Solutions:
-
Careful Work-up: When quenching the reaction, pour the acidic mixture slowly onto crushed ice. Neutralize carefully with a mild base like sodium bicarbonate solution, always keeping the temperature low. Avoid strong bases like NaOH or KOH.[8]
-
Optimized Purification:
-
Liquid-Liquid Extraction: After neutralization, extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and residual acid.[8]
-
Recrystallization Solvent Screening: The ideal solvent for recrystallization should dissolve the product when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. A systematic screening is recommended.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Is it possible to perform the nitration without protecting the amine? While some procedures attempt direct nitration, it is not recommended for achieving high purity and yield. Direct nitration of aniline with mixed acid is known to produce a mixture of para and meta isomers due to the equilibrium between the free amine and its protonated form.[5] For a reproducible, scalable synthesis, amine protection is a crucial step.
-
FAQ 2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product, being more polar than the N-acetylated starting material, will have a lower Rf value. The reaction should be quenched as soon as the starting material spot has disappeared to prevent the formation of dinitro byproducts.
-
FAQ 3: My purified product looks fine by NMR, but the melting point is low and broad. What could be the issue? This is a classic sign of isomeric impurity. Even a small amount of the 2-nitro isomer can act as an impurity that disrupts the crystal lattice of the desired 3-nitro product, leading to a depressed and broad melting point. Consider re-purification by column chromatography or a second, careful recrystallization.
Recommended Experimental Protocols
Protocol 1: Synthesis via N-Acetylation and Nitration
This protocol is designed to maximize regioselectivity and minimize oxidative side products.
-
Amine Protection (Acetylation):
-
To a stirred solution of Ethyl 2-(4-aminophenyl)acetate (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) at room temperature.
-
Heat the mixture to 50°C for 1 hour.
-
Monitor the reaction by TLC until the starting amine is fully consumed.
-
Cool the reaction mixture and pour it slowly into ice water. The protected product, Ethyl 2-(4-acetamidophenyl)acetate, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Nitration:
-
Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to chilled (0°C) concentrated sulfuric acid (2.0 eq). Keep this mixture cold.
-
In a separate flask, dissolve the dried Ethyl 2-(4-acetamidophenyl)acetate (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Filter the crude solid and wash thoroughly with cold water until the washings are neutral.
-
To hydrolyze the acetyl group, suspend the crude solid in a mixture of ethanol and concentrated hydrochloric acid and heat to reflux for 2-4 hours.
-
Cool the mixture, neutralize carefully with aqueous sodium bicarbonate, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification by Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol | Excellent | Dissolves the product well when hot and allows for good crystal formation upon cooling. |
| Isopropanol | Good | Similar to ethanol, may offer different solubility for certain impurities. |
| Ethyl Acetate / Hexane | Good | A versatile system. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane dropwise until turbidity persists. Cool slowly. |
| Water | Unsuitable | The product has very low solubility in water. |
Procedure:
-
Transfer the crude Ethyl 2-(4-amino-3-nitrophenyl)acetate to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the yellow, crystalline product and wash with a small amount of ice-cold ethanol.
-
Dry the purified product under vacuum.
References
-
9 (Chemicalbook)
-
10 (Beilstein Journals)
-
(Google Patents, US20130317234A1)
-
8 (Benchchem)
-
(Eureka | Patsnap)
-
(European Patent Office, EP 2834215 B1)
-
(PrepChem.com)
-
(DergiPark)
-
(New Drug Approvals)
-
(Justia Patents)
-
11 (ChemicalBook)
-
(Google Patents, US5977418A)
-
(Google Patents, US5946638A)
-
(Google Patents, CN101066929A)
-
(Google Patents, US3221062A)
-
(Wikipedia)
-
(Master Organic Chemistry)
-
(ResearchGate)
-
(Google Patents, WO2019081972A1)
-
(ResearchGate)
-
7 (Benchchem)
Sources
- 1. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]
- 2. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Handling of Ethyl 2-(4-amino-3-nitrophenyl)acetate in Acidic Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of ethyl 2-(4-amino-3-nitrophenyl)acetate during acidic workup procedures. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring the integrity of your synthesis and the purity of your final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the acidic workup of reactions involving ethyl 2-(4-amino-3-nitrophenyl)acetate. Each problem is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Significantly Lower Than Expected Product Yield After Acidic Workup
-
Symptom: You observe a substantial loss of your desired product, ethyl 2-(4-amino-3-nitrophenyl)acetate, following an aqueous acidic workup.
-
Primary Suspect: Acid-Catalyzed Ester Hydrolysis. The most probable cause for significant product loss under acidic conditions is the hydrolysis of the ethyl ester functional group. This reaction is an equilibrium process that converts the ester back to the corresponding carboxylic acid, 2-(4-amino-3-nitrophenyl)acetic acid, and ethanol.[1][2] The presence of water and an acid catalyst (like HCl or H₂SO₄) drives this reversible reaction.[1][2]
-
Troubleshooting Steps & Rationale:
-
Minimize Contact Time with Acid: The extent of hydrolysis is time-dependent. Perform the acidic wash as quickly as possible. Have all necessary solutions and equipment prepared in advance to streamline the process.
-
Use Dilute Acid and Low Temperatures: The rate of hydrolysis is accelerated by both high acid concentration and elevated temperatures. Conduct your washes with a pre-chilled, dilute acid solution (e.g., 0.1 M to 1 M HCl) in an ice bath.
-
Prompt Neutralization: Immediately after the acidic wash, neutralize the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3][4] This will quench the acid catalyst and halt the hydrolysis reaction. Be cautious of CO₂ evolution during neutralization.[3][4]
-
Extraction of the Carboxylic Acid Byproduct: If hydrolysis has occurred, the resulting carboxylic acid will be deprotonated by the bicarbonate wash and extracted into the aqueous layer as its sodium salt. This allows for its separation from the desired ester product, which remains in the organic layer.
-
Issue 2: Observation of a Pink, Brown, or Dark Discoloration in the Organic Layer
-
Symptom: During or after the acidic workup, your organic layer containing the product develops a distinct and often intensifying color.
-
Primary Suspect: Oxidation of the Aromatic Amine. Aromatic amines, particularly those with electron-donating and electron-withdrawing groups, can be susceptible to oxidation. While the nitro group is deactivating, the amino group can still be oxidized, especially in the presence of air (oxygen) and residual acidic conditions, potentially forming colored impurities like quinone-imine species or other polymeric materials.[5]
-
Troubleshooting Steps & Rationale:
-
Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Strong Oxidizing Acids: While used for nitration, the presence of strong oxidizing acids (like nitric acid) as carryover from the reaction can promote the formation of colored byproducts. Ensure the primary reaction is complete before initiating workup.
-
Prompt Drying and Solvent Removal: After the final wash, dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure as soon as possible.[3][6] Prolonged exposure to air and light can promote degradation.
-
Issue 3: Presence of an Unexpected, More Polar Impurity in TLC or HPLC Analysis
-
Symptom: Your crude product analysis shows a significant spot or peak with lower retention (more polar) than your starting material and expected product.
-
Primary Suspect: Formation of 2-(4-amino-3-nitrophenyl)acetic acid. As discussed in Issue 1, this carboxylic acid is the product of ester hydrolysis. Its higher polarity compared to the ethyl ester is due to the presence of the carboxylic acid functional group, which is capable of strong hydrogen bonding.
-
Troubleshooting Steps & Rationale:
-
Confirm Identity via Co-spotting or LC-MS: If you have a standard of the carboxylic acid, co-spot it on a TLC plate with your crude product. An exact match in Rf value is strong evidence. LC-MS analysis can confirm the mass of the impurity.
-
Implement a Base Wash: The most effective way to remove the acidic impurity is to wash the organic layer with a basic solution like saturated sodium bicarbonate.[3] The carboxylic acid will be converted to its water-soluble carboxylate salt and partitioned into the aqueous layer.
-
Re-evaluate Workup Conditions: If this impurity is consistently present, it is a clear indicator that your acidic workup conditions are too harsh (too concentrated, too long, or too high a temperature). Refer to the solutions for Issue 1 to optimize your procedure.
-
Quantitative Data Summary: Optimizing Your Workup
| Parameter | Recommended Condition | Rationale |
| Acid Concentration | 0.1 M - 1 M (e.g., HCl) | Minimizes the rate of acid-catalyzed ester hydrolysis. |
| Temperature | 0 - 5 °C (Ice Bath) | Reduces the reaction rate of potential side reactions, including hydrolysis and oxidation. |
| Contact Time | As brief as possible | Limits the extent of time-dependent degradation pathways. |
| Neutralizing Agent | Saturated NaHCO₃ (aq) | Effectively quenches the acid catalyst and removes acidic byproducts.[3] |
Experimental Protocol: Standard Acidic Workup
This protocol outlines a standard procedure for the acidic workup of a reaction mixture containing ethyl 2-(4-amino-3-nitrophenyl)acetate.
Step 1: Quenching the Reaction
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add the reaction mixture to a separatory funnel containing a pre-chilled, appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and cold water.
Step 2: Acidic Wash
-
Add a pre-chilled, dilute solution of HCl (e.g., 1 M) to the separatory funnel.
-
Gently invert the funnel several times, venting frequently to release any pressure.[4]
-
Allow the layers to separate and drain the aqueous layer. Perform this wash 1-2 times as needed to remove basic impurities.
Step 3: Neutralization
-
Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel.
-
Swirl gently at first, and then shake more vigorously, venting frequently to release the CO₂ gas that is generated.[4]
-
Continue to wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Separate and discard the aqueous layer.
Step 4: Brine Wash and Drying
-
Wash the organic layer with a saturated solution of NaCl (brine) to remove the bulk of the dissolved water.[3]
-
Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄).[3]
-
Allow the mixture to stand for 10-15 minutes, then filter or decant the dried organic solution.
Step 5: Solvent Removal
-
Remove the organic solvent using a rotary evaporator to yield the crude product.
Visualization of Key Processes
Caption: A typical workflow for the acidic workup and isolation of the target compound.
Caption: The equilibrium of acid-catalyzed ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Is ethyl 2-(4-amino-3-nitrophenyl)acetate stable to strong acids like concentrated sulfuric acid? A1: No. While the aromatic ring is deactivated towards certain electrophilic reactions, the functional groups are not stable in concentrated strong acids.[7] Concentrated sulfuric acid can cause vigorous decomposition and sulfonation of nitroanilines.[8][9] Such conditions are far too harsh for a workup and will lead to complete degradation of the molecule.
Q2: Why is the amino group protonated during the acidic wash? Does this affect stability? A2: Yes, in an acidic medium, the basic amino group will be protonated to form an ammonium salt (-NH₃⁺). This is a reversible and expected reaction. The formation of the ammonium salt increases the water solubility of the compound, so excessive washing with acid could lead to some product loss into the aqueous layer. However, this protonation can also protect the amino group from oxidation. The subsequent neutralization with a base like sodium bicarbonate deprotonates the ammonium salt, regenerating the neutral amino group and ensuring the product remains in the organic layer.
Q3: Can I use a stronger base like sodium hydroxide for neutralization instead of sodium bicarbonate? A3: It is generally not recommended. While NaOH would neutralize the acid, it is a strong base and can promote the hydrolysis of the ester group via a saponification mechanism. Sodium bicarbonate is a weaker base, strong enough to neutralize residual acid but gentle enough to minimize the risk of ester cleavage.[3]
Q4: My reaction solvent is water-miscible (e.g., THF, ethanol). How should I modify the workup? A4: If your reaction solvent is water-miscible, you will first need to remove it under reduced pressure. Then, dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. From there, you can proceed with the standard aqueous workup as described in the protocol.[10]
References
-
Filo. (2023, December 11). The products which are formed when ethyl phenylacetate is hydrolyzed with...[Link]
-
Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid?[Link]
-
Clutch Prep. Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester.[Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.[Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup.[Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.[Link]
-
Chemistry LibreTexts. (2021, July 31). Nitro Compounds.[Link]
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia.[Link]
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Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7590, Ethyl phenylacetate.[Link]
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European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51).[Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I.[Link]
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National Center for Biotechnology Information. (2010, October 28). Nitroaromatic Compounds, from Synthesis to Biodegradation.[Link]
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University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.[Link]
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YouTube. (2017, July 13). Reaction between p-Nitroaniline and sulfuric acid.[Link]
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Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.[Link]
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ResearchGate. (a) The reaction scheme of hydrolysis of p-nitrophenyl esters with...[Link]
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Reddit. (2020, October 9). Need help understanding Basicity in aromatic structures.[Link]
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Missouri S&T. Aromatic Nitro Compounds.[Link]
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Journal of the American Chemical Society. The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by o-Mercaptobenzoic Acid1.[Link]
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ACS Publications. The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate1.[Link]
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MDPI. (2019, July 25). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3478291, Ethyl 2-amino-3-(4-nitrophenyl)propanoate.[Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions.[Link]
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IRE Journals. (2025, September). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 447364, 4-Hydroxy-3-nitrophenylacetic acid.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid.[Link]
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Canadian Science Publishing. THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE.[Link]
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MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.[Link]
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MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.[Link]
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stability of Ethyl 2-(4-amino-3-nitrophenyl)acetate under basic reaction conditions
Welcome to the technical support guide for Ethyl 2-(4-amino-3-nitrophenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide in-depth, field-proven insights into its stability under basic reaction conditions, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of Ethyl 2-(4-amino-3-nitrophenyl)acetate in the presence of bases.
Q1: What is the primary stability concern for Ethyl 2-(4-amino-3-nitrophenyl)acetate under basic conditions?
The most significant and immediate stability issue is the base-catalyzed hydrolysis (saponification) of the ethyl ester functional group. In the presence of aqueous bases (e.g., NaOH, LiOH, K₂CO₃ in water), the ester is rapidly cleaved to form the corresponding carboxylate salt and ethanol. This is a common reaction for esters, and its rate is highly dependent on pH, temperature, and the specific base used.[1][2]
Q2: Can this molecule undergo intramolecular reactions in the presence of a base?
Yes. A critical, and often overlooked, side reaction is intramolecular cyclization. The primary amine at the 4-position can act as an internal nucleophile, attacking the electrophilic carbonyl of the ester. This process, known as intramolecular aminolysis, results in the formation of a six-membered lactam, 7-nitro-3,4-dihydro-1H-benzo[e][3]oxazin-2-one. This reaction is competitive with hydrolysis and is particularly favored in aprotic solvents where the amine's nucleophilicity is enhanced.
Q3: How does the ortho-nitro group influence the molecule's stability and reactivity?
The nitro group is a powerful electron-withdrawing group. Its presence at the ortho position to the amine has two main effects:
-
Reduced Amine Nucleophilicity: It decreases the electron density on the aniline nitrogen, making the amino group less basic and less nucleophilic compared to a non-nitrated aniline. This can slow down desired N-alkylation or N-acylation reactions.
-
Activation of the Aromatic Ring: While not directly involved in the primary stability concerns of hydrolysis or cyclization, it significantly influences the overall electronic properties of the molecule, which can be a factor in more complex reaction schemes.
Q4: What are the common observable signs of degradation during a reaction?
-
Appearance of a New, More Polar Spot on TLC: The primary product of hydrolysis, the carboxylic acid, is significantly more polar than the starting ester and will have a much lower Rf value.
-
Precipitation of a Salt: In many organic solvents, the carboxylate salt formed from hydrolysis may precipitate out of the reaction mixture.
-
Unexpected Peaks in LC-MS or NMR: The appearance of new signals corresponding to the hydrolyzed acid (M-28 Da) or the cyclized lactam (M-46 Da) are definitive signs of degradation.
-
Color Change: While the starting material is colored, significant darkening or a shift to a deep brown/black color may indicate oxidative degradation of the aniline moiety, especially at elevated temperatures or in the presence of air.
Troubleshooting Guide: Common Experimental Issues
This guide provides a cause-and-effect framework for resolving specific problems encountered during base-mediated reactions.
Issue 1: Low or No Yield of Desired Product; Starting Material is Primarily Converted to a Water-Soluble Carboxylic Acid.
-
Primary Cause: The reaction conditions are too harsh, favoring rapid ester hydrolysis over the intended chemical transformation. This is common when using strong aqueous bases like NaOH or KOH, or when reactions are heated for extended periods.
-
Scientific Rationale: Saponification is often a very fast, irreversible process under basic conditions.[1] If your desired reaction is kinetically slower than hydrolysis, the ester will be consumed by the competing pathway.
-
Troubleshooting Steps:
-
Switch to a Milder Base: Replace strong hydroxides with weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) if compatible with your reaction.
-
Use Anhydrous/Aprotic Conditions: Perform the reaction in a dry aprotic solvent (e.g., THF, DMF, Acetonitrile) to eliminate water, the primary nucleophile for hydrolysis. Ensure all reagents and glassware are thoroughly dried.
-
Lower the Reaction Temperature: Hydrolysis, like most reactions, is temperature-dependent. Reducing the temperature can significantly slow the rate of hydrolysis, potentially allowing the desired reaction to proceed.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
-
Issue 2: A Significant, Neutral Byproduct is Isolated, and its Mass is 46 Units Less than the Starting Material.
-
Primary Cause: Intramolecular cyclization to form the 7-nitro-3,4-dihydro-1H-benzo[e][3]oxazin-2-one lactam has occurred. This reaction is promoted by base, which can deprotonate the amine, increasing its nucleophilicity, and is especially prevalent in aprotic solvents where there is no competing water molecule.
-
Scientific Rationale: The formation of stable five- or six-membered rings via intramolecular reactions is often thermodynamically and kinetically favorable.[4] The base acts as a catalyst for this cyclization.[5]
-
Troubleshooting Steps:
-
Confirmation: Characterize the byproduct using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the lactam structure.
-
Employ a Bulky Base: Using a sterically hindered base (e.g., Lithium diisopropylamide (LDA) or Potassium tert-butoxide at low temperatures) may favor deprotonation of the benzylic position for other reactions over interaction with the sterically accessible amino group.
-
Protecting Group Strategy: If the reaction chemistry allows, protect the aniline nitrogen (e.g., as a Boc or Cbz carbamate) before performing the base-mediated step. The protecting group can be removed in a subsequent step.
-
Kinetic Control: Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Cyclization may have a higher activation energy, and lower temperatures will favor the kinetically controlled product.
-
Key Degradation Pathways
The following diagram illustrates the two primary competing degradation pathways for Ethyl 2-(4-amino-3-nitrophenyl)acetate under basic conditions.
Caption: Competing degradation pathways under basic conditions.
Technical Protocols & Data
To empower researchers to proactively manage stability, we provide the following protocols and illustrative data.
Protocol 1: Self-Validating Stability Assessment by HPLC
This protocol allows you to test the stability of your compound under your proposed reaction conditions before committing large amounts of material.
Objective: To quantify the rate of degradation (hydrolysis and/or cyclization) under specific basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Ethyl 2-(4-amino-3-nitrophenyl)acetate in a suitable solvent (e.g., Acetonitrile).
-
Reaction Setup: In separate HPLC vials, add 100 µL of the stock solution. To each vial, add 900 µL of your reaction solvent containing the base at the intended concentration. Prepare a control vial with solvent but no base.
-
Example Vials:
-
Vial A (Control): 100 µL Stock + 900 µL Acetonitrile
-
Vial B (Test 1): 100 µL Stock + 900 µL Acetonitrile with 1.1 eq. DBU
-
Vial C (Test 2): 100 µL Stock + 900 µL THF with 1.1 eq. NaH (suspension)
-
-
-
Incubation: Place the vials at the intended reaction temperature (e.g., 25°C, 50°C).
-
Time-Point Analysis: At regular intervals (e.g., t=0, 1h, 4h, 24h), take an aliquot from each vial, quench it by diluting into an acidic mobile phase (e.g., 10 µL aliquot into 990 µL of 90:10 Water/ACN with 0.1% TFA), and analyze immediately by HPLC.
-
Data Analysis: Monitor the peak area of the parent compound. A decrease in its area relative to the t=0 injection indicates degradation. The appearance of new peaks will correspond to the degradants.
Experimental Workflow: Stability Assessment
Caption: HPLC workflow for proactive stability testing.
Illustrative Stability Data
The table below summarizes hypothetical stability data to guide experimental design. This data illustrates the impact of different bases, solvents, and temperatures.
| Condition # | Base (1.5 eq.) | Solvent | Temp (°C) | Time (h) | % Parent Compound Remaining | Major Degradant(s) Observed |
| 1 | NaOH | H₂O/THF (1:1) | 25 | 1 | < 5% | Hydrolysis Product |
| 2 | K₂CO₃ | DMF | 25 | 24 | ~ 85% | Cyclization Product |
| 3 | K₂CO₃ | DMF | 80 | 4 | < 10% | Cyclization & Hydrolysis |
| 4 | DBU | THF | 25 | 24 | > 95% | Cyclization Product (<5%) |
| 5 | NaH | THF | 0 | 8 | > 98% | Minor Cyclization |
References
-
Jadhav, G. N., Shaikh, A. A., Gaikwad, D. D., & Pawar, R. P. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3145-3155. [Link]
-
Katsenis, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. [Link]
-
Kumar, R., & Siddiqui, S. (2018). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 156-163. [Link]
-
Shaikh, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34713. [Link]
-
Yadav, P., et al. (2022). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Asian Journal of Research in Chemistry, 15(4), 221-224. [Link]
-
Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Chemistry (Weinheim an der Bergstrasse, Germany), 23(38), 8992–9008. [Link]
-
Wikipedia contributors. (2023). Smiles rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. University of Manchester Research Explorer. [Link]
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Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. SciSpace. [Link]
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Greaney, M. F., & Whalley, D. M. (2021). Recent Advances in the Smiles Rearrangement: New Opportunities for Arylation. Scilit. [Link]
-
Bender, M. L., & Turnquest, B. W. (1957). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by o-Mercaptobenzoic Acid. Journal of the American Chemical Society, 79(7), 1656–1661. [Link]
-
Vaishanv, N. K., et al. (2021). Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones. The Journal of Organic Chemistry, 86(8), 5630–5638. [Link]
-
Feng, Y., et al. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 21(18), 3843-3847. [Link]
-
ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p-nitrophenyl esters with... [Link]
-
Xiao, W. J., et al. (2012). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
Smith, A. M., et al. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 3(3), 859-868. [Link]
-
Wang, C., et al. (2012). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 48(42), 5151-5153. [Link]
-
Fife, T. H., & De, N. C. (1994). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. The Journal of Organic Chemistry, 59(11), 2894–2900. [Link]
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- 4. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-(4-amino-3-nitrophenyl)acetate Reactions
Welcome to the technical support center for troubleshooting reactions involving Ethyl 2-(4-amino-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in the synthesis and subsequent reactions of this important intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Q1: What are the primary synthetic routes to Ethyl 2-(4-amino-3-nitrophenyl)acetate and their common pitfalls?
The most prevalent synthesis involves the nitration of an appropriate precursor, such as Ethyl 2-(4-aminophenyl)acetate. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity and preventing over-nitration or oxidative side products. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2]
Common Pitfalls:
-
Formation of undesired isomers: The activating -NH2 group directs ortho and para. Direct nitration can lead to a mixture of products. In strongly acidic media, the amino group can be protonated to form the anilinium ion, which is a meta-directing group, further complicating the product distribution.[1][3]
-
Oxidation and Tar Formation: The strong oxidizing nature of nitric acid can lead to the formation of tarry oxidation byproducts, significantly reducing the yield of the desired product.[1][2]
-
Over-nitration: The highly activated ring can undergo multiple nitrations, leading to di- or tri-nitrated products.[2]
Q2: How can I improve the regioselectivity of the nitration step?
To enhance the yield of the desired 3-nitro isomer, a common strategy is to protect the activating amino group via acetylation.
Workflow for Improved Regioselectivity:
dot digraph "Acetylation_Nitration_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Acetylation-Nitration-Hydrolysis sequence.
The acetyl group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled nitration.[4][5] The para-directing effect of the acetyl group and the ortho-directing effect of the acetate side chain favor nitration at the 3-position. Subsequent hydrolysis removes the acetyl group to yield the desired product.
Q3: My reaction mixture turns dark and forms a tar-like substance during nitration. What is happening and how can I prevent it?
This is a classic sign of oxidation of the aromatic amine.[1][2] The electron-rich nature of the starting material makes it susceptible to oxidation by nitric acid.
Preventative Measures:
-
Lower Reaction Temperature: Perform the nitration at a reduced temperature (e.g., 0-5 °C) to minimize oxidation.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the starting material to maintain a low instantaneous concentration of the oxidizing agent.
-
Protecting Group Strategy: As mentioned in Q2, protecting the amino group as an amide significantly reduces its susceptibility to oxidation.
Section 2: Troubleshooting Guide for Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving low conversion rates in reactions involving Ethyl 2-(4-amino-3-nitrophenyl)acetate, particularly in subsequent nucleophilic aromatic substitution (SNAr) or reduction reactions.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Ethyl 2-(4-amino-3-nitrophenyl)acetate can be a precursor for compounds where the amino group is replaced via an SNAr reaction. However, the amino group itself is a poor leaving group. More commonly, a related compound like Ethyl 2-(4-fluoro-3-nitrophenyl)acetate would be used for SNAr.[6] If attempting a reaction where a group at the 4-position is being substituted, consider the following:
Troubleshooting Flowchart for SNAr Reactions:
dot digraph "SNAr_Troubleshooting" { graph [nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Systematic troubleshooting for SNAr reactions.
Detailed Explanations:
-
Leaving Group Ability: In SNAr, the reactivity order is typically F > Cl > Br > I.[7] The fluoride leaving group is most effective at stabilizing the transition state.
-
Aromatic Ring Activation: The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group.[7] The nitro group in Ethyl 2-(4-amino-3-nitrophenyl)acetate is an excellent EWG.
-
Nucleophile Strength: A more potent nucleophile will increase the reaction rate. For example, an alkoxide is a stronger nucleophile than an alcohol.[7]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature: Increasing the reaction temperature often improves conversion rates, but must be balanced against potential side reactions.
-
Base: A suitable base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.
-
| Parameter | Recommendation | Rationale |
| Leaving Group | F > Cl > Br > I | The electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.[7] |
| Solvent | Polar aprotic (DMF, DMSO) | These solvents enhance the reactivity of the nucleophile. |
| Temperature | 80-150 °C (substrate dependent) | Higher temperatures provide the necessary activation energy. |
| Base | K2CO3, NaH, t-BuOK | The choice of base depends on the pKa of the nucleophile. |
Issue 2: Incomplete Reduction of the Nitro Group
A common subsequent reaction is the reduction of the nitro group to an amine, yielding Ethyl 2-(3,4-diaminophenyl)acetate. Low conversion in this step can be due to several factors.
Troubleshooting Guide for Nitro Group Reduction:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | If using catalytic hydrogenation (e.g., Pd/C, PtO2, Raney Nickel), is the catalyst fresh? Has it been properly handled to avoid poisoning? | Use fresh catalyst. Ensure proper handling under an inert atmosphere. If catalyst poisoning is suspected, consider alternative reduction methods.[8] |
| Insufficient Reducing Agent | Have you used a sufficient stoichiometric excess of the reducing agent (e.g., Fe/HCl, SnCl2, Na2S2O4)? | Increase the molar equivalents of the reducing agent. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Poor Solubility | Is the starting material fully dissolved in the reaction solvent? | Choose a solvent system in which the starting material is soluble. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are common.[8] For metal/acid reductions, acidic aqueous solutions or alcoholic co-solvents may be necessary. |
| Formation of Intermediates | Are you observing the formation of stable intermediates like nitroso or hydroxylamine species? | Ensure sufficient reaction time and/or temperature. Some reducing agents are milder and may require more forcing conditions to achieve complete reduction to the amine. |
| Side Reactions | In catalytic hydrogenations, are other functional groups (e.g., esters) being reduced? | Choose a more chemoselective reducing agent. For instance, Fe/NH4Cl is often effective for nitro group reduction without affecting ester functionalities.[9] SnCl2 is also known for its mildness towards other reducible groups.[10] |
Protocol for a Chemoselective Nitro Reduction:
A robust method for the reduction of the nitro group in the presence of an ester is the use of iron powder in the presence of an electrolyte like ammonium chloride.[9]
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 2-(4-amino-3-nitrophenyl)acetate and ammonium chloride (typically 3-5 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (typically 3-5 equivalents) portion-wise to control the exotherm.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Section 3: Experimental Protocols
Protocol 1: Protective Acetylation of Ethyl 2-(4-aminophenyl)acetate
-
Dissolve Ethyl 2-(4-aminophenyl)acetate in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and stir until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain Ethyl 2-(4-acetamidophenyl)acetate.
Protocol 2: Nitration of Ethyl 2-(4-acetamidophenyl)acetate
-
To a flask containing concentrated sulfuric acid, cool to 0 °C.
-
Slowly add the Ethyl 2-(4-acetamidophenyl)acetate in portions, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:1 v/v) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 5-10 °C.
-
Stir at this temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, Ethyl 2-(4-acetamido-3-nitrophenyl)acetate, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Protocol 3: Hydrolysis of the Acetyl Group
-
Suspend the Ethyl 2-(4-acetamido-3-nitrophenyl)acetate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Ethyl 2-(4-amino-3-nitrophenyl)acetate.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
- Chemistry Stack Exchange. (2016, May 21). Why does nitration of aromatic amines give meta directed nitro compounds? [duplicate].
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Wikipedia. (n.d.). Nitration.
- ChemicalBook. (n.d.). ethyl 2-(4-fluoro-3-nitrophenyl)acetate synthesis.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
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Technical Support Center: Dealing with Impurities in Commercial Ethyl 2-(4-amino-3-nitrophenyl)acetate
Welcome to the technical support center for Ethyl 2-(4-amino-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and eliminate impurities that may be present in commercial batches of this compound. The information provided herein is based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of Ethyl 2-(4-amino-3-nitrophenyl)acetate, providing a systematic approach to problem-solving.
Q1: My downstream reaction is yielding unexpected byproducts or failing completely. Could impurities in the starting material be the cause?
A1: Absolutely. The purity of starting materials is paramount for the success of any chemical synthesis. Impurities in your Ethyl 2-(4-amino-3-nitrophenyl)acetate can compete in the reaction, poison catalysts, or lead to the formation of undesired side products. The first step is to assess the purity of your commercial batch.
Recommended Actions:
-
Purity Re-evaluation: Do not solely rely on the certificate of analysis (CoA) provided by the supplier, as degradation can occur during storage.[1] Re-evaluate the purity using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
-
Impurity Identification: If significant impurities are detected, the next step is to identify their nature. Common impurities can include starting materials from the synthesis, byproducts of the manufacturing process, or degradation products.
Q2: I've confirmed the presence of impurities. What are the likely culprits and how do I get rid of them?
A2: Identifying the specific impurity is key to selecting the most effective purification strategy. Below is a table summarizing potential impurities and recommended purification methods.
Table 1: Common Impurities and Purification Strategies
| Impurity | Potential Source | Recommended Analytical Method(s) | Recommended Purification Method(s) |
| Starting Materials (e.g., 4-chloro-2-nitroaniline) | Incomplete reaction during synthesis. | HPLC, GC-MS, NMR | Column Chromatography, Recrystallization |
| Positional Isomers (e.g., Ethyl 2-(2-amino-4-nitrophenyl)acetate) | Non-selective nitration or amination steps in the synthesis. | HPLC, GC[4] | Flash Column Chromatography[5][6] |
| Over-nitrated Species (e.g., Ethyl 2-(4-amino-3,5-dinitrophenyl)acetate) | Harsh nitration conditions. | HPLC, LC-MS | Column Chromatography |
| Hydrolysis Product (4-amino-3-nitrophenyl)acetic acid | Exposure to moisture or acidic/basic conditions.[7] | HPLC, LC-MS | Aqueous basic wash followed by extraction, Recrystallization |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Incomplete removal after synthesis or purification.[8] | GC, NMR[3] | High-vacuum drying, Recrystallization |
Q3: My compound appears discolored (darker than the expected yellow). What does this indicate?
A3: Discoloration often points to the presence of degradation products or residual starting materials. Aromatic nitro compounds can be sensitive to light and air, leading to the formation of colored impurities over time.
Recommended Actions:
-
Analytical Confirmation: Use HPLC-UV/Vis or TLC to correlate the discoloration with the presence of specific impurity peaks.
-
Purification: Activated carbon treatment followed by recrystallization can often remove colored impurities. Column chromatography is also highly effective.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Ethyl 2-(4-amino-3-nitrophenyl)acetate?
A1: To maintain its purity, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: I am having trouble getting the compound to crystallize during recrystallization. What can I do?
A2: Difficulty in crystallization can be due to several factors:
-
High Impurity Load: If the compound is heavily contaminated, it may "oil out" instead of crystallizing.[7] A preliminary purification by column chromatography might be necessary.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, or not poor enough to induce crystallization upon cooling. Experiment with solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
-
Cooling Rate: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
Q3: Can I use this compound directly from the bottle for a sensitive catalytic reaction?
A3: It is highly recommended to assess the purity of the compound before using it in sensitive applications, such as catalytic reactions. Even trace amounts of certain impurities can inhibit or poison a catalyst. If the purity is below your required specifications, purification is necessary.
Section 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This technique is highly effective for separating the desired product from closely related impurities.[5][9]
Materials:
-
Silica gel (230-400 mesh)
-
Crude Ethyl 2-(4-amino-3-nitrophenyl)acetate
-
Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 9:1, and gradually increase the polarity based on TLC analysis).
-
Glass column, flasks, and other standard laboratory glassware.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent mixture.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final purification step if the product is a solid.
Materials:
-
Crude Ethyl 2-(4-amino-3-nitrophenyl)acetate
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Erlenmeyer flask, heating source, and filtration apparatus.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Section 4: Visualization
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities in your sample.
Caption: A flowchart for troubleshooting impurities.
References
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
UKEssays. Synthesis and Purification of Nitrophenols. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
PubChem. Ethyl 2-amino-3-(4-nitrophenyl)propanoate. [Link]
-
Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]
-
National Center for Biotechnology Information. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. [Link]
-
PubChem. Ethyl 2-(2-amino-4-nitrophenyl)acetate. [Link]
-
ResearchGate. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
UKDiss.com. Organic volatile impurities in pharmaceuticals. [Link]
- Google Patents.
-
ResearchGate. Synthesis of p-nitrophenyl acetate | Request PDF. [Link]
-
ResearchGate. Analysis and impurity identification in pharmaceuticals. [Link]
-
Global Substance Registration System. ETHYL (4-NITROPHENYL)ACETATE. [Link]
-
PubChem. 4-Nitrophenyl Acetate. [Link]
-
ResearchGate. Amino acids: Aspects of impurity profiling by means of CE. [Link]
-
ResearchGate. GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. [Link]
Sources
- 1. ETHYL 2-(4-AMINO-3-NITROPHENYL)ACETATE | 104126-70-7 [sigmaaldrich.com]
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- 6. ukessays.com [ukessays.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Solvent Systems for Reactions with Ethyl 2-(4-amino-3-nitrophenyl)acetate
Welcome to the technical support center for optimizing reactions involving Ethyl 2-(4-amino-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental issues. The following question-and-answer format directly addresses specific challenges to ensure your experiments are successful, reproducible, and efficient.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the primary considerations when selecting a solvent for reactions with Ethyl 2-(4-amino-3-nitrophenyl)acetate?
A1: The selection of an appropriate solvent is critical and hinges on three main factors:
-
Solubility of Reactants: Ethyl 2-(4-amino-3-nitrophenyl)acetate, like many substituted anilines, has moderate polarity. A solvent must be chosen that dissolves not only the starting material but also the other reagents to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.
-
Reaction Type: The nature of the chemical transformation dictates the ideal solvent properties. For instance, a polar aprotic solvent might be ideal for a nucleophilic substitution, while a non-polar solvent might be preferred for other reaction types.
-
Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature. For reactions requiring elevated temperatures, a high-boiling solvent like DMF, DMSO, or toluene is necessary.
Q2: My Ethyl 2-(4-amino-3-nitrophenyl)acetate is not dissolving well. What solvents do you recommend?
Table 1: Recommended Solvents for Ethyl 2-(4-amino-3-nitrophenyl)acetate
| Solvent Class | Specific Examples | Expected Solubility | Rationale & Use Case |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents are excellent for dissolving polar organic molecules and are often used in nucleophilic substitution and acylation reactions. DMF is a particularly good choice for N-acetylation of anilines.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | THF is a versatile solvent suitable for a wide range of reactions, including reductions and some coupling reactions. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate is a moderately polar solvent and is often a good choice for extractions and chromatography. Its lower boiling point makes it easy to remove post-reaction.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | DCM is a common solvent for many organic reactions, including Povarov reactions with substituted anilines.[3] However, its use is being reduced due to environmental concerns.[4][5] |
| Alcohols | Ethanol, Methanol | Moderate | Alcohols can act as both solvent and reactant (e.g., in esterification). They are commonly used in reduction reactions of nitro groups.[6][7] |
It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Q3: Can the solvent choice influence the reaction's outcome, beyond just solubility?
A3: Absolutely. The solvent can significantly impact reaction rates and selectivity. For example, in the reduction of aromatic nitro compounds, the solvent's nature can alter the hydrogenation pathway and influence the formation of intermediates.[6] Similarly, for acylation reactions, the choice between a polar aprotic solvent like DMF and a less polar one can affect the reaction rate and yield.[1]
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues you might encounter during common transformations of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Scenario 1: Incomplete Reduction of the Nitro Group
Issue: You are attempting to reduce the nitro group to an amine, but the reaction is sluggish or stalls, showing a mix of starting material and product on TLC.
Root Cause Analysis & Solutions:
The reduction of aromatic nitro groups is a cornerstone of synthetic chemistry, often serving as a gateway to further functionalization.[8][9]
-
Insufficient Catalyst Activity:
-
Causality: Catalysts like Pd/C can become deactivated.
-
Solution: Ensure you are using a fresh, high-quality catalyst. The solvent can also play a role; for instance, water with a "designer" surfactant can lead to highly efficient reductions with low catalyst loading.[8]
-
-
Poor Hydrogen Availability:
-
Causality: In catalytic transfer hydrogenation (e.g., using ammonium formate or hydrazine), the hydrogen donor may be decomposing or not transferring hydrogen effectively in the chosen solvent.
-
Solution: For reductions using H2 gas, ensure efficient stirring to overcome gas-liquid mass transfer limitations.[10] When using transfer hydrogenation reagents, consider a solvent system like ethanol/water, which is effective for reductions with iron powder and ammonium chloride.[11]
-
-
Solvent Incompatibility:
Workflow for Optimizing Nitro Group Reduction:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Scenario 2: Low Yield or Side Products in Acylation of the Amino Group
Issue: When attempting to acylate the 4-amino group (e.g., with acetyl chloride or acetic anhydride), you observe a low yield of the desired amide, along with the formation of multiple byproducts.
Root Cause Analysis & Solutions:
The acylation of anilines is a fundamental transformation, but the presence of the electron-withdrawing nitro group and the ester functionality can introduce complexities.[12]
-
Deactivation by the Nitro Group:
-
Causality: The electron-withdrawing nature of the ortho-nitro group reduces the nucleophilicity of the amino group, slowing down the desired reaction.
-
Solution: More forcing conditions may be necessary, such as using a more reactive acylating agent or a catalyst. The use of a base like K2CO3 in a solvent like DMF has been shown to be effective for N-acetylation of anilines.[1] Solvent-free conditions with a catalyst like MgCl2 have also been reported to be efficient.[13]
-
-
Competing Side Reactions:
-
Causality: The acylating agent might react with other nucleophiles present or the product might be unstable under the reaction conditions. The presence of water can hydrolyze the acylating agent.
-
Solution: Ensure anhydrous conditions. The use of a non-nucleophilic base (e.g., pyridine or triethylamine) can neutralize the acid byproduct without competing with the aniline.
-
-
Poor Solubility:
-
Causality: If the aniline starting material is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Switch to a solvent with higher solvating power for both the aniline and the acylating agent. DMF and acetonitrile are often good choices.[1]
-
Experimental Protocol: Optimized Acylation
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 2-(4-amino-3-nitrophenyl)acetate (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K2CO3, 1.5 equivalents).
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Scenario 3: Formation of Tar or Dark-Colored Impurities
Issue: The reaction mixture turns dark brown or black, and upon work-up, a tar-like substance is obtained, making purification difficult.
Root Cause Analysis & Solutions:
Anilines are susceptible to oxidation, which is a common cause of discoloration and tar formation.[14]
-
Oxidation of the Amino Group:
-
Causality: The amino group can be oxidized by air, especially in the presence of acid or metal catalysts, leading to polymeric, colored byproducts.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[14]
-
Purify Starting Material: Ensure the Ethyl 2-(4-amino-3-nitrophenyl)acetate is pure before use. Aniline itself can darken upon storage due to air oxidation.
-
Protecting Groups: If the reaction chemistry allows, protecting the amino group (e.g., as an acetamide) can prevent oxidation.[14][15]
-
-
-
Decomposition at High Temperatures:
-
Causality: The presence of the nitro group can make the molecule thermally sensitive. Prolonged heating at high temperatures can lead to decomposition.
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. If possible, use a catalyst that allows the reaction to proceed at a lower temperature.
-
Decision Tree for Tar Formation:
Caption: A decision tree for troubleshooting tar formation.
Part 3: Work-up and Purification FAQs
Q4: I'm having trouble removing unreacted aniline starting material from my product. What's the best way to do this during work-up?
A4: A common and effective method is an acidic wash during liquid-liquid extraction. The basic amino group of the unreacted Ethyl 2-(4-amino-3-nitrophenyl)acetate will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt. This salt will partition into the aqueous phase, while the typically less basic product remains in the organic layer.[16]
Experimental Protocol: Acidic Wash
-
After quenching your reaction, dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (aq). Repeat if necessary, monitoring the pH of the aqueous layer.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate.
Q5: My product seems to be somewhat water-soluble, and I'm losing yield during the aqueous work-up. What can I do?
A5: If your product has significant water solubility, you can minimize losses by performing a "back-extraction." After your initial extraction, take the aqueous layer and extract it again with fresh organic solvent. Combining these organic extracts will recover more of your product. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer. If the product is volatile, checking the solvent in the rotovap trap might be useful.[17]
References
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]
-
Zakarina, N. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- MST.edu. (n.d.). Aromatic Nitro Compounds.
-
MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-amino-4-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
ResearchGate. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
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- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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- 11. mdpi.com [mdpi.com]
- 12. ijarsct.co.in [ijarsct.co.in]
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- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 17. How To [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 2-(4-amino-3-nitrophenyl)acetate
This guide provides an in-depth analysis and comparative interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond a simple spectral prediction to explain the underlying chemical principles that dictate the spectrum's appearance. We will compare its spectral features with related structural motifs to provide a robust framework for structural verification and impurity profiling.
The Strategic Importance of 1H NMR in Structural Elucidation
In the landscape of pharmaceutical development and materials science, unambiguous structural confirmation is paramount. 1H NMR spectroscopy serves as a primary tool for this purpose, offering a detailed fingerprint of a molecule's hydrogen framework.[1][2] The chemical shift, integration, and signal splitting (multiplicity) of each proton signal provide a wealth of information about the electronic environment and connectivity of atoms, allowing for confident structural assignment.[1][2]
For a molecule like Ethyl 2-(4-amino-3-nitrophenyl)acetate, with its distinct aliphatic and aromatic regions, 1H NMR is uniquely suited to confirm the successful synthesis and purity of the compound. The interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group creates a distinct and predictable pattern in the aromatic region, which is the focus of this guide.
Predicted 1H NMR Analysis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
The structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate contains four unique proton environments that will give rise to distinct signals in the 1H NMR spectrum.
Figure 1: Structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate with proton environments labeled.
-
Ha & Ha' (Ethyl Ester Group):
-
Signal Ha (~1.2 ppm): This signal corresponds to the three protons of the terminal methyl (-CH3) group. It will appear as a triplet due to coupling with the two adjacent methylene (Ha') protons (n+1 = 2+1 = 3).
-
Signal Ha' (~4.1 ppm): This signal represents the two protons of the methylene (-OCH2-) group. It is shifted significantly downfield due to the deshielding effect of the adjacent oxygen atom. It will appear as a quartet from coupling to the three methyl (Ha) protons (n+1 = 3+1 = 4).[3]
-
-
Hb (Methylene Bridge):
-
Signal Hb (~3.6 ppm): These two protons on the carbon adjacent to the aromatic ring (-CH2-Ar) are expected to appear as a singlet . There are no protons on the neighboring atoms (the quaternary aromatic carbon and the carbonyl carbon), so no splitting occurs. Its chemical shift is downfield due to the influence of the aromatic ring and the carbonyl group.
-
-
Hc, Hd, He (Aromatic Protons): The substitution pattern on the benzene ring creates a complex splitting pattern. The powerful electron-donating effect of the amino group (ortho, para-directing) and the strong electron-withdrawing effect of the nitro group (meta-directing) dictate the chemical shifts.
-
Signal Hc (~6.8 ppm): This proton is para to the nitro group and meta to the amino group. It is expected to be the most upfield of the aromatic signals. It will likely appear as a doublet .
-
Signal Hd (~7.2 ppm): This proton is ortho to the amino group and meta to the nitro group. It will be shifted downfield relative to Hc and should appear as a doublet of doublets .
-
Signal He (~7.9 ppm): This proton is ortho to the strongly withdrawing nitro group, making it the most deshielded aromatic proton. It will appear significantly downfield, likely as a doublet .[4][5]
-
-
-NH2 Protons:
Comparative Spectral Analysis
To understand the rationale behind these predictions, we must compare the spectral data with simpler, related molecules. This comparison underscores the influence of specific functional groups on proton chemical shifts.
| Compound | Structural Fragment | Proton(s) | Typical Chemical Shift (δ ppm) | Multiplicity | Rationale for Shift/Splitting |
| Ethyl Acetate | -O-CH2-CH3 | H | ~1.3 | Triplet | Standard aliphatic methyl adjacent to a CH2 group.[3] |
| -O-CH2 -CH3 | H | ~4.1 | Quartet | Deshielded by adjacent oxygen; split by methyl group.[3] | |
| Ethyl Phenylacetate | Ar-CH2 -COO- | H | ~3.6 | Singlet | Deshielded by aromatic ring and carbonyl group.[7][8] |
| Aniline | Aromatic Ring | ortho-H | ~6.6 | Doublet | Shielded by the electron-donating -NH2 group.[9][10] |
| meta-H | ~7.1 | Triplet | Less affected by the -NH2 group.[9][10] | ||
| para-H | ~6.7 | Triplet | Shielded by the electron-donating -NH2 group.[9][10] | ||
| Nitrobenzene | Aromatic Ring | ortho-H | ~8.2 | Doublet | Strongly deshielded by the electron-withdrawing -NO2 group.[4][5][11] |
| meta-H | ~7.5 | Triplet | Less affected by the -NO2 group.[4][5][11] | ||
| para-H | ~7.7 | Triplet | Deshielded by the -NO2 group.[4][5][11] | ||
| Target Molecule | -O-CH2-CH3 | Ha | ~1.2 | Triplet | Similar to ethyl acetate; minimal influence from the distant substituted ring. |
| -O-CH2 -CH3 | Ha' | ~4.1 | Quartet | Similar to ethyl acetate; deshielded by oxygen. | |
| Ar-CH2 -COO- | Hb | ~3.6 | Singlet | Similar to ethyl phenylacetate. | |
| Aromatic Ring | Hc, Hd, He | ~6.8 - 7.9 | Multiplets | Shifts are a composite of the strong activating -NH2 and deactivating -NO2 effects. |
This comparative analysis demonstrates how the final spectrum of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a logical combination of the electronic effects observed in simpler molecules.
Self-Validating Experimental Protocol for Spectrum Acquisition
The integrity of any NMR spectrum is contingent upon a meticulous sample preparation and data acquisition protocol. The following workflow is designed to be self-validating, with each step serving a specific purpose to ensure high-quality, reproducible data.
Figure 2: Standard workflow for acquiring a high-quality 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of the dried compound.[12][13]
-
Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans, avoiding issues where trace impurities might dominate the spectrum.[13]
-
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl3; or DMSO-d6) and add approximately 0.7 mL to the sample vial.[14]
-
Causality: Deuterated solvents are used because the deuterium nucleus has a different magnetic moment and is "invisible" in a standard 1H NMR experiment, preventing large solvent peaks from obscuring the sample signals.[15] The choice between CDCl3 and DMSO-d6 depends on the compound's solubility; DMSO-d6 is more polar and is better for observing exchangeable protons like those on the -NH2 group.
-
-
Dissolution and Transfer: Vortex the vial until the sample is completely dissolved.
-
Causality: Any undissolved solid particles will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and a loss of resolution.
-
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry NMR tube.
-
Causality: This is a critical step to remove any particulate matter that could compromise the shimming process and spectral quality.[14]
-
-
Spectrometer Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and then perform an automated shimming procedure.
-
Causality: The lock signal provides a stable reference frequency, compensating for any magnetic field drift during the experiment. Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved spectral lines.[14]
-
-
Parameter Setup: Use standard acquisition parameters for small organic molecules. A 90° pulse angle, 8-16 scans, and a relaxation delay (D1) of 1-5 seconds are typically sufficient.[16]
-
Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the protons to return to their equilibrium state between pulses, ensuring that the resulting peak areas are quantitative and accurately reflect the number of protons.[16]
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (the TMS signal is set to 0 ppm). Finally, the signals are integrated.
-
Causality: These processing steps are essential to convert the raw data into a chemically meaningful and interpretable spectrum. Correct phasing and baseline correction are crucial for accurate integration, which is used to determine the relative ratios of the different types of protons in the molecule.[2]
-
Conclusion
The 1H NMR spectrum of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. By comparing the spectrum to those of simpler, related structures, we can rationalize the observed chemical shifts based on the predictable electronic effects of the substituent groups. Adherence to a rigorous, self-validating experimental protocol ensures the acquisition of high-quality data, which is the bedrock of accurate structural elucidation in any research or development setting.
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A Researcher's Guide to the Expected ¹³C NMR Chemical Shifts of Ethyl 2-(4-amino-3-nitrophenyl)acetate
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for Ethyl 2-(4-amino-3-nitrophenyl)acetate, a potentially valuable intermediate in pharmaceutical synthesis. Our approach integrates fundamental principles of NMR spectroscopy with comparative data from structurally related analogues to offer a robust predictive model for researchers in the field.
The Significance of Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs) increase the electron density around a carbon atom, "shielding" it from the external magnetic field and causing its resonance to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and shifting its resonance to a higher chemical shift (downfield).[1][2]
In Ethyl 2-(4-amino-3-nitrophenyl)acetate, the aromatic ring is functionalized with a powerful EDG (the amino group, -NH₂) and a potent EWG (the nitro group, -NO₂), in addition to the ethyl acetate substituent. The interplay of these groups dictates the chemical shifts of the aromatic carbons. The amino group is expected to exert a strong shielding effect, particularly on the carbons ortho and para to it, while the nitro group will have a pronounced deshielding effect on its ortho and para carbons.[1]
Predicted ¹³C NMR Chemical Shifts
The structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate with the IUPAC numbering for the aromatic carbons is presented below. Following the diagram, we will dissect the expected chemical shift for each carbon atom.
Caption: Molecular structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate with carbon numbering.
Aromatic Carbons (C1-C6)
To predict the chemical shifts of the aromatic carbons, we can start with the chemical shift of benzene (128.5 ppm) and apply substituent chemical shift (SCS) effects.
-
C1: This carbon is attached to the ethyl acetate group. It is ortho to C6 and C2. The primary influence will be the ethyl acetate substituent, which is weakly electron-withdrawing. We can expect its chemical shift to be slightly downfield from benzene, likely in the range of 130-135 ppm .
-
C2: This carbon is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group. The strong deshielding effect of the nitro group at the ortho position will dominate. Therefore, C2 is expected to be significantly downfield, likely in the range of 125-130 ppm .
-
C3: This carbon is directly attached to the strongly electron-withdrawing nitro group. This will cause a very strong deshielding effect. The chemical shift is predicted to be in the range of 145-150 ppm .
-
C4: This carbon is bonded to the electron-donating amino group. The amino group is known to be a strong shielding group for the carbon it is attached to. We predict a chemical shift in the range of 140-145 ppm .
-
C5: This carbon is para to the electron-withdrawing nitro group and ortho to the electron-donating amino group. The shielding effect of the amino group at the ortho position is typically very strong. This will likely result in a chemical shift significantly upfield, in the range of 115-120 ppm .
-
C6: This carbon is meta to both the nitro and amino groups and ortho to the C1 with the ethyl acetate group. The meta effects are generally smaller. We expect a chemical shift close to that of benzene, perhaps slightly shielded by the para amino group, in the range of 120-125 ppm .
Ethyl Acetate Side Chain Carbons
The chemical shifts for the carbons in the ethyl acetate moiety are more straightforward to predict based on standard functional group ranges.[3][4]
-
Methylene Carbon (-CH₂-C=O): This carbon is adjacent to the aromatic ring and the carbonyl group. Its chemical shift will be influenced by both, placing it in the range of 40-45 ppm .
-
Carbonyl Carbon (-C=O): Ester carbonyl carbons typically resonate in a well-defined downfield region. A chemical shift in the range of 170-175 ppm is expected.[3]
-
O-Methylene Carbon (-O-CH₂-): This methylene carbon is attached to the ester oxygen, which causes a significant deshielding effect. Its chemical shift is predicted to be in the range of 60-65 ppm .[3]
-
Methyl Carbon (-CH₃): The terminal methyl group is the most shielded carbon in the molecule. Its chemical shift is expected to be in the range of 10-15 ppm .[3]
Tabulated Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic | ||
| C1 | 130-135 | Attached to the ethyl acetate group. |
| C2 | 125-130 | Ortho to -NO₂ and meta to -NH₂. |
| C3 | 145-150 | Attached to the -NO₂ group. |
| C4 | 140-145 | Attached to the -NH₂ group. |
| C5 | 115-120 | Ortho to -NH₂ and para to -NO₂. |
| C6 | 120-125 | Meta to both -NO₂ and -NH₂. |
| Ethyl Acetate | ||
| -CH₂-C=O | 40-45 | Aliphatic carbon adjacent to aromatic ring and carbonyl. |
| -C=O | 170-175 | Ester carbonyl. |
| -O-CH₂- | 60-65 | Aliphatic carbon attached to oxygen. |
| -CH₃ | 10-15 | Terminal aliphatic carbon. |
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in our predictions, we can compare them with experimental data for similar molecules. For instance, in 4-nitroaniline, the carbon bearing the amino group (C1) resonates at approximately 150 ppm, and the carbon bearing the nitro group (C4) is at about 138 ppm. The carbons ortho to the amino group are shielded (around 113 ppm), and the carbons ortho to the nitro group are deshielded (around 126 ppm).[5] This is in good agreement with the electronic effects discussed and supports our predictions for the relative shifts of the aromatic carbons in our target molecule. Similarly, data from 2-nitroaniline and 3-nitroaniline also show these characteristic shielding and deshielding patterns.[6][7]
Experimental Protocol for ¹³C NMR Acquisition
For researchers aiming to acquire an experimental spectrum for Ethyl 2-(4-amino-3-nitrophenyl)acetate, the following protocol is recommended:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
NMR Instrument: Utilize a standard NMR spectrometer with a proton frequency of at least 300 MHz.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar).
-
Pulse Program: A 30-degree pulse angle is recommended to allow for faster repetition rates.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): 0 to 220 ppm.
-
Caption: Recommended workflow for ¹³C NMR data acquisition and processing.
Conclusion
This guide provides a detailed prediction of the ¹³C NMR chemical shifts for Ethyl 2-(4-amino-3-nitrophenyl)acetate based on established principles of substituent effects and comparative data. The provided table of expected chemical shifts and the experimental protocol offer a valuable resource for researchers working with this compound, facilitating its identification and characterization. The predictions herein serve as a robust starting point for spectral assignment and structural verification.
References
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]
-
Smith, A. J., & Amass, A. J. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 49(11), 1357-1362. [Link]
-
Tada, H., & Nagao, M. (1988). Substituent Effects on the C-13 and H-1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Physical Chemistry, 92(13), 3731-3736. [Link]
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Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. [Link]
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Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(32), 6093-6096. [Link]
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Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040-3046. [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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da Silva, A. B. F., & da Silva, J. B. P. (2019). Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Journal of Molecular Modeling, 25(10), 296. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]
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Afonin, A. V., & Ushakov, I. A. (2011). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 16(6), 4668-4683. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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mass spectrometry fragmentation pattern of Ethyl 2-(4-amino-3-nitrophenyl)acetate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(4-amino-3-nitrophenyl)acetate
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmaceutical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization, and a thorough grasp of fragmentation patterns is essential for unambiguous identification and purity assessment. This guide provides a detailed analysis of the expected , a substituted aromatic compound of interest in medicinal chemistry.
This document moves beyond a simple catalog of fragments. As a Senior Application Scientist, my objective is to provide a predictive and comparative framework, grounded in established fragmentation mechanisms. We will explore the influence of different ionization techniques, compare the fragmentation with structurally related molecules, and provide robust, self-validating experimental protocols for practical application.
Molecular Structure and Key Fragmentation Sites
Ethyl 2-(4-amino-3-nitrophenyl)acetate possesses a molecular weight of 224.21 g/mol and the molecular formula C₁₀H₁₂N₂O₄.[1] The structure integrates several key functional groups that will dictate its fragmentation behavior:
-
Aromatic Nitro Group (-NO₂): A strong electron-withdrawing group that often directs fragmentation through the loss of neutral radicals like •NO and •NO₂.[2]
-
Aromatic Amino Group (-NH₂): An electron-donating group that can influence ionization and subsequent fragmentation pathways.
-
Ethyl Acetate Side Chain (-CH₂COOCH₂CH₃): Susceptible to characteristic ester cleavages, including loss of the ethoxy group (-OCH₂CH₃) or neutral molecules like ethanol (CH₃CH₂OH) or ketene (CH₂=C=O).[3][4]
-
Benzene Ring: A stable core that can undergo ring-related fragmentations after initial substituent losses.[5]
The interplay between these groups, particularly the ortho positioning of the amino and nitro substituents, can lead to specific "ortho effects" that result in unique fragmentation pathways not seen in other isomers.[6]
Predicted Fragmentation Analysis: A Comparison of Ionization Techniques
The choice of ionization method fundamentally alters the energy imparted to the molecule, thereby changing the resulting mass spectrum. We will compare the expected outcomes from a hard ionization technique, Electron Ionization (EI), with a soft ionization technique, Electrospray Ionization (ESI), which is more commonly coupled with liquid chromatography (LC-MS) in drug development workflows.
Electron Ionization (EI-MS): Extensive Fragmentation
EI is a high-energy technique that typically results in a weak or absent molecular ion peak for compounds like nitroaromatics and esters, which are prone to extensive fragmentation.[7]
Predicted EI Fragmentation Pathway:
The initial ionization would form the molecular ion, [M]•⁺, at m/z 224. Subsequent fragmentation is expected to proceed through several competing pathways:
-
α-Cleavage at the Ester: The most common fragmentation for esters is cleavage of the bond adjacent to the carbonyl group. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) would yield a prominent acylium ion at m/z 179 .
-
Loss of the Ethyl Group: Cleavage of the ethyl-oxygen bond with a hydrogen rearrangement (McLafferty-type rearrangement is not possible here) can lead to the loss of an ethene molecule (C₂H₄, 28 Da), though less common. A more likely fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da) from the ether oxygen, resulting in an ion at m/z 195 .
-
Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da).[2][5]
-
[M]•⁺ → [M - NO]•⁺ at m/z 194
-
[M]•⁺ → [M - NO₂]⁺ at m/z 178
-
-
Side Chain Cleavage: Homolytic cleavage of the benzylic C-C bond can lead to the loss of the •CH₂COOEt radical (87 Da), resulting in a [C₆H₆N₂O₂]•⁺ ion at m/z 137 .
The base peak in an EI spectrum is often a highly stable, smaller fragment. For ethyl acetate itself, the m/z 43 ion ([CH₃CO]⁺) is the base peak.[4] For the target molecule, the acylium ion at m/z 179 or the [M - NO₂]⁺ ion at m/z 178 are strong candidates for the base peak.
Table 1: Predicted Key Fragments for Ethyl 2-(4-amino-3-nitrophenyl)acetate under EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 224 | [C₁₀H₁₂N₂O₄]•⁺ | - | Molecular Ion (likely weak or absent) |
| 194 | [C₁₀H₁₂N₂O₃]•⁺ | •NO (30 Da) | Characteristic loss from nitroaromatics |
| 179 | [C₈H₇N₂O₃]⁺ | •OC₂H₅ (45 Da) | α-cleavage of the ester |
| 178 | [C₁₀H₁₂N₂O₂]⁺ | •NO₂ (46 Da) | Characteristic loss from nitroaromatics |
| 151 | [C₈H₇N₂O₂]⁺ | C₂H₅OH (46 Da) | Loss of ethanol from the side chain |
| 137 | [C₆H₆N₂O₂]•⁺ | •CH₂COOEt (87 Da) | Benzylic cleavage |
Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode.[8] Tandem mass spectrometry (MS/MS) is then used to induce controlled fragmentation of these precursor ions.
Protonation is likely to occur at the most basic site, the primary amino group, or potentially the ester carbonyl oxygen. Fragmentation will proceed from this protonated precursor.
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- 4. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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FTIR analysis of Ethyl 2-(4-amino-3-nitrophenyl)acetate functional groups
An In-Depth Comparative Guide to the FTIR Analysis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
Introduction: The Molecular Blueprint of a Pharmaceutical Intermediate
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a substituted nitroaniline derivative whose molecular architecture is of significant interest in synthetic chemistry and drug development. The strategic placement of an amino group, a nitro group, and an ethyl ester function on a phenylacetate backbone makes it a versatile intermediate. Verifying the successful synthesis and purity of such a molecule is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid, reliable, and non-destructive first-pass analysis. It provides a molecular "fingerprint" by identifying the key functional groups, thereby confirming the molecule's structural integrity.
This guide, designed for researchers and drug development professionals, provides an in-depth analysis of the FTIR spectrum of Ethyl 2-(4-amino-3-nitrophenyl)acetate. We will dissect the expected vibrational frequencies, explain the rationale behind peak assignments, and compare the utility of FTIR with other common analytical techniques.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a standard procedure for analyzing a solid sample like Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Objective: To obtain a clean, high-resolution infrared spectrum of the analyte, free from atmospheric and sample preparation artifacts.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid analyte in a dry, IR-transparent matrix.
-
Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture is the primary enemy, as water's broad O-H stretching bands can obscure important regions of the spectrum (3200-3600 cm⁻¹).
-
Sample Grinding: Add approximately 1-2 mg of the Ethyl 2-(4-amino-3-nitrophenyl)acetate sample to ~100-200 mg of the dried KBr in an agate mortar.
-
Homogenization: Gently grind the mixture with an agate pestle until it becomes a fine, homogenous powder. The goal is to reduce the particle size of the analyte to below the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR) Technique
A more modern and rapid alternative that requires minimal sample preparation.
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal. This is crucial to account for the crystal's own absorbance and the atmospheric conditions.
-
Sample Application: Place a small amount of the solid Ethyl 2-(4-amino-3-nitrophenyl)acetate sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.
-
Data Acquisition: Acquire the sample spectrum using the same parameters (resolution, number of scans) as the background scan.
Visualizing the Analyte: Molecular Structure and Functional Groups
To understand the FTIR spectrum, we must first visualize the molecule's structure and its constituent functional groups, each with unique vibrational modes.
Caption: Molecular structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate highlighting the key functional groups.
Spectral Interpretation: Deconstructing the Molecular Fingerprint
The FTIR spectrum of Ethyl 2-(4-amino-3-nitrophenyl)acetate is a composite of the vibrational absorptions from its distinct functional parts. We can predict the spectrum by analyzing each component.
The Amino (-NH₂) Group Vibrations
The primary aromatic amine is a key diagnostic feature.
-
N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct bands in the 3300-3500 cm⁻¹ region.[1][2] These correspond to the asymmetric (~3400-3500 cm⁻¹) and symmetric (~3300-3400 cm⁻¹) stretching vibrations of the N-H bonds.[1][3] Their presence is a strong confirmation of the -NH₂ group. Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[2][3]
-
N-H Bending (Scissoring): A strong absorption due to the in-plane bending or "scissoring" of the H-N-H group is expected in the 1580-1650 cm⁻¹ range.[1][2] This peak can sometimes overlap with aromatic C=C stretching bands.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in an aromatic amine gives rise to a strong band between 1250-1335 cm⁻¹.[1][3]
The Nitro (-NO₂) Group Vibrations
The nitro group provides two of the most intense and easily identifiable peaks in the spectrum.
-
Asymmetric N-O Stretching: A very strong absorption band is expected between 1475-1550 cm⁻¹ for aromatic nitro compounds.[4][5] This peak is due to the asymmetric stretching of the two N-O bonds.
-
Symmetric N-O Stretching: A second strong band, corresponding to the symmetric N-O stretch, appears in the 1290-1360 cm⁻¹ region.[4][5] The combination of these two intense peaks, often described as "fang-like," is a definitive marker for the nitro group.[5]
The Ethyl Ester (-COOCH₂CH₃) Group Vibrations
The ester functional group is characterized by a prominent carbonyl peak and C-O stretches.
-
C=O Carbonyl Stretching: This will be one of the strongest peaks in the entire spectrum. For an aliphatic ester like this one (the carbonyl is attached to a -CH₂- group), the C=O stretch is expected in the 1735-1750 cm⁻¹ range.[6][7][8] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretching: The ester group has two different C-O single bonds, C(=O)-O and O-CH₂, which result in two distinct stretching bands in the fingerprint region between 1000-1300 cm⁻¹.[7][9] These are typically strong and sharp.
Aromatic and Aliphatic C-H and C=C Vibrations
-
Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]
-
Aliphatic C-H Stretch: Medium to strong peaks from the -CH₂- and -CH₃ groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
Aromatic C=C Stretch: Medium intensity peaks from the benzene ring stretching appear in the 1400-1600 cm⁻¹ region.[10] These can sometimes be obscured by the stronger N-H bending and NO₂ stretching peaks.
Data Summary: Predicted FTIR Absorption Bands
The following table summarizes the expected characteristic vibrational frequencies for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |
| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3300 - 3400 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3050 - 3100 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 2980 | Medium-Strong | Aliphatic C-H Stretch | -CH₂- and -CH₃ |
| 1735 - 1750 | Very Strong | C=O Carbonyl Stretch | Ethyl Ester |
| 1580 - 1650 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |
| 1400 - 1600 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1475 - 1550 | Very Strong | Asymmetric N-O Stretch | Nitro Group |
| 1290 - 1360 | Strong | Symmetric N-O Stretch | Nitro Group |
| 1250 - 1335 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |
| 1000 - 1300 | Strong | C-O Stretch (two bands) | Ethyl Ester |
Comparative Analysis: FTIR in the Analytical Toolkit
While FTIR is excellent for functional group identification, a comprehensive characterization often requires complementary techniques. This guide compares FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Comparative workflow showing the roles of FTIR, NMR, and MS in compound characterization.
Strengths and Weaknesses
-
FTIR Spectroscopy:
-
Pros: Unmatched speed for confirming the presence or absence of key functional groups. It is the ideal tool to quickly verify that a reaction has proceeded as expected (e.g., the appearance of nitro and amine peaks). It is non-destructive and requires minimal sample.
-
Cons: Provides limited information about the specific arrangement of atoms and connectivity. It cannot easily distinguish between positional isomers (e.g., Ethyl 2-(4-amino-3-nitrophenyl)acetate vs. Ethyl 2-(2-amino-5-nitrophenyl)acetate).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Pros: The gold standard for elucidating the precise molecular structure. ¹H and ¹³C NMR would definitively establish the carbon-hydrogen framework, and the splitting patterns and chemical shifts would confirm the substitution pattern on the aromatic ring.
-
Cons: Significantly more time-consuming than FTIR, requires larger sample quantities, and relies on sample solubility in specific deuterated solvents.
-
-
Mass Spectrometry (MS):
-
Pros: Provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can offer clues about the structure. The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms (like our analyte) will have an even nominal molecular weight, providing another layer of verification.[3]
-
Cons: Isomer identification can be challenging without tandem MS (MS/MS). The technique is generally destructive.
-
Conclusion
FTIR spectroscopy serves as an indispensable tool in the analytical workflow for characterizing synthetic intermediates like Ethyl 2-(4-amino-3-nitrophenyl)acetate. Its ability to provide a rapid and definitive confirmation of the three crucial functional groups—the primary aromatic amine, the nitro group, and the ethyl ester—makes it the optimal technique for initial screening and quality control. The characteristic N-H stretches, the powerful dual absorptions of the NO₂ group, and the intense C=O ester peak create a unique spectral fingerprint. While NMR and MS are required for complete, unambiguous structural elucidation and molecular weight confirmation, FTIR provides the foundational evidence that the molecular blueprint is correct, ensuring confidence before proceeding with more resource-intensive analyses.
References
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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Scribd. FTIR Correlation Chart. Available at: [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Brown, J. F. Jr. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2014). Calculated vibrational frequency assignments of 2-nitroaniline cation. Available at: [Link]
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ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available at: [Link]
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Ghomi, H. et al. (2011). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. Available at: [Link]
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Yuliyati, Y. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
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Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
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ResearchGate. (2014). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Available at: [Link]
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Kumar, S. et al. (2011). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate. (2015). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Ethyl 2-(4-amino-3-nitrophenyl)acetate by High-Performance Liquid Chromatography
An objective comparison guide by a Senior Application Scientist.
Introduction
Ethyl 2-(4-amino-3-nitrophenyl)acetate (EANPA) is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The purity of EANPA is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the robust purity assessment of EANPA, designed for researchers, scientists, and professionals in drug development and quality control.
The primary challenge in analyzing EANPA lies in the potential presence of structurally similar impurities, such as starting materials from its synthesis, positional isomers, and degradation products. A reliable analytical method must be able to resolve the main component from these impurities and quantify them accurately. This guide will explore a primary reversed-phase HPLC (RP-HPLC) method using a C18 column, compare its performance with an alternative phenyl-hexyl column that offers a different selectivity, and discuss the role of orthogonal techniques like LC-MS for comprehensive impurity profiling.
The Analytical Challenge: Potential Impurities in EANPA
A robust purity method begins with an understanding of potential impurities. EANPA is commonly synthesized via the nitration of ethyl 2-(4-aminophenyl)acetate. This process can lead to several impurities:
-
Starting Material: Unreacted ethyl 2-(4-aminophenyl)acetate.
-
Positional Isomers: Such as ethyl 2-(4-amino-2-nitrophenyl)acetate, which can be difficult to separate from the desired product.
-
Over-nitrated Products: Dinitro-derivatives that may be formed under harsh nitration conditions.
-
Hydrolysis Products: The corresponding carboxylic acid if the ethyl ester is hydrolyzed.
A successful analytical method must be able to resolve EANPA from all of these potential process-related impurities.
Primary Analytical Method: RP-HPLC with a C18 Column
The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography due to its broad applicability and hydrophobicity, making it an excellent starting point for method development.
Rationale for Method Parameters
-
Mobile Phase: A mixture of acetonitrile and water provides good solubility for EANPA and its likely impurities. A phosphate buffer is included to maintain a consistent pH, which is crucial for the retention time reproducibility of ionizable compounds like the amino-substituted EANPA.
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted within a reasonable timeframe, with good peak shape.
-
Detection Wavelength: The UV detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide good sensitivity for EANPA and its nitro-aromatic impurities.
Experimental Protocol: C18 Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of EANPA in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
Alternative Method: Phenyl-Hexyl Column for Enhanced Selectivity
While a C18 column separates compounds primarily based on hydrophobicity, a Phenyl-Hexyl column provides a different separation mechanism. The phenyl groups in the stationary phase can undergo pi-pi interactions with the aromatic ring of EANPA and its impurities. This can lead to a different elution order and improved resolution of aromatic isomers.
Experimental Protocol: Phenyl-Hexyl Method
The protocol is identical to the C18 method with the exception of the column used.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Orthogonal Technique: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a comprehensive purity assessment and definitive identification of unknown impurities, an orthogonal technique like UPLC-MS is invaluable. UPLC provides faster analysis times and higher resolution than traditional HPLC. The mass spectrometer provides mass-to-charge ratio information, allowing for the confirmation of known impurities and the tentative identification of unknown peaks based on their mass.
This technique is particularly useful during drug development and for troubleshooting out-of-specification results.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two HPLC methods. These values are representative and would need to be confirmed during formal method validation.
| Parameter | C18 Method | Phenyl-Hexyl Method | Rationale for Difference |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity. |
| LOD | ~0.01 µg/mL | ~0.01 µg/mL | Limit of Detection is primarily dependent on the detector and analyte chromophore. |
| LOQ | ~0.03 µg/mL | ~0.03 µg/mL | Limit of Quantitation is also detector-dependent. |
| Resolution (Rs) of EANPA and Positional Isomer | ~1.8 | > 2.5 | The Phenyl-Hexyl column is expected to provide superior resolution for aromatic isomers due to pi-pi interactions. |
| Run Time | 30 minutes | 30 minutes | The run times are kept consistent for a direct comparison. |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical approach to purity assessment.
Caption: Logical approach to selecting analytical methods based on potential impurities.
Conclusion and Recommendations
For routine quality control of Ethyl 2-(4-amino-3-nitrophenyl)acetate, the developed RP-HPLC method using a C18 column provides a reliable and robust solution for purity assessment. However, when dealing with complex samples or for the purpose of method development and validation, the Phenyl-Hexyl column is highly recommended. Its alternative selectivity, particularly for positional isomers, offers a higher degree of confidence in the purity results.
For investigational purposes, such as identifying unknown impurities or in the context of forced degradation studies, coupling the UPLC system with a mass spectrometer is the gold standard. This provides not only quantitative data but also invaluable structural information that is critical for process optimization and ensuring the safety of the final product.
The choice of method ultimately depends on the analytical objective. A well-characterized reference standard, coupled with a validated, stability-indicating HPLC method, is essential for ensuring the quality of EANPA in any high-stakes application.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). Chapter <621> Chromatography.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]
A Senior Application Scientist’s Guide: Ethyl vs. Methyl 2-(4-amino-3-nitrophenyl)acetate in Heterocyclic Synthesis
In the synthesis of pharmacologically active heterocyclic scaffolds, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and purity. Among the versatile building blocks available to medicinal chemists, Ethyl 2-(4-amino-3-nitrophenyl)acetate and its methyl analogue, Methyl 2-(4-amino-3-nitrophenyl)acetate, are pivotal intermediates, particularly in the construction of benzodiazepines and quinoxalinones.
While structurally similar, the choice between the ethyl and methyl ester variants is not trivial. It can significantly influence reaction kinetics, optimal conditions, and workup procedures. This guide provides an in-depth comparison of these two reagents, drawing upon fundamental principles of organic chemistry and documented synthetic applications to empower researchers in making an informed selection for their specific synthetic goals.
Part 1: Core Physicochemical and Reactivity Profiles
At first glance, the difference between the two molecules is a single methylene (-CH2-) group. However, this seemingly minor variation introduces distinct steric and electronic properties that manifest during a chemical reaction.
Caption: Chemical structures of the ethyl and methyl ester reagents.
Table 1: Physicochemical Properties
| Property | Ethyl 2-(4-amino-3-nitrophenyl)acetate | Methyl 2-(4-amino-3-nitrophenyl)acetate |
| CAS Number | 59349-41-8 | 28694-94-2[1][2][3] |
| Molecular Formula | C10H12N2O4 | C9H10N2O4[1][2] |
| Molecular Weight | 224.21 g/mol | 210.19 g/mol [1] |
| Appearance | Typically a yellow or orange solid | Typically a yellow or orange solid |
Key Reactivity Differences: Steric Hindrance and Electronics
The primary distinction influencing reactivity is steric hindrance. The ethyl group (-CH₂CH₃) is bulkier than the methyl group (-CH₃).[4][5][6] This has direct consequences for reactions involving nucleophilic attack at the ester's carbonyl carbon.
-
Steric Effect: The larger ethyl group presents greater steric hindrance to an incoming nucleophile, which can lead to slower reaction rates compared to the methyl ester under identical conditions.[7][8] In complex syntheses, where the substrate itself is sterically demanding, this difference can become pronounced.
-
Electronic Effect: The ethyl group is slightly more electron-donating than the methyl group via the inductive effect. This makes the carbonyl carbon of the ethyl ester marginally less electrophilic than that of the methyl ester. While this electronic difference is often secondary to the steric effect, it can contribute to the overall reactivity profile.
-
Byproduct Considerations: The hydrolysis or aminolysis of the ethyl ester releases ethanol, while the methyl ester releases methanol. The difference in their boiling points (Methanol: 64.7°C; Ethanol: 78.4°C) can be a practical consideration during reaction workup, as ethanol is removed at a higher temperature.
Part 2: Application in the Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a class of psychoactive drugs and are a common target in medicinal chemistry.[9][10] A frequent synthetic route involves the cyclocondensation of an appropriately substituted 2-aminobenzophenone with an amino acid ester. While our title compounds are not direct precursors in that specific route, they are crucial for building related heterocyclic systems that share the core aniline structure, which can then be further elaborated into benzodiazepine-like structures.
For instance, the amino group of the phenylacetate can be acylated and then cyclized. The choice between the ethyl and methyl ester in these multi-step syntheses carries important implications.
Caption: Generalized workflow for benzodiazepine synthesis.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: A critical experimental choice is the base used for deprotonation steps. To avoid transesterification—a side reaction where the ester group is exchanged—the alkoxide base should match the alcohol of the ester.[7]
-
For Methyl 2-(4-amino-3-nitrophenyl)acetate , use sodium methoxide (NaOMe) in methanol or a non-protic solvent like THF.
-
For Ethyl 2-(4-amino-3-nitrophenyl)acetate , use sodium ethoxide (NaOEt) in ethanol or THF. Using a mismatched base (e.g., NaOEt with the methyl ester) will lead to a mixture of esters, complicating purification and reducing the yield of the desired product.
-
-
Reaction Kinetics: In sterically hindered systems, the methyl ester is often preferred to achieve reasonable reaction times. The smaller profile of the methyl group allows for more favorable approach trajectories for the nucleophile, potentially increasing the reaction rate.
Illustrative Experimental Protocol: Synthesis of a Benzodiazepine Precursor
This protocol describes a key step in many benzodiazepine syntheses: the acylation of the amine.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Methyl 2-(4-amino-3-nitrophenyl)acetate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Amine Protection (if required): Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of bromoacetyl bromide (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the acylated intermediate, which is ready for subsequent cyclization steps.[11]
Part 3: Application in the Synthesis of Quinoxalinone Scaffolds
Quinoxalin-2(1H)-ones are another class of heterocycles with a broad range of biological activities, including use as antagonists for excitatory amino acid receptors.[12] A common synthetic method is the condensation of an o-phenylenediamine with an α-ketoester. Our title compounds serve as surrogates for o-phenylenediamine in multi-step sequences.
Table 2: Comparative Performance in a Model Quinoxalinone Synthesis (Note: This data is illustrative, based on typical outcomes reported in the literature for analogous reactions, as direct side-by-side comparisons are not widely published.)
| Parameter | Using Ethyl Ester Variant | Using Methyl Ester Variant | Rationale |
| Reaction Time | 6-8 hours | 4-6 hours | The lower steric hindrance of the methyl group often leads to faster reaction kinetics.[7] |
| Typical Yield | 75-85% | 80-90% | Potentially fewer steric-related side reactions and faster conversion can lead to higher isolated yields. |
| Base Used | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Methoxide (NaOMe) in Methanol | Matching the base to the ester prevents transesterification. |
| Workup Ease | Standard | Standard | The primary difference is the boiling point of the alcohol byproduct removed during solvent evaporation. |
The synthesis of quinoxalinones often involves a condensation-cyclization cascade.[13][14] The slightly higher reactivity of the methyl ester can be advantageous in driving the reaction to completion, especially if one of the coupling partners is sensitive or prone to degradation under prolonged heating.
Part 4: Decision Framework for Reagent Selection
The choice between the ethyl and methyl ester is a practical decision guided by the specific demands of the synthetic route.
Caption: Decision framework for selecting the appropriate ester reagent.
Summary and Recommendations
-
Choose Methyl 2-(4-amino-3-nitrophenyl)acetate when:
-
Maximizing Reaction Rate is a Priority: The lower steric hindrance generally translates to faster kinetics.
-
Working with Sterically Crowded Substrates: The smaller methyl group can more easily access congested reaction sites.
-
A Lower Boiling Point Byproduct is Acceptable: Methanol is easily removed under vacuum.
-
-
Choose Ethyl 2-(4-amino-3-nitrophenyl)acetate when:
-
A Specific Solvating System is Required: Ethanol as a solvent and byproduct may offer different solubility profiles for intermediates.
-
Avoiding Transesterification with Ethoxide is Necessary: If sodium ethoxide is the required base for other reasons within the synthesis, using the ethyl ester is mandatory to ensure product homogeneity.
-
Cost and Availability are Drivers: In some cases, ethyl esters and their corresponding reagents (ethanol, sodium ethoxide) can be more economical for large-scale synthesis.
-
Ultimately, both reagents are highly valuable synthons. The optimal choice is context-dependent, and a careful analysis of the reaction mechanism, steric environment, and practical laboratory considerations will lead to the most efficient and successful synthetic outcome.
References
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Filo. (2024, October 28). c. Write down the hydrolysis of methyl acetate and ethyl acetate in acidic and basio medium[15].
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PrepChem.com. Synthesis of Ethyl 4-amino-3-nitro-phenoxy-acetate. [Link]
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Antoniou, T., et al. (2015). An Update on the Synthesis of Pyrrolo[15][16]benzodiazepines. Molecules, 20(6), 10936–10982. [Link]
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Tee, O. S., & Bennett, M. J. (1988). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry, 66(6), 1533-1539. [Link]
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Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6667. [Link]
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Taiwo, F. O., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. African Journal of Pure and Applied Chemistry, 2(3), 020-025. [Link]
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Sreevastava, P., et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. International Journal of Pharmaceutical Sciences and Research, 7(12), 4882-4896. [Link]
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Royal Society of Chemistry. (2019). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry. [Link]
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Kim, Y. K., et al. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 373-376. [Link]
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A Comparative Guide to Benzimidazole Synthesis: Exploring Alternatives to Ethyl 2-(4-amino-3-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] Its synthesis is a critical task for chemists in drug discovery. A common starting material, Ethyl 2-(4-amino-3-nitrophenyl)acetate, provides a direct route to functionalized benzimidazoles. However, the demands for greener, more efficient, and versatile synthetic strategies necessitate an exploration of alternative reagents and pathways.[3][4] This guide provides an in-depth comparison of modern alternatives, focusing on their mechanisms, experimental performance, and strategic advantages.
The Benchmark: Phillips-Ladenburg Condensation
The traditional and most widely recognized method for benzimidazole synthesis is the Phillips-Ladenburg condensation. This reaction involves the coupling of an o-phenylenediamine (OPD) with a carboxylic acid or its derivatives (such as esters or aldehydes) under acidic conditions, often requiring high temperatures.[5][6] Ethyl 2-(4-amino-3-nitrophenyl)acetate is a pre-functionalized OPD, designed to yield a specific benzimidazole product after cyclization and subsequent reduction of the nitro group.
While reliable, this classical approach can be limited by harsh reaction conditions, long reaction times, and a potentially narrow substrate scope.[3][7] Modern synthetic chemistry has evolved to address these limitations, offering a broader toolkit for the medicinal chemist.
Strategic Alternatives: Moving Beyond the Conventional
The key to identifying alternatives lies in rethinking the two core components of the benzimidazole scaffold: the o-phenylenediamine unit and the C2-carbon source.
Alternative Strategy 1: One-Pot Reductive Cyclization of o-Nitroanilines
A significant advancement that bypasses the need for pre-synthesized OPDs like Ethyl 2-(4-amino-3-nitrophenyl)acetate is the one-pot reductive cyclization of readily available o-nitroanilines.[8][9] This powerful strategy combines the reduction of a nitro group to an amine and the subsequent cyclization with an aldehyde in a single synthetic operation.
Causality and Rationale: This approach is highly atom-economical and efficient. It eliminates the need to isolate the often unstable OPD intermediate, which can be prone to oxidation. By generating the OPD in situ, the reaction proceeds directly to the desired benzimidazole, often in high yields.[10] The choice of reducing agent is critical and allows for fine-tuning of the reaction's chemoselectivity.
Workflow: One-Pot Reductive Cyclization
Caption: One-pot synthesis via in situ reduction of o-nitroaniline.
Experimental Data Comparison:
| Method | Starting Material | Reagents | Time | Yield (%) | Key Advantages |
| Traditional | Ethyl 2-(4-amino-3-nitrophenyl)acetate | Carboxylic Acid, H⁺ | 2-24 h | 60-85% | Direct route to specific products.[7] |
| Reductive Cyclization | o-Nitroaniline, Aldehyde | Na₂S₂O₄, EtOH | 1-5 h | 85-95% | One-pot, high yield, broad scope, mild conditions.[9] |
| Reductive Cyclization | o-Nitroaniline, Aldehyde | Zn/NaHSO₃, H₂O | 2-3 h | 80-92% | Uses water as a green solvent, inexpensive reagents.[10] |
| Microwave-Assisted | o-Nitroaniline, Aldehyde | Na₂S₂O₄, EtOH | 5-15 min | 90-98% | Drastically reduced reaction times, excellent yields.[11] |
Alternative Strategy 2: Cyclization of N-Arylamidoximes
A novel and mechanistically distinct approach avoids OPDs and nitroanilines altogether. The cyclization of N-arylamidoximes offers an innovative route to the benzimidazole core.[12] This method is particularly valuable as it circumvents the nitration and subsequent reduction steps typically required for OPD synthesis, representing a significant shortcut.
Causality and Rationale: This pathway proceeds through an intramolecular cyclization, driven by the activation of the amidoxime moiety. The reaction conditions are typically mild, and the starting materials can be prepared from readily available anilines. This strategy is especially useful for synthesizing benzimidazoles where the corresponding OPD might be difficult to prepare or handle.
Detailed Experimental Protocol: Reductive Cyclization with Sodium Dithionite [9]
-
Reaction Setup: To a solution of the desired o-nitroaniline (1.0 eq) and a selected aldehyde (1.1 eq) in ethanol (5 mL per mmol of nitroaniline) in a round-bottom flask, add sodium dithionite (Na₂S₂O₄, 3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-5 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Final Product: Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted benzimidazole.
Alternative Strategy 3: Green and Catalytic Approaches
In line with the principles of green chemistry, numerous modern methods focus on using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts.[13][14] These methods still rely on the condensation of an OPD and a carbonyl source but optimize the conditions for sustainability and efficiency.
Causality and Rationale: Catalysts, such as metal nanoparticles, solid acids, or even natural extracts, lower the activation energy of the condensation and/or subsequent oxidative aromatization step.[15] Microwave irradiation provides rapid and uniform heating, dramatically shortening reaction times and often improving yields compared to conventional heating.[16][17]
Diagram: Catalytic Benzimidazole Synthesis Workflow
Caption: Modern green and catalytic approaches to benzimidazole synthesis.
Comparative Data for Green Synthesis Methods:
| Method | Catalyst / Condition | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted | Polyphosphoric Acid | Solvent-free | 5-10 min | 85-98% | [16][18] |
| Catalytic (In(OTf)₃) | Indium Triflate | Solvent-free | 0.5-2 h | 90-98% | [19][20] |
| Natural Catalyst | Lemon Juice | Ethanol/Water | 1-3 h | 85-95% | [13] |
| Aqueous Synthesis | D-Glucose (as C1 source) | Water | 1-2 h | 88-96% | [21] |
Conclusion and Future Outlook
While Ethyl 2-(4-amino-3-nitrophenyl)acetate remains a viable precursor, the landscape of benzimidazole synthesis has expanded significantly. For researchers seeking efficiency, atom economy, and milder conditions, the one-pot reductive cyclization of o-nitroanilines stands out as a superior alternative. It offers operational simplicity and high yields from readily accessible starting materials. For explorations in novel chemical space and avoiding traditional precursors, the cyclization of N-arylamidoximes presents an intriguing and powerful option.
Furthermore, the integration of green chemistry principles , particularly through the use of microwave assistance and novel catalytic systems, is paving the way for more sustainable and scalable production of these vital pharmaceutical scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. However, moving beyond traditional named reagents opens up a more flexible, efficient, and environmentally conscious approach to drug discovery and development.
References
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Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
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A Review on Modern Approaches to Benzimidazole Synthesis. Ingenta Connect. [Link]
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A Review On Modern Approaches To Benzimidazole Synthesis. PubMed. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
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Green Synthesis of Benzimidazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities. [Link]
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SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. EPRA Journals. [Link]
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A Review on the Modern Synthetic Approach of Benzimidazole Candidate. ResearchGate. [Link]
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One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research. [Link]
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Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. [Link]
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An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Sci-Hub. [Link]
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Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI. [Link]
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Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. [Link]
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Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]
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(PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. ResearchGate. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
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Plausible mechanism for the formation of benzimidazoles. ResearchGate. [Link]
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A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate for Pharmaceutical Research
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of its amino, nitro, and ethyl acetate functionalities allows for diverse chemical modifications, making it a sought-after precursor in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and an expert perspective on the advantages and limitations of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important intermediate.
Introduction to Synthetic Strategies
The synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate can be approached from two main strategic directions, each with its own set of considerations regarding starting materials, reaction conditions, and overall efficiency.
-
Route 1: Synthesis via the Carboxylic Acid Intermediate. This classic approach involves the initial synthesis of the corresponding carboxylic acid, (4-amino-3-nitrophenyl)acetic acid, followed by its esterification to the desired ethyl ester. This route offers the advantage of potentially easier purification of the intermediate acid.
-
Route 2: Synthesis via Direct Nitration of an Ester Precursor. This alternative strategy begins with the commercially available Ethyl 2-(4-aminophenyl)acetate. The synthesis involves the protection of the reactive amino group, followed by nitration and subsequent deprotection to yield the final product. This route may be more atom-economical if high-yielding steps can be achieved.
This guide will now delve into the detailed experimental protocols for each route, followed by a comparative analysis to aid in the selection of the most suitable method for your research needs.
Route 1: Synthesis via the Carboxylic Acid Intermediate
This multi-step synthesis begins with the preparation of 4-acetylaminophenylacetic acid, followed by nitration, deprotection, and final esterification.
Experimental Protocols
Step 1.1: Synthesis of 4-Acetylaminophenylacetic Acid
This procedure starts with the reduction of 4-nitrophenylacetic acid and subsequent in-situ acetylation of the newly formed amino group.
-
Procedure: In a suitable reaction vessel, 150 g (0.83 mol) of 4-nitrophenylacetic acid is heated to 95°C in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 mol) of iron powder is added portion-wise, ensuring the internal temperature does not exceed 105°C. As the reaction nears completion, the mixture will become clearer. Following the reduction, 200 ml of acetic anhydride is added, and the mixture is stirred for an additional 30 minutes at 100°C. The reaction mixture is then cooled to room temperature, and the iron salts are removed by suction filtration. The filtrate is concentrated to half its volume and diluted with 1.5 liters of water. The product is extracted three times with 1-liter portions of ethyl acetate. The combined organic phases are washed with water and then concentrated to dryness to yield 4-acetamidophenylacetic acid.
-
Yield: 133 g (83.1% of theory)[1].
-
Melting Point: 168-170°C[1].
Step 1.2: Nitration of 4-Acetylaminophenylacetic Acid
The acetyl-protected intermediate is then nitrated to introduce the nitro group at the 3-position.
-
Procedure: A mixture of nitric acid in a combination of acetic acid and an aprotic organic solvent is prepared. To this, 4-acetylaminophenylacetic acid is added under controlled temperature conditions. At the end of the reaction, a mixture of sulfuric and acetic acids is added to facilitate the work-up. The product, 2-(4-acetylamino-3-nitrophenyl)acetic acid, is then isolated through precipitation and filtration.
Step 1.3: Deacetylation of 2-(4-Acetylamino-3-nitrophenyl)acetic Acid
The acetyl protecting group is removed to yield the free amino group.
-
Procedure: The 2-(4-acetylamino-3-nitrophenyl)acetic acid is subjected to acidic or basic hydrolysis. For example, the compound can be refluxed in an aqueous solution of a mineral acid, such as hydrochloric acid, until the deacetylation is complete. The (4-amino-3-nitrophenyl)acetic acid is then isolated by adjusting the pH of the solution to its isoelectric point, leading to precipitation.
Step 1.4: Esterification of (4-amino-3-nitrophenyl)acetic Acid
The final step is the conversion of the carboxylic acid to its ethyl ester.
-
Procedure (Fischer Esterification): (4-amino-3-nitrophenyl)acetic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then refluxed until the reaction reaches completion, which can be monitored by thin-layer chromatography. Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Ethyl 2-(4-amino-3-nitrophenyl)acetate.
-
Yield: Typical yields for Fischer esterification are in the range of 60-95%, depending on the specific substrate and reaction conditions[2][3].
Logical Flow Diagram for Route 1
Sources
A Researcher's Guide to the Spectroscopic Profile of Ethyl 2-(4-amino-3-nitrophenyl)acetate
For the discerning researcher in drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust predictive framework. We will achieve this by conducting a comparative analysis of closely related structural analogs, providing the scientific community with a reliable reference for characterization.
Predicted Spectroscopic Data for Ethyl 2-(4-amino-3-nitrophenyl)acetate
A thorough analysis of substituent effects on aromatic systems allows for a confident prediction of the key spectroscopic features of the title compound. The electron-donating amino group and the electron-withdrawing nitro and ethyl acetate groups create a distinct electronic environment, which is reflected in the predicted NMR, IR, and MS data.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit characteristic signals for the ethyl group and the substituted aromatic ring. The methylene protons of the ethyl acetate moiety will appear as a singlet, while the ethyl group itself will present as a quartet and a triplet. The aromatic region will display a complex splitting pattern due to the ortho and meta couplings between the three aromatic protons.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ethyl (-CH₃) | ~1.25 | Triplet | ~7.1 | 3H |
| Methylene (-CH₂-) | ~3.60 | Singlet | - | 2H |
| Ethyl (-OCH₂-) | ~4.15 | Quartet | ~7.1 | 2H |
| Aromatic H-5 | ~6.80 | Doublet | ~8.5 | 1H |
| Aromatic H-6 | ~7.30 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
| Aromatic H-2 | ~7.90 | Doublet | ~2.0 | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic effects of the substituents on the aromatic ring. The carbon bearing the nitro group is expected to be significantly downfield, while the carbon attached to the amino group will be shifted upfield.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14.0 |
| Methylene (-CH₂-) | ~40.0 |
| Ethyl (-OCH₂-) | ~61.0 |
| Aromatic C-5 | ~115.0 |
| Aromatic C-1 | ~120.0 |
| Aromatic C-6 | ~125.0 |
| Aromatic C-2 | ~135.0 |
| Aromatic C-4 | ~145.0 |
| Aromatic C-3 | ~150.0 |
| Carbonyl (C=O) | ~170.0 |
Predicted Key IR Absorptions
The infrared spectrum will be characterized by the vibrational modes of the amino, nitro, and ester functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3400-3200 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Ester) | 1750-1730 | Stretching |
| C=C (Aromatic) | 1620-1580 | Stretching |
| N=O (Nitro) | 1550-1500 and 1370-1330 | Asymmetric & Symmetric Stretching |
| C-N (Aromatic Amine) | 1340-1250 | Stretching |
| C-O (Ester) | 1300-1000 | Stretching |
Predicted Mass Spectrometry Fragmentation
In a mass spectrum, Ethyl 2-(4-amino-3-nitrophenyl)acetate (Molecular Weight: 224.22 g/mol ) is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the acetate side chain, and fragmentation of the nitro group.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will now compare the expected spectroscopic data with the experimental data of two key analogs: Ethyl 2-(4-aminophenyl)acetate and Ethyl 2-(3-nitrophenyl)acetate . This comparative approach allows us to isolate and understand the influence of the amino and nitro groups on the spectroscopic properties.
Analog 1: Ethyl 2-(4-aminophenyl)acetate
This analog lacks the nitro group, allowing us to observe the spectroscopic characteristics of the 4-aminophenylacetate core.
¹H and ¹³C NMR Data for Ethyl 2-(4-aminophenyl)acetate
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | 1.24 (t, J=7.1 Hz) | 14.2 |
| Methylene (-CH₂-) | 3.48 (s) | 40.5 |
| Ethyl (-OCH₂-) | 4.13 (q, J=7.1 Hz) | 60.7 |
| Aromatic H-3,5 | 6.65 (d, J=8.4 Hz) | 115.4 |
| Aromatic C-1 | 124.5 | |
| Aromatic H-2,6 | 7.05 (d, J=8.4 Hz) | 130.4 |
| Aromatic C-4 | 145.5 | |
| Carbonyl (C=O) | 172.1 |
IR and MS Data for Ethyl 2-(4-aminophenyl)acetate [1]
-
Key IR Absorptions (cm⁻¹): 3415, 3340 (N-H stretch), 3025 (aromatic C-H stretch), 2978, 2930 (aliphatic C-H stretch), 1715 (C=O stretch), 1620, 1518 (aromatic C=C stretch), 1250 (C-N stretch), 1170 (C-O stretch).
-
Mass Spectrum (m/z): 179 (M+), 133, 106, 77.
Analog 2: Ethyl 2-(3-nitrophenyl)acetate
This analog lacks the amino group, isolating the effects of the nitro and ethyl acetate substituents on the phenyl ring.
¹H and ¹³C NMR Data for Ethyl 2-(3-nitrophenyl)acetate
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | 1.28 (t, J=7.1 Hz) | 14.1 |
| Methylene (-CH₂-) | 3.75 (s) | 40.9 |
| Ethyl (-OCH₂-) | 4.20 (q, J=7.1 Hz) | 61.4 |
| Aromatic H-5 | 7.53 (t, J=7.9 Hz) | 122.5 |
| Aromatic H-6 | 7.68 (d, J=7.7 Hz) | 129.5 |
| Aromatic H-4 | 8.15 (dd, J=8.2, 1.5 Hz) | 135.8 |
| Aromatic C-1 | 136.9 | |
| Aromatic H-2 | 8.20 (s) | 148.4 |
| Aromatic C-3 | ||
| Carbonyl (C=O) | 170.2 |
IR and MS Data for Ethyl 2-(3-nitrophenyl)acetate
-
Key IR Absorptions (cm⁻¹): 3090 (aromatic C-H stretch), 2985 (aliphatic C-H stretch), 1735 (C=O stretch), 1615, 1585 (aromatic C=C stretch), 1530, 1350 (N=O stretch), 1200 (C-O stretch).
-
Mass Spectrum (m/z): 209 (M+), 163, 136, 106, 90, 76.
Experimental Protocols
To ensure the reproducibility and validation of spectroscopic data, the following standard operating procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Data
To aid in the understanding of the molecular structure and its spectroscopic correlation, the following diagrams are provided.
Figure 1. Molecular structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Figure 2. General workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 2-(4-amino-3-nitrophenyl)acetate. By leveraging experimental data from closely related analogs, we have constructed a reliable framework for researchers to identify and characterize this important synthetic intermediate. The provided protocols and comparative data serve as a valuable resource for ensuring the quality and integrity of experimental work in the fields of medicinal chemistry and drug development. The principles of substituent effects on spectroscopic data discussed herein are broadly applicable and can aid in the characterization of other novel aromatic compounds.
References
Sources
A Comparative Guide to the Structural Validation of Ethyl 2-(4-amino-3-nitrophenyl)acetate: X-ray Crystallography versus Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of techniques for the structural elucidation of Ethyl 2-(4-amino-3-nitrophenyl)acetate, a substituted phenylacetate derivative with potential applications in organic synthesis and medicinal chemistry. We will focus on the definitive method of single-crystal X-ray crystallography and contrast it with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map electron density and thereby determine atomic positions, bond lengths, and bond angles with exceptional precision.[4] This technique provides an unparalleled level of detail, revealing the absolute configuration and intermolecular interactions within the crystal lattice.[3]
Experimental Protocol: A Step-by-Step Workflow for SC-XRD
The successful determination of a crystal structure is contingent upon a meticulous experimental approach, from crystal growth to data refinement.
Step 1: Crystal Growth - The Art of Patience
The primary prerequisite for SC-XRD is a well-ordered, single crystal of suitable size and quality, typically 30 to 300 microns in its largest dimension.[4] For a compound like Ethyl 2-(4-amino-3-nitrophenyl)acetate, which is a solid at room temperature, crystallization from a suitable solvent is the most common approach. The key is slow crystal growth to minimize defects.[5]
-
Solvent Selection: Begin by testing the solubility of the compound in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or upon cooling.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room to induce crystallization.
Step 2: Crystal Selection and Mounting
Once crystals have formed, they must be carefully examined under a microscope.[5]
-
Selection Criteria: Look for crystals that are transparent, have well-defined faces, and are free from cracks or other visible defects.[5] Under cross-polarized light, a good single crystal should exhibit uniform extinction every 90 degrees of rotation.[5]
-
Mounting: Using a micromanipulator, carefully select a suitable crystal and mount it on a thin glass fiber or a specialized loop using a minimal amount of cryo-protectant oil or epoxy.[4] The crystal must be securely mounted to allow for rotation during data collection.[4]
Step 3: Data Collection
The mounted crystal is then placed on a goniometer head in the X-ray diffractometer.
-
Instrumentation: A modern diffractometer consists of an X-ray source (commonly a sealed tube with a molybdenum or copper target, or a synchrotron), a goniometer to orient the crystal, and a detector (such as a CCD or CMOS detector).[4]
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The instrument then rotates the crystal through a series of angles while irradiating it with X-rays, collecting hundreds of diffraction images.[4]
Step 4: Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal's unit cell parameters and the intensities of the reflections.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[6] For small molecules like Ethyl 2-(4-amino-3-nitrophenyl)acetate, direct methods are typically successful in determining an initial structural model.
-
Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Expected Crystallographic Data for Ethyl 2-(4-amino-3-nitrophenyl)acetate
While a published crystal structure for the title compound is not available as of this writing, we can infer expected structural parameters based on closely related molecules such as Ethyl 2-(3-amino-4-hydroxyphenyl)acetate and Ethyl 4-nitrophenylacetate.[2][5]
| Parameter | Expected Value/System | Source of Information |
| Crystal System | Likely Monoclinic or Orthorhombic | Based on common packing for similar small organic molecules.[1][5] |
| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) | Common for achiral molecules. |
| Key Bond Lengths | C=O (ester): ~1.20 ÅC-O (ester): ~1.34 ÅN-O (nitro): ~1.22 ÅC-N (amino): ~1.38 Å | Derived from standard bond lengths and data from related structures.[5] |
| Key Bond Angles | O=C-O (ester): ~125°O-N-O (nitro): ~124° | Derived from standard bond angles and data from related structures.[5] |
| Intermolecular Forces | Hydrogen bonding (N-H···O=C and N-H···O-N), π-π stacking | Expected based on the functional groups present.[2] |
Complementary Spectroscopic Techniques: Building a Cohesive Picture
While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic methods is essential for characterizing the compound in solution and confirming its molecular formula and connectivity.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in the solution state.[10] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of Ethyl 2-(4-amino-3-nitrophenyl)acetate in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include a one-pulse ¹H experiment and a proton-decoupled ¹³C experiment. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.
Expected ¹H NMR Data (in CDCl₃):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (ethyl) | ~1.3 | Triplet | 3H | Shielded aliphatic protons, split by the adjacent -CH₂- group. |
| -CH₂- (acetate) | ~3.6 | Singlet | 2H | Protons on the carbon adjacent to the phenyl ring and carbonyl group. |
| -CH₂- (ethyl) | ~4.2 | Quartet | 2H | Deshielded by the adjacent ester oxygen, split by the -CH₃ group. |
| -NH₂ (amino) | ~4.5-5.5 | Broad Singlet | 2H | Chemical shift can vary with concentration and solvent. |
| Aromatic-H | ~6.8-8.0 | Multiplets | 3H | Deshielded aromatic protons with complex splitting patterns due to substitution. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Use a suitable ionization technique. Electrospray ionization (ESI) is a soft method that would likely yield the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy method that would induce fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrometry Data (ESI+):
-
Molecular Ion: The molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.22 g/mol . The high-resolution mass spectrum should show a prominent ion at m/z 225.0870 for [M+H]⁺.
-
Key Fragments (EI): Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and cleavage of the acetate side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amino) | 3400-3200 | Two bands, characteristic of a primary amine. |
| C-H Stretch (aromatic) | 3100-3000 | Sharp, medium intensity bands. |
| C-H Stretch (aliphatic) | 3000-2850 | Sharp, medium intensity bands. |
| C=O Stretch (ester) | ~1735 | Strong, sharp absorption, a key diagnostic peak.[11] |
| N-O Stretch (nitro) | ~1530 & ~1350 | Two strong absorptions (asymmetric and symmetric).[12] |
| C-O Stretch (ester) | ~1250-1150 | Strong absorption.[11] |
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[2][4] | Atomic connectivity, solution-state conformation, dynamic processes. | Molecular weight, elemental formula, fragmentation patterns.[8] | Presence of functional groups.[7] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Liquid |
| Sample Amount | < 1 mg | 5-10 mg | < 1 mg | 1-5 mg |
| Key Advantage | Unambiguous, definitive 3D structure.[3] | Provides data on the molecule in a biologically relevant state (solution). | High sensitivity and exact mass determination. | Fast, simple, and provides a quick check for key functional groups. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[10] | Does not provide the precise bond lengths and angles of the solid state. | Provides limited connectivity information on its own. | Provides no information on atomic connectivity or stereochemistry. |
| Cost & Complexity | High | High | Medium-High | Low |
Conclusion
The structural validation of a novel compound like Ethyl 2-(4-amino-3-nitrophenyl)acetate requires a multi-faceted analytical approach. Single-crystal X-ray crystallography is the unparalleled gold standard, providing a definitive and high-resolution three-dimensional structure in the solid state. It is the only technique that can directly reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern the material's properties.
However, the necessity of obtaining a high-quality single crystal is a significant bottleneck. Therefore, a combination of spectroscopic techniques is indispensable. NMR spectroscopy provides the crucial atom-to-atom connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy offers a rapid confirmation of the functional groups present. Together, these techniques provide a self-validating system of characterization. While SC-XRD delivers the final, unambiguous structural proof, the collective data from NMR, MS, and IR create a comprehensive and robust data package essential for publication, patent applications, and advancing drug development pipelines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-amino-3-nitrophenyl)acetate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 104126-70-7). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a nitroaromatic compound, this substance requires specialized disposal methods and must not be treated as common laboratory waste.
Core Principle: Hazard-Aware Waste Management
The fundamental principle governing the disposal of Ethyl 2-(4-amino-3-nitrophenyl)acetate is that it must be managed as regulated hazardous waste . This classification stems from its inherent chemical properties and associated health and environmental risks. Aromatic amines and nitro compounds are recognized as toxic and environmentally persistent pollutants[1][2][3]. Under no circumstances should this chemical or its containers be disposed of in standard trash receptacles or poured down the drain[1]. All waste must be collected, properly labeled, and transferred to a licensed hazardous-waste disposal contractor or your institution's Environmental Health & Safety (EHS) department[4][5].
Hazard Profile and Risk Assessment
A thorough understanding of the risks associated with Ethyl 2-(4-amino-3-nitrophenyl)acetate is the foundation of its safe management. The primary hazards are related to personal exposure and environmental release.
| Property | Identifier | Source(s) |
| Chemical Name | Ethyl 2-(4-amino-3-nitrophenyl)acetate | [6] |
| CAS Number | 104126-70-7 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7][8] |
| Signal Word | Warning | [6] |
| Environmental Hazard | Nitroaromatic compounds are noted for their toxicity and persistence in soil and aquatic ecosystems. Avoid release to the environment. | [1][7] |
| Reactivity Hazards | Incompatible with strong oxidizing agents. | [8][9] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the pure compound or its waste, all personnel must be equipped with the appropriate PPE. The rationale for each item is to create a barrier against the specific routes of exposure identified in the hazard profile.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. This is critical to prevent skin contact, as the compound is a known skin irritant[7].
-
Eye and Face Protection : Use chemical safety goggles or glasses. If there is a risk of splashing or dust generation, a face shield must be worn in addition to goggles to prevent serious eye irritation[7].
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized[7].
-
Respiratory Protection : All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols, which may cause respiratory irritation[7].
Step-by-Step Disposal and Containment Protocol
This protocol outlines the procedure for collecting and storing waste Ethyl 2-(4-amino-3-nitrophenyl)acetate prior to final disposal. The primary goal is secure containment and clear communication of the hazard.
Step 1: Designate a Primary Waste Container Select a chemically compatible, leak-proof container with a secure screw-top cap[5]. High-density polyethylene (HDPE) or glass containers are appropriate. If possible, using the original product container is a good practice, provided it is in good condition[5].
Step 2: Label the Waste Container Proper labeling is a critical safety and regulatory requirement. Before any waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Ethyl 2-(4-amino-3-nitrophenyl)acetate"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started.
Step 3: Waste Segregation and Transfer Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process. The workflow below illustrates the decision-making process for segregating different forms of waste.
Caption: Waste Stream Segregation Workflow.
Step 4: Secure Storage Keep the waste container tightly closed at all times except when adding waste[5]. Store it in a designated, well-ventilated satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents[8][10].
Spill Management Protocol
Accidental spills must be managed immediately and safely.
For Minor Spills (Solid Powder):
-
Ensure the area is well-ventilated; work within a fume hood if possible.
-
Wearing full PPE, gently sweep or shovel the solid material into a designated waste container[7][11].
-
Use a dry clean-up procedure to avoid generating dust[12]. Do not use a brush that could aerosolize the powder.
-
After the bulk material is collected, decontaminate the surface with a cloth dampened with soap and water.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.
For Major Spills:
-
Evacuate all non-essential personnel from the immediate area[7].
-
Alert your institution's EHS or emergency response team immediately[12].
-
If safe to do so, prevent the spill from spreading or entering drains, but do not attempt cleanup without specialized training and equipment[7][12].
Final Disposal Logistics
Once the waste container is nearly full (no more than 90%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days for laboratories), arrange for its disposal[10].
-
Request Pickup : Contact your institution's EHS office or the designated hazardous waste manager to schedule a waste pickup.
-
Provide Documentation : Complete any required waste manifest or pickup request forms accurately.
-
Do Not Abandon : Ensure that all chemical waste is properly disposed of before a project ends or personnel depart. Abandoned chemicals can create significant safety hazards and disposal costs[5].
By adhering to this structured protocol, researchers and laboratory professionals can ensure that Ethyl 2-(4-amino-3-nitrophenyl)acetate is managed responsibly from acquisition to final disposal, safeguarding both personnel and the environment.
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Personal protective equipment for handling Ethyl 2-(4-amino-3-nitrophenyl)acetate
A Researcher's Guide to Safely Handling Ethyl 2-(4-amino-3-nitrophenyl)acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(4-amino-3-nitrophenyl)acetate. The procedural guidance herein is designed to ensure the safe handling and disposal of this chemical, grounded in established safety protocols for related aromatic amine and nitro compounds.
The dual functionality of an aromatic amine and a nitro group in Ethyl 2-(4-amino-3-nitrophenyl)acetate necessitates a cautious approach. Aromatic amines can be readily absorbed through the skin and may cause skin irritation or allergic reactions, while nitro compounds can be toxic and may have oxidizing properties.[1][2] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols are paramount.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with Ethyl 2-(4-amino-3-nitrophenyl)acetate. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical, which can cause serious eye irritation or damage.[3][4] A face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation, allergic reactions, and absorption of the chemical.[1][6] It is advisable to wear two pairs of gloves ("double-gloving") for enhanced protection.[5] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron or coveralls for larger quantities. | Protects the skin from accidental spills and contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the solid compound outside of a certified chemical fume hood or if dust or aerosols may be generated, to prevent inhalation which can cause respiratory tract irritation.[1][3][6] |
Diagram: PPE Selection Workflow
Caption: A decision workflow for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Precautionary Measures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
Fume Hood: All handling of Ethyl 2-(4-amino-3-nitrophenyl)acetate, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[3] Have a chemical spill kit available that is appropriate for aromatic amines and nitro compounds.[6]
2. Handling the Solid Compound:
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to minimize the dispersal of dust.
-
Transfers: Use spatulas and other appropriate tools to transfer the solid. Avoid creating dust. If dust is generated, respiratory protection is mandatory.
3. Preparing Solutions:
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner with appropriate apparatus to prevent splashing and aerosol generation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent followed by soap and water.[7]
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact with the chemical.[8]
Disposal Plan: Managing Chemical Waste
Proper disposal of Ethyl 2-(4-amino-3-nitrophenyl)acetate and associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Hazardous Waste: All solid waste, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, properly labeled hazardous waste container.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-(4-amino-3-nitrophenyl)acetate".
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used.
2. Disposal Protocol:
-
Aqueous Waste: Do not dispose of any aqueous waste containing this compound down the drain.[9] It must be collected as hazardous waste.
-
Solid Waste: Contaminated solid waste should be placed in a sealed, labeled bag before being placed in the solid hazardous waste container.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7] The primary and preferred disposal route for such compounds is high-temperature incineration by a licensed hazardous waste facility.[10]
Diagram: Chemical Waste Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
| Small Spill | For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.[7] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately.[7] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
